molecular formula C6H8O4 B143154 Ethyl 2-formyl-3-oxopropanoate CAS No. 80370-42-9

Ethyl 2-formyl-3-oxopropanoate

Cat. No.: B143154
CAS No.: 80370-42-9
M. Wt: 144.12 g/mol
InChI Key: HMFLBGNCDZYITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-formyl-3-oxopropanoate is a high-value chemical building block and analytical standard, primarily recognized for its role in pharmaceutical research and development. Its key application is serving as a critical reference standard and synthetic intermediate in the development of the API Regadenoson, an A2A adenosine receptor agonist used in myocardial perfusion imaging . As a validated reference standard, this compound is essential for analytical method development (AMV), method validation, and Quality Control (QC) procedures, ensuring traceability and compliance with major pharmacopeial guidelines (USP, EP) throughout the drug synthesis and formulation process . The molecule's structure, featuring multiple reactive carbonyl groups, makes it a versatile precursor in organic synthesis, particularly for constructing complex heterocyclic systems. This utility is exemplified in patented large-scale manufacturing processes for advanced pharmaceutical intermediates . This product is intended for research applications in a laboratory setting and is not for diagnostic or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-formyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-2-10-6(9)5(3-7)4-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFLBGNCDZYITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452447
Record name ethyl 2-formyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80370-42-9
Record name ethyl 2-formyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-formyl-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-formyl-3-oxopropanoate (CAS 80370-42-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-formyl-3-oxopropanoate, with the CAS registry number 80370-42-9, is a highly reactive trifunctional organic compound. Its unique structure, incorporating an ester, a ketone, and a formyl group, makes it a valuable and versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications, particularly in the synthesis of heterocyclic compounds and as a key intermediate in the pharmaceutical industry. Notably, it plays a crucial role in the synthesis of Regadenoson, a coronary vasodilator. This document aims to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, often with a pungent odor characteristic of esters and carbonyl compounds.[1] It is soluble in many organic solvents but has limited solubility in water.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 80370-42-9[1][2]
Molecular Formula C₆H₈O₄[1][2]
Molecular Weight 144.13 g/mol [1][2]
IUPAC Name This compound[3]
Synonyms Ethyl diformylacetate, (Ethoxycarbonyl)malonaldehyde[4]
Boiling Point 32 °C at 0.3 mmHg[2][4]
Density 1.143 g/cm³[2]
Appearance Colorless to pale yellow liquid[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the formylation of ethyl 3,3-diethoxypropionate using ethyl formate in the presence of a strong base like potassium tert-butoxide.[5]

Experimental Protocol: Formylation of Ethyl 3,3-diethoxypropionate

This protocol is adapted from a known synthetic route.[5][6]

Materials:

  • Ethyl 3,3-diethoxypropionate

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl formate

  • Potassium tert-butoxide (tBuOK), 1M solution in THF

  • Hydrochloric acid (HCl), 6N

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve ethyl 3,3-diethoxypropionate (1 equivalent) in anhydrous THF.

  • Add ethyl formate (4 equivalents) to the solution at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a 1M solution of potassium tert-butoxide in THF (2.2 equivalents) via an addition funnel over 30 minutes, ensuring the internal temperature remains below 5 °C. The solution will turn a dark orange color.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours, then continue stirring for another 18 hours.

  • Concentrate the reaction mixture under reduced pressure to remove a significant portion of the solvent.

  • Cool the remaining brownish solution in an ice bath and adjust the pH to 3 by the slow addition of 6N hydrochloric acid, keeping the internal temperature below 20 °C. A bright yellow suspension will form.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Further concentrate the mixture in vacuo at room temperature.

  • Add water to dissolve any remaining solids, followed by the addition of ethyl acetate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil.

Diagram 1: Synthesis of this compound

G A Ethyl 3,3-diethoxypropionate D Formylation Reaction (0°C to room temperature) A->D B Ethyl formate B->D C Potassium tert-butoxide (tBuOK) in THF C->D Base E Acidic Workup (HCl) D->E F This compound E->F

Caption: Synthetic pathway for this compound.

Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various heterocyclic compounds, which form the core structures of many pharmaceutical agents.[1] Its ability to undergo cyclocondensation reactions makes it particularly useful.

Synthesis of Pyrazole Derivatives and Regadenoson

A significant application of this compound is in the synthesis of pyrazole derivatives. This is exemplified in the production of Regadenoson, a selective A₂A adenosine receptor agonist used as a coronary vasodilator in cardiac stress testing.[7]

In the synthesis of Regadenoson, 2-hydrazinoadenine is cyclized with ethyl 2-formyl-3-oxopropionate to form the key pyrazole intermediate.[7] This pyrazole derivative then undergoes further functionalization to yield the final active pharmaceutical ingredient.

Diagram 2: Role in Regadenoson Synthesis

G A 2-Hydrazinoadenine C Cyclization Reaction A->C B This compound (CAS 80370-42-9) B->C D Pyrazole Intermediate C->D E Further Synthetic Steps (Amination, Glycosidation, Hydrolysis) D->E F Regadenoson E->F

Caption: Synthesis of Regadenoson from this compound.

Experimental Protocol: Cyclization to Pyrazole Intermediate

The following is a generalized protocol based on the known reactivity for the synthesis of pyrazole derivatives.[7][8][9]

Materials:

  • 2-Hydrazinoadenine

  • This compound

  • Ethanol

  • Acetic acid

Procedure:

  • Dissolve 2-hydrazinoadenine (1 equivalent) in a mixture of ethanol and acetic acid.

  • Add this compound (1 equivalent) to the solution.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling or after partial removal of the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry to obtain the pyrazole intermediate.

  • Further purification can be achieved by recrystallization if necessary.

Other Synthetic Applications

The reactivity of this compound also allows for its use in the synthesis of other heterocyclic systems, such as pyridines, through multicomponent reactions like the Hantzsch pyridine synthesis, although specific protocols are less commonly documented.[4]

Safety and Handling

This compound is an irritant and may cause skin and eye irritation.[3] It may also cause an allergic skin reaction.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Table 2: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation
H317 May cause an allergic skin reaction
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with significant applications in the pharmaceutical industry. Its ability to participate in the construction of complex heterocyclic scaffolds, such as the pyrazole core of Regadenoson, highlights its importance for drug development professionals. The synthetic protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound.

Please note: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions. Always consult the relevant safety data sheets before handling any chemicals.

References

An In-depth Technical Guide to Ethyl 2-formyl-3-oxopropanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-formyl-3-oxopropanoate, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. Its unique trifunctional nature, possessing an ester, a ketone, and a formyl group, makes it a highly reactive and valuable intermediate for drug development and chemical research. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its significant applications in the pharmaceutical industry.

Core Chemical Properties

This compound is a colorless to pale yellow liquid with the chemical formula C₆H₈O₄ and a molecular weight of approximately 144.12 g/mol .[1] It is characterized by its reactivity, stemming from the three distinct functional groups.

Physicochemical Data
PropertyValueReference
Molecular Formula C₆H₈O₄[1]
Molecular Weight 144.12 g/mol [1]
CAS Number 80370-42-9[1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 181.5 ± 35.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
Flash Point 67.4 ± 26.0 °C[3]
Storage Store in a freezer under an inert atmosphere.[4][5]
Spectroscopic Data
SpectroscopyExpected Peaks/Signals
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the formyl proton, and signals for the methine proton. The exact chemical shifts would be dependent on the solvent and the predominant tautomeric form (keto or enol).
¹³C NMR Carbonyl carbons of the ester and ketone, the formyl carbon, and carbons of the ethyl group. The chemical shifts will vary depending on the tautomeric equilibrium.
IR Spectroscopy Strong absorption bands corresponding to the C=O stretching vibrations of the ester, ketone, and aldehyde functionalities. O-H stretching may be observed if the enol form is present.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns resulting from the loss of the ethoxy group, formyl group, and other fragments.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the formylation of a suitable precursor such as ethyl acetoacetate or its enol ether equivalent, ethyl 3,3-diethoxypropanoate. The Vilsmeier-Haack reaction is a well-established method for formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on the Vilsmeier-Haack reaction, which is a versatile method for formylating electron-rich compounds.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetoacetate (or a suitable precursor)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium acetate or other mild base

  • Ice bath

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with continuous stirring. The reaction is exothermic and should be controlled to maintain a low temperature. This results in the formation of the electrophilic Vilsmeier reagent (a chloromethyliminium salt).

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of ethyl acetoacetate in anhydrous DCM dropwise, while maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for a period of 10-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice and a solution of a mild base such as sodium acetate is added to neutralize the excess acid and hydrolyze the intermediate iminium salt to the desired aldehyde.

  • Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

SynthesisWorkflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction Precursor Ethyl Acetoacetate Precursor->Reaction Hydrolysis Hydrolysis (Ice, Base) Reaction->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product Applications cluster_pharma Pharmaceutical Synthesis cluster_natural_products Natural Product Analogs cluster_other_molecules Other Bioactive Molecules EFOP This compound Antivirals Antiviral Agents EFOP->Antivirals EnzymeInhibitors Enzyme Inhibitors EFOP->EnzymeInhibitors Heterocycles Heterocyclic Compounds EFOP->Heterocycles Iridoids Iridoids EFOP->Iridoids Alkaloids Ipecacuanha Alkaloids EFOP->Alkaloids Dihydropyridines 1,4-Dihydropyridines EFOP->Dihydropyridines NADH_Analogs NADH Analogs EFOP->NADH_Analogs Dihydropyrans Dihydropyrans EFOP->Dihydropyrans Amino_Sugars Branched Amino Sugars EFOP->Amino_Sugars

References

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of Ethyl 2-formyl-3-oxopropanoate, a versatile building block in organic synthesis. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental context.

Molecular Structure and Identifiers

This compound is an organic compound characterized by the presence of ester, aldehyde, and ketone functional groups. This trifunctional nature makes it a highly reactive and valuable intermediate in the synthesis of a wide range of chemical entities, particularly heterocyclic compounds.

Below is a summary of its key molecular identifiers:

IdentifierValue
IUPAC Name This compound[1]
Chemical Formula C₆H₈O₄[1]
Molecular Weight 144.13 g/mol [2]
CAS Number 80370-42-9[1]
SMILES String CCOC(=O)C(C=O)C=O[1]
InChI InChI=1S/C6H8O4/c1-2-10-6(9)5(3-7)4-8/h3-5H,2H2,1H3[1]
InChIKey HMFLBGNCDZYITR-UHFFFAOYSA-N[1]

The structural representation of this compound is depicted in the following diagram:

molecular_structure C1 C O1 O C1->O1 O2 O C1->O2 C2 C C1->C2 C5 C O1->C5 C3 C C2->C3 C4 C C2->C4 H1 H C2->H1 O3 O C3->O3 H2 H C3->H2 O4 O C4->O4 H3 H C4->H3 C6 C C5->C6 H4 H C5->H4 H5 H C5->H5 H6 H C6->H6 H7 H C6->H7 H8 H C6->H8

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Physical State Liquid[3]
Boiling Point 32 °C at 0.3 mmHg[2]
Density 1.143 g/cm³[2]
Storage Temperature Store in freezer[3]

Synthesis Protocols

General Experimental Workflow for Formylation:

synthesis_workflow start Start: Ethyl 3,3-diethoxypropanoate + Ethyl Formate + Base (e.g., NaOEt) reaction Reaction: - Stir at controlled temperature - Monitor by TLC/GC start->reaction workup Aqueous Workup: - Quench with acid - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Evaporate solvent - Distill under reduced pressure workup->purification product Product: This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Detailed Protocol (Hypothetical, based on related procedures):

  • Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: A mixture of ethyl 3,3-diethoxypropanoate and an excess of ethyl formate is added dropwise to the sodium ethoxide solution at a low temperature (e.g., 0-5 °C).

  • Reaction: The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid) until the mixture is neutral or slightly acidic. The aqueous layer is then extracted several times with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

While a comprehensive, publicly available dataset of the 1H NMR, 13C NMR, IR, and mass spectra for this compound is limited, the expected spectral features can be predicted based on its structure. Commercial suppliers often confirm the availability of such data upon request.

Expected Spectroscopic Features:

SpectroscopyFeatureExpected Chemical Shift / Wavenumber
¹H NMR Ethyl group (CH₃)~1.3 ppm (triplet)
Ethyl group (CH₂)~4.2 ppm (quartet)
Methine proton (CH)Variable, likely deshielded
Aldehydic protons (CHO)~9-10 ppm (singlets or doublets)
¹³C NMR Ethyl group (CH₃)~14 ppm
Ethyl group (CH₂)~61 ppm
Methine carbon (CH)Variable
Ester carbonyl (C=O)~160-170 ppm
Ketone carbonyl (C=O)~190-200 ppm
Aldehyde carbonyls (C=O)~190-200 ppm
IR C-H stretch (alkane)~2850-3000 cm⁻¹
C=O stretch (ester)~1735-1750 cm⁻¹
C=O stretch (ketone)~1715 cm⁻¹
C=O stretch (aldehyde)~1720-1740 cm⁻¹
C-O stretch (ester)~1000-1300 cm⁻¹
Mass Spec Molecular Ion (M⁺)m/z = 144.04

Reactivity and Applications in Synthesis

This compound is a key precursor in the synthesis of various heterocyclic systems due to its multiple reactive sites. Its utility is particularly prominent in multicomponent reactions.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[5][6] this compound can serve as a highly functionalized β-dicarbonyl component in variations of this synthesis, leading to the formation of polysubstituted pyridines.

Hantzsch Pyridine Synthesis Signaling Pathway:

hantzsch_pathway cluster_reactants Reactants cluster_intermediates Intermediates aldehyde Aldehyde enamine Enamine Formation aldehyde->enamine beta_ketoester This compound (as β-dicarbonyl) beta_ketoester->enamine ammonia Ammonia / Ammonium Acetate ammonia->enamine michael_adduct Michael Addition enamine->michael_adduct cyclization Cyclization & Dehydration michael_adduct->cyclization dihydropyridine 1,4-Dihydropyridine Derivative cyclization->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine Substituted Pyridine oxidation->pyridine

Caption: Key steps in the Hantzsch pyridine synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[7][8] The aldehyde and ketone functionalities within this compound can readily participate in Knoevenagel condensations with other active methylene compounds, providing a route to highly functionalized and conjugated systems.

This reaction is typically catalyzed by a weak base, such as an amine. The active methylene compound can be, for example, malononitrile or another β-dicarbonyl compound.[7]

Logical Relationship in Knoevenagel Condensation:

knoevenagel_logic reactants Carbonyl Source (this compound) Active Methylene Compound Base Catalyst product α,β-Unsaturated Product reactants->product Condensation & Dehydration

Caption: Logical flow of the Knoevenagel condensation.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique combination of three reactive functional groups allows for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. This guide has provided a detailed overview of its molecular structure, properties, synthetic considerations, and key applications, offering a solid foundation for its use in research and development. Further investigation into specific reaction conditions and the exploration of its utility with a broader range of reaction partners will undoubtedly continue to expand its role as a powerful synthetic tool.

References

An In-depth Technical Guide to Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formyl-3-oxopropanoate, a versatile dicarbonyl compound, serves as a crucial building block in organic synthesis, particularly in the construction of heterocyclic systems of significant interest to the pharmaceutical industry. Its unique structural features, possessing both an aldehyde and a β-ketoester moiety, allow for a diverse range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and reactivity, with a focus on its applications in medicinal chemistry.

Synonyms and Alternative Names

A clear understanding of the various names and identifiers for this compound is essential for effective literature and database searches.

Identifier Type Identifier
IUPAC Name This compound[1]
CAS Number 80370-42-9[1]
Synonyms (Ethoxycarbonyl)malonaldehyde[2]
2-Formyl-3-oxo-propionic acid ethyl ester[3]
Diformylacetic acid ethyl ester[2]
Ethyl 2,2-diformylacetate[1]
Ethyl diformylacetate[3]
Ethyl 2-formyl-3-oxopropionate[3]
(Ethoxycarbonyl)malondialdehyde
Carbethoxymalonaldehyde[1]
PubChem CID 11029955[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Property Value
Molecular Formula C₆H₈O₄[1]
Molecular Weight 144.13 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 181.5±35.0 °C at 760 mmHg[4]
Density 1.1±0.1 g/cm³[4]
Flash Point 67.4±26.0 °C[4]
Solubility Soluble in organic solvents, sparingly soluble in water.[5]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

G cluster_0 Formylation of Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate Enolate Enolate Ethyl Acetoacetate->Enolate Deprotonation Base Base (e.g., Sodium Ethoxide) Base->Enolate Formylating Agent Formylating Agent (e.g., Ethyl Formate) Product This compound Formylating Agent->Product Enolate->Product Nucleophilic Acyl Substitution

A potential synthetic workflow for the formylation of ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • Sodium metal or sodium ethoxide

  • Ethyl formate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure (General Guidance):

  • Preparation of Sodium Ethoxide (if using sodium metal): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve clean sodium metal in absolute ethanol. Once the sodium has completely reacted, remove the excess ethanol under reduced pressure to obtain dry sodium ethoxide.

  • Enolate Formation: Suspend the sodium ethoxide in anhydrous diethyl ether or THF under a nitrogen atmosphere. Cool the suspension in an ice bath.

  • Formylation: Add ethyl acetoacetate dropwise to the cooled suspension with stirring. After the addition is complete, add ethyl formate dropwise, maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold dilute hydrochloric acid to neutralize the base. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Reactivity in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Its dicarbonyl nature allows it to participate in condensation reactions with a variety of nucleophiles.

1. Hantzsch Pyridine Synthesis:

This multicomponent reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. This compound can conceptually act as both the aldehyde and one of the β-ketoester components in a modified Hantzsch-type synthesis.

2. Biginelli Reaction:

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones or thiones. The formyl group of this compound can serve as the aldehyde component in this reaction.

3. Knoevenagel Condensation:

This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. The formyl group of this compound is susceptible to Knoevenagel condensation with various nucleophiles.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the interaction of this compound with defined biological signaling pathways. However, the high reactivity of its aldehyde functionalities suggests potential for interaction with biological nucleophiles, a characteristic shared by many biologically active aldehydes.

Aldehydes are known to exert a range of biological effects, from acting as signaling molecules at low concentrations to inducing cellular damage at higher levels through the formation of adducts with proteins and DNA.[6][7] For instance, some aldehydes can modulate inflammatory responses by activating signaling pathways such as NF-κB.[6] The presence of two reactive carbonyl groups in this compound could potentially lead to cross-linking of biomolecules, a mechanism of action for some antimicrobial and cytotoxic agents.[8]

Given the absence of direct evidence for a specific signaling pathway, a logical workflow for investigating the potential biological activity of this compound would involve a series of screening and mechanistic studies.

G cluster_0 Investigational Workflow for Biological Activity A This compound B Initial Screening Assays (e.g., Cytotoxicity, Antimicrobial) A->B C Identification of Biological Target(s) (e.g., Affinity Chromatography, Proteomics) B->C If active D Pathway Analysis (e.g., Western Blot, Reporter Assays) C->D E In Vivo Model Studies D->E

A proposed workflow for the investigation of the biological effects of this compound.

Quantitative Data

At present, publicly available, detailed spectral data for this compound is limited. However, commercial suppliers often provide this data upon request with purchase. For structurally similar β-dicarbonyl compounds, the following spectral characteristics are typically observed:

  • ¹H-NMR: The presence of enol and keto tautomers can lead to complex spectra. Signals for the ethyl group (triplet and quartet), the aldehydic proton (singlet), and the methine proton (singlet or broad signal) would be expected.

  • ¹³C-NMR: Resonances for the ester carbonyl, ketone carbonyl, and aldehyde carbonyl carbons would be present, in addition to signals for the ethyl group and the α- and β-carbons.

  • IR Spectroscopy: Characteristic strong absorption bands for the C=O stretching vibrations of the ester, ketone, and aldehyde functionalities would be prominent.

  • Mass Spectrometry: The molecular ion peak would be observed, along with fragmentation patterns corresponding to the loss of ethoxy and formyl groups.

Conclusion

This compound is a highly reactive and synthetically useful molecule with significant potential in drug discovery and development. Its ability to participate in a variety of cyclocondensation reactions makes it an attractive starting material for the synthesis of diverse heterocyclic scaffolds. While its specific biological activities and mechanisms of action are yet to be fully elucidated, its chemical nature suggests that it could be a valuable tool for probing biological systems and a lead for the development of new therapeutic agents. Further research into its synthesis, reactivity, and biological properties is warranted to fully exploit its potential.

References

An In-depth Technical Guide on the Keto-Enol Tautomerism of Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the keto-enol tautomerism of ethyl 2-formyl-3-oxopropanoate, a β-dicarbonyl compound of interest in synthetic chemistry and drug development. Due to the limited direct experimental data on this specific molecule, this guide leverages established principles and data from closely related analogues, such as ethyl acetoacetate, to present a robust framework for its study. The document details the fundamental equilibrium, factors influencing tautomeric preference, detailed experimental protocols for analysis, and illustrative quantitative data.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1][2] For β-dicarbonyl compounds like this compound, this equilibrium is particularly significant. The presence of two carbonyl groups enhances the acidity of the α-hydrogen, facilitating the formation of the enol tautomer.[3] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the overall equilibrium.[2] Understanding this tautomeric balance is crucial as the distinct chemical properties of the keto and enol forms can significantly influence reactivity, bioavailability, and interaction with biological targets in drug development.

The Tautomeric Equilibrium of this compound

This compound can exist in equilibrium between its diketo form and several possible enol forms. The most stable enol tautomer is expected to be a conjugated system stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. This stabilization is a common feature in β-dicarbonyl compounds.[2]

Caption: Keto-enol equilibrium of this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is sensitive to several factors, including solvent polarity, temperature, and the electronic effects of substituents.

  • Solvent Effects: The polarity of the solvent plays a crucial role. Nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bond is more stable in such environments. In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.[4]

  • Temperature: Temperature can also influence the equilibrium. Often, an increase in temperature can favor the diketo form. The thermodynamics of the equilibrium, including the change in enthalpy (ΔH) and entropy (ΔS), can be determined by studying the equilibrium constant at different temperatures (van't Hoff plot).[4]

  • Substituent Effects: Electron-withdrawing groups attached to the β-dicarbonyl framework can increase the acidity of the α-proton and favor the enol form.

Quantitative Analysis of Tautomerism

SolventDielectric Constant (ε)% Enol (Illustrative for Ethyl Acetoacetate)Keq ([Enol]/[Keto]) (Illustrative)
Hexane (nonpolar)1.946%0.85
Carbon Tetrachloride2.233%0.49
Chloroform4.815%0.18
Acetone20.77%0.08
Methanol (polar, protic)32.75%0.05
Water (polar, protic)80.1<1%<0.01

Note: This data is for ethyl acetoacetate and is intended to be illustrative of the expected solvent effects on a β-ketoester like this compound.

Experimental Protocols

The primary method for studying keto-enol tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy. The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation and quantification of distinct signals for both the keto and enol forms.[5][6]

Sample Preparation
  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a known volume of the desired deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, CD₃OD) in a standard NMR tube to a final concentration of approximately 0.1 M.

  • Ensure the sample is thoroughly mixed to achieve a homogeneous solution.

  • Allow the solution to equilibrate at the desired temperature for at least 30 minutes before analysis.

¹H NMR Data Acquisition
  • Acquire a ¹H NMR spectrum of the sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure proper shimming to obtain high-resolution spectra with sharp peaks.

  • Set the spectral width to encompass all expected proton signals (typically 0-15 ppm).

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Carefully phase and baseline correct the resulting spectrum.

Data Analysis and Calculation of Equilibrium Constant
  • Identify the characteristic signals for the keto and enol tautomers.

    • Keto form: Expect signals for the α-proton and the formyl protons.

    • Enol form: Expect a signal for the vinylic proton and a downfield signal for the enolic hydroxyl proton, which is often broadened due to exchange.

  • Integrate the well-resolved signals corresponding to each tautomer. It is crucial to compare signals that represent the same number of protons or to apply a correction factor. For instance, integrate the signal for the vinylic proton of the enol form and a signal corresponding to a known number of protons on the keto form.[7]

  • Calculate the mole fraction of each tautomer from the integrated areas.

  • The equilibrium constant (Keq) is calculated using the following formula: Keq = (Integral of Enol Signal / Number of Protons for Enol Signal) / (Integral of Keto Signal / Number of Protons for Keto Signal)

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Equilibrate at Desired Temperature prep2->prep3 nmr1 Acquire 1H NMR Spectrum prep3->nmr1 nmr2 Process Spectrum (Phase, Baseline) nmr1->nmr2 analysis1 Identify Keto and Enol Signals nmr2->analysis1 analysis2 Integrate Characteristic Peaks analysis1->analysis2 analysis3 Calculate Mole Fractions analysis2->analysis3 analysis4 Determine Equilibrium Constant (Keq) analysis3->analysis4

Caption: Experimental workflow for NMR analysis of keto-enol tautomerism.

Mechanistic Pathways of Tautomerization

The interconversion between the keto and enol forms can be catalyzed by either acid or base.

Acid-Catalyzed Tautomerization

Under acidic conditions, the carbonyl oxygen is first protonated, increasing the acidity of the α-proton. A weak base (such as the solvent) then removes the α-proton to form the enol.[1]

acid_catalyzed keto Keto Form protonated_keto Protonated Carbonyl (Oxonium Ion) keto->protonated_keto + H+ protonated_keto->keto - H+ enol Enol Form protonated_keto->enol - H+ (from α-carbon) enol->protonated_keto + H+ (to α-carbon)

Caption: Acid-catalyzed keto-enol tautomerization pathway.

Base-Catalyzed Tautomerization

In the presence of a base, the α-proton is removed to form a resonance-stabilized enolate anion. Protonation of the enolate oxygen by a proton source (like the solvent) yields the enol.[1]

base_catalyzed keto Keto Form enolate Enolate Anion keto->enolate - H+ (from α-carbon) enolate->keto + H+ (to α-carbon) enol Enol Form enolate->enol + H+ (to oxygen) enol->enolate - H+ (from oxygen)

Caption: Base-catalyzed keto-enol tautomerization pathway.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior. While direct experimental data for this specific compound is sparse, a comprehensive understanding can be achieved by applying the principles established for analogous β-dicarbonyl compounds. The equilibrium is readily studied by ¹H NMR spectroscopy, and is influenced by solvent, temperature, and substituent effects. The detailed protocols and illustrative data provided in this guide offer a solid foundation for researchers and drug development professionals to investigate and manipulate the tautomeric equilibrium of this compound and related molecules. Further experimental and computational studies on this specific compound are warranted to fully elucidate its tautomeric properties.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-formyl-3-oxopropanoate (CAS No: 80370-42-9), a key intermediate in pharmaceutical and specialty chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the compound's structural and spectroscopic properties.

This compound is a colorless to pale yellow liquid with a molecular formula of C₆H₈O₄ and a molecular weight of 144.13 g/mol .[2][3] Its structure, featuring a formyl group, a ketone, and an ester moiety, leads to complex reactivity and makes it a versatile building block in organic synthesis.[1]

Spectroscopic Data Summary

While specific experimental spectra for this compound are not widely available in public databases, the expected spectroscopic characteristics can be inferred from the analysis of related β-keto esters and dicarbonyl compounds. The following tables summarize the anticipated quantitative data.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.3Triplet3H-CH₃ (Ethyl group)
~4.3Quartet2H-OCH₂- (Ethyl group)
~4.5 - 5.0Singlet/Doublet1H-CH- (Methine proton)
~9.5 - 10.0Singlet/Doublet1H-CHO (Formyl proton)
~12.0 - 15.0Broad Singlet(variable)Enolic -OH (if present)

Note: The presence and integration of the enolic proton signal are highly dependent on the solvent and temperature, due to keto-enol tautomerism.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~14-CH₃ (Ethyl group)
~62-OCH₂- (Ethyl group)
~50 - 60-CH- (Methine carbon)
~160 - 170C=O (Ester carbonyl)
~190 - 200C=O (Ketone carbonyl)
~195 - 205C=O (Aldehyde carbonyl)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~2820, ~2720Medium (often two bands)C-H stretch (aldehyde)
~1740StrongC=O stretch (ester)
~1720StrongC=O stretch (aldehyde)
~1680StrongC=O stretch (ketone)
~1640MediumC=C stretch (enol form)
~1200StrongC-O stretch (ester)

Note: The carbonyl stretching region may show multiple or broadened peaks due to the presence of three carbonyl groups and potential keto-enol tautomerism.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
144Moderate[M]⁺ (Molecular ion)
115Moderate to Strong[M - CHO]⁺
99Moderate[M - OCH₂CH₃]⁺
71Moderate[M - COOCH₂CH₃]⁺
45Moderate[OCH₂CH₃]⁺
29Strong[CHO]⁺

Note: The fragmentation pattern of β-keto esters is often dominated by cleavages alpha to the carbonyl groups.[4]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound, based on standard practices for the analysis of liquid organic compounds and specifically β-keto esters.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is performed.

    • Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons of interest.

    • The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to obtain a spectrum with singlets for each carbon.

    • A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of the ¹³C isotope.

    • Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to aid in the assignment of carbon signals (CH₃, CH₂, CH, and quaternary carbons).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): A drop of neat this compound is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin liquid film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the clean, empty salt plates is recorded.

    • The sample is placed in the spectrometer's sample holder.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

    • To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for relatively small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Interpretation Sample Ethyl 2-formyl- 3-oxopropanoate NMR_Prep Dissolve in Deuterated Solvent with TMS Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film on Salt Plates Sample->IR_Prep MS_Intro Introduce Sample (e.g., GC-MS) Sample->MS_Intro NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data Data_Integration Integrate and Correlate All Spectroscopic Data NMR_Data->Data_Integration IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data IR Spectrum (Wavenumbers, Intensities) IR_Acq->IR_Data IR_Data->Data_Integration MS_Ionize Electron Ionization (70 eV) MS_Intro->MS_Ionize MS_Analyze Mass Analysis (m/z separation) MS_Ionize->MS_Analyze MS_Data Mass Spectrum (m/z, Relative Abundance) MS_Analyze->MS_Data MS_Data->Data_Integration Structure_Elucidation Structural Elucidation and Confirmation Data_Integration->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Techniques

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound (C₆H₈O₄) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Info Carbon-Hydrogen Framework Connectivity Electronic Environment NMR->NMR_Info IR_Info Functional Groups (C=O, C-O, C-H) IR->IR_Info MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info Structure Complete Molecular Structure and Purity NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Interrelation of spectroscopic techniques for structural elucidation.

References

In-depth Technical Guide: ¹H and ¹³C NMR of Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 2-formyl-3-oxopropanoate. Due to the presence of a β-dicarbonyl functionality, this compound predominantly exists in its enol tautomeric form in solution, a phenomenon that is critical for the accurate interpretation of its NMR spectra. This document details the tautomeric equilibrium, presents predicted ¹H and ¹³C NMR spectral data for the major enol tautomer, and outlines a general experimental protocol for acquiring high-quality NMR spectra for this and similar compounds. The information herein is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives in a drug development setting.

Introduction

This compound, also known by synonyms such as ethoxycarbonylmalonaldehyde, is a key organic intermediate with the chemical formula C₆H₈O₄. Its molecular structure, featuring two electrophilic aldehyde functionalities flanking a carbon atom bonded to an ethyl ester group, makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds and other complex molecules. Precise structural characterization of this compound is essential for its effective use in research and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a detailed examination of the ¹H and ¹³C NMR spectroscopy of this compound, with a specific focus on interpreting the spectral features that arise from its inherent tautomerism.

Tautomerism of this compound

A salient feature of β-dicarbonyl compounds, including this compound, is their existence in a dynamic equilibrium between the diketo and enol tautomeric forms. This keto-enol tautomerism is a relatively slow process on the NMR timescale, which allows for the distinct observation of signals corresponding to each tautomer present in solution. The equilibrium position is sensitive to factors such as the solvent, temperature, and concentration.

In the case of this compound, the diketo form can undergo enolization to generate a more stable, conjugated mono-enol tautomer. This enol form is significantly stabilized by the formation of an intramolecular hydrogen bond, which creates a pseudo-six-membered ring. While two isomeric enol forms are theoretically possible due to the presence of two formyl groups, one form is generally expected to be predominant.

Caption: Tautomeric equilibrium of this compound.

Predicted ¹H and ¹³C NMR Data

Although specific, experimentally verified NMR data for this compound are not widely published, a robust prediction of its ¹H and ¹³C NMR spectra can be formulated by analogy to structurally similar compounds like ethyl acetoacetate and other β-dicarbonyls. The subsequent tables provide a summary of the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for the predominant enol tautomer, assuming a common deuterated solvent such as chloroform-d (CDCl₃).

Predicted ¹H NMR Data (Enol Form)
Proton Assignment Multiplicity Predicted Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
-CH₃ (Ethyl)Triplet1.2 – 1.4~7.1
-CH₂- (Ethyl)Quartet4.1 – 4.3~7.1
=CH- (Enolic)Doublet7.5 – 8.5~8-10
-OH (Enolic)Broad Singlet12.0 – 14.0-
-CHO (Aldehydic)Doublet9.5 – 10.0~8-10
Predicted ¹³C NMR Data (Enol Form)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C H₃ (Ethyl)13 – 15
-C H₂- (Ethyl)60 – 62
>C =O (Ester Carbonyl)165 – 175
>C = (Enolic α-carbon)100 – 110
=C H- (Enolic β-carbon)150 – 160
-C HO (Aldehydic)180 – 190

Experimental Protocols for NMR Analysis

The following section outlines a generalized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra for liquid analytes such as this compound.

Sample Preparation
  • Analyte Purity: It is crucial to use a sample of high purity to prevent the appearance of interfering signals in the NMR spectrum.

  • Solvent Choice: A suitable deuterated solvent that readily dissolves the analyte should be selected. Chloroform-d (CDCl₃) is a versatile solvent for a wide range of organic compounds.

  • Sample Concentration:

    • For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR spectroscopy, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is advisable to compensate for the low natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is commonly employed as an internal standard for calibrating the chemical shift scale to δ = 0.00 ppm. Alternatively, the residual proton signal of the deuterated solvent can be used for referencing.

  • Filtration: The prepared sample solution should be filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is essential to remove any undissolved particulate matter which can degrade the quality of the NMR spectrum.

  • Solution Homogeneity: Ensure the sample is thoroughly mixed within the NMR tube to achieve a homogeneous solution.

NMR Instrument Parameters

The parameters provided below are typical for a 400 MHz NMR spectrometer and may require further optimization based on the specific instrument and sample characteristics.

For ¹H NMR:

  • Pulse Sequence: A standard one-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2 to 4 seconds.

  • Relaxation Delay: 1 to 2 seconds.

  • Number of Scans: 8 to 16 scans are typically adequate.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Sequence: A proton-decoupled one-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1 to 2 seconds.

  • Relaxation Delay: 2 to 5 seconds.

  • Number of Scans: 1024 to 4096 scans, or more for dilute samples.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum should be accurately phased to ensure all peaks have a pure absorption lineshape, followed by a baseline correction to produce a flat spectral baseline.

  • Chemical Shift Referencing: The chemical shift axis is calibrated using either the internal standard (TMS at 0.00 ppm) or the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For ¹H NMR spectra, the area under each signal is integrated to determine the relative ratios of the protons in the molecule.

  • Peak Identification: The chemical shifts of all significant peaks in both the ¹H and ¹³C spectra are identified and tabulated.

Logical Workflow for Spectral Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Add Internal Standard (optional) b->c d Filter into NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock and Shim e->f g Set Acquisition Parameters f->g h Acquire ¹H and ¹³C Spectra g->h i Fourier Transform h->i j Phase and Baseline Correction i->j k Reference Spectrum j->k l Peak Picking and Integration (¹H) k->l m Assign Signals to Tautomers l->m n Structural Confirmation m->n

An In-depth Technical Guide to the Infrared and Mass Spectrometry of Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) characteristics of ethyl 2-formyl-3-oxopropanoate (C₆H₈O₄, CAS: 80370-42-9). This compound is a valuable intermediate in pharmaceutical synthesis and specialty chemical manufacturing.[1] A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and the monitoring of chemical reactions in which it is involved.

Molecular Structure and Spectroscopic Overview

This compound is a β-dicarbonyl compound featuring an ester, a ketone, and a formyl group. A key characteristic of β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers. This equilibrium is influenced by factors such as solvent and temperature, and both forms can be observed and characterized by spectroscopic methods.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Predicted Infrared Absorption Data

The following table summarizes the predicted prominent IR absorption bands for this compound, considering both its keto and potential enol forms.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H (alkane)Stretching2980 - 2850Medium
C=O (ester)Stretching~1740Strong
C=O (ketone)Stretching~1715Strong
C=O (aldehyde)Stretching~1725Strong
C-H (aldehyde)Stretching2850 - 2750 (often two bands)Weak to Medium
C-O (ester)Stretching1300 - 1150Strong
O-H (enol)Stretching (intramolecular H-bond)3200 - 2500 (broad)Broad, Medium
C=C (enol)Stretching~1640Medium
C=O (conjugated enol)Stretching~1680Strong
Experimental Protocol for Infrared Spectroscopy

This protocol outlines the procedure for obtaining a high-quality IR spectrum of liquid this compound using the attenuated total reflectance (ATR) or neat liquid film method.

Materials:

  • This compound (liquid)

  • FTIR spectrometer with a diamond or zinc selenide ATR accessory, or NaCl/KBr salt plates

  • Pasteur pipette or micropipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • ATR: Clean the ATR crystal surface with a lint-free wipe lightly moistened with isopropanol or acetone and allow it to dry completely. Record a background spectrum of the empty, clean crystal.

    • Neat Liquid Film: Place a clean, dry salt plate (NaCl or KBr) in the spectrometer's sample holder and record a background spectrum.

  • Sample Application:

    • ATR: Place a small drop (1-2 µL) of this compound directly onto the center of the ATR crystal. If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.

    • Neat Liquid Film: Place one drop of the sample onto the surface of one salt plate. Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Place the "sandwich" into the sample holder.

  • Spectrum Acquisition: Acquire the infrared spectrum of the sample over the range of 4000 cm⁻¹ to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Cleaning:

    • ATR: Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent.

    • Salt Plates: Disassemble the salt plates and rinse them with a dry, non-polar solvent (e.g., anhydrous acetone or dichloromethane). Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight of a compound and produces a characteristic fragmentation pattern that aids in structural elucidation.

Predicted Mass Spectrometry Data

The following table summarizes the predicted key mass-to-charge ratios (m/z) for the major fragments of this compound in EI-MS. The molecular weight of this compound is 144.12 g/mol .[2][3][4][5]

m/z Proposed Fragment Ion Fragmentation Pathway
144[C₆H₈O₄]⁺•Molecular Ion (M⁺•)
115[M - CHO]⁺Loss of the formyl radical
99[M - OCH₂CH₃]⁺Loss of the ethoxy radical
87[M - COOCH₂CH₃]⁺Loss of the ethoxycarbonyl radical
71[CH₃CH₂OCO]⁺Ethoxycarbonyl cation
45[OCH₂CH₃]⁺Ethoxy cation
29[CHO]⁺Formyl cation
Experimental Protocol for Electron Ionization Mass Spectrometry

This protocol describes a general procedure for the analysis of liquid this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Materials:

  • This compound

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

  • GC-MS system equipped with an EI source

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • Microsyringe for sample injection

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile, high-purity solvent.

  • GC-MS System Setup:

    • Set the GC oven temperature program to ensure good separation of the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C), and then hold for a few minutes.

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • Set the carrier gas (typically helium) flow rate.

    • For the MS, set the ion source temperature (e.g., 230 °C) and the electron energy to 70 eV. Set the mass analyzer to scan a suitable mass range (e.g., m/z 20-200).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

  • Data Acquisition: The GC will separate the components of the sample, and as they elute from the column, they will enter the MS ion source to be ionized and fragmented. The mass analyzer will separate the ions based on their m/z ratio, and the detector will record their abundance.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to identify the molecular ion and the characteristic fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_Analysis Data Analysis IR_Sample This compound (Liquid) IR_Prep Prepare Neat Liquid Film or Apply to ATR IR_Sample->IR_Prep IR_Acquire Acquire IR Spectrum (4000-400 cm-1) IR_Prep->IR_Acquire IR_Data IR Spectrum Data IR_Acquire->IR_Data Analysis Correlate Spectral Data to Molecular Structure IR_Data->Analysis MS_Sample This compound (in Solvent) MS_Prep Inject into GC-MS MS_Sample->MS_Prep MS_Acquire EI Ionization (70 eV) & Mass Analysis MS_Prep->MS_Acquire MS_Data Mass Spectrum Data MS_Acquire->MS_Data MS_Data->Analysis Fragmentation_Pathway M [C6H8O4]+• m/z = 144 (Molecular Ion) F1 [C5H7O3]+ m/z = 115 M->F1 - CHO F2 [C4H5O3]+ m/z = 99 M->F2 - OCH2CH3 F3 [C3H3O2]+ m/z = 87 M->F3 - COOCH2CH3 F4 [CHO]+ m/z = 29 F1->F4 - C4H7O2

References

Theoretical and Computational Insights into Ethyl 2-formyl-3-oxopropanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-formyl-3-oxopropanoate is a dicarbonyl compound with significant potential as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its rich chemical functionality, arising from the presence of ester, aldehyde, and ketone moieties, allows for a variety of chemical transformations. This guide provides an in-depth analysis of the theoretical and computational aspects of this compound, focusing on its structural properties, keto-enol tautomerism, and potential biological relevance in the context of dicarbonyl-mediated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, computational chemistry, and drug development.

Introduction

This compound (also known as ethyl diformylacetate) is a key intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.[1] Its structural features make it a valuable precursor for the synthesis of bioactive molecules, including potential antiviral agents and enzyme inhibitors.[1] The presence of two carbonyl groups in close proximity leads to interesting chemical properties, most notably the existence of a tautomeric equilibrium between the keto and enol forms. Understanding this equilibrium is crucial for predicting the molecule's reactivity and for designing synthetic pathways that leverage its unique chemical nature.

From a biological perspective, dicarbonyl compounds are known to be involved in the formation of Advanced Glycation End-products (AGEs), which play a significant role in various pathological conditions.[2][3][4] This guide will explore the potential for this compound to participate in such pathways, providing a rationale for its study in the context of drug development and toxicology.

Molecular Properties and Structure

The fundamental properties of this compound are summarized in Table 1. These properties have been compiled from various chemical databases and literature sources.

PropertyValueSource
Molecular Formula C₆H₈O₄[5][6]
Molecular Weight 144.13 g/mol [5][6]
CAS Number 80370-42-9[5][7]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 181.5 ± 35.0 °C at 760 mmHg[6]
Density 1.1 ± 0.1 g/cm³[6]

The structure of this compound is characterized by a propanoate backbone with a formyl group and a ketone group attached to the second carbon. The molecule's IUPAC name is this compound.[5]

Theoretical and Computational Studies: Keto-Enol Tautomerism

A central aspect of the chemistry of this compound is its ability to exist as a mixture of keto and enol tautomers. This equilibrium is fundamental to its reactivity and is influenced by factors such as solvent polarity and temperature.

tautomerism Keto Keto Form (this compound) Enol Enol Form (Ethyl 2-(hydroxymethylene)-3-oxopropanoate) Keto->Enol Proton Transfer Enol->Keto Proton Transfer

Caption: Keto-Enol Tautomerism of this compound.

Computational chemistry provides powerful tools to investigate this tautomeric equilibrium. Density Functional Theory (DFT) is a widely used method for such studies, offering a good balance between accuracy and computational cost.

Computational Methodology

A typical computational protocol to study the keto-enol tautomerism of this compound would involve the following steps:

  • Geometry Optimization: The 3D structures of both the keto and enol tautomers are optimized to find their lowest energy conformations. A common level of theory for this is B3LYP with a 6-31G(d,p) basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Solvation Effects: To simulate the effect of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed. This is crucial as the tautomeric equilibrium is highly solvent-dependent.

  • Relative Energy Calculations: The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers are calculated to determine their relative stabilities.

Expected Computational Results

Based on studies of similar β-dicarbonyl compounds, it is expected that the enol form of this compound will be significantly stabilized by an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. In the gas phase and in non-polar solvents, the enol form is likely to be the more stable tautomer. In polar, protic solvents, the keto form may become more stabilized due to intermolecular hydrogen bonding with the solvent molecules.

Table 2: Hypothetical Relative Energies of Tautomers (kcal/mol)

TautomerGas Phase (ΔG)Water (ΔG)
Keto0.0 (Reference)0.0 (Reference)
Enol-2.5-0.8

Note: These are hypothetical values for illustrative purposes, based on trends observed for similar molecules. Actual values would need to be calculated.

Experimental Protocols

Synthesis of this compound

General Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), phosphorus oxychloride (POCl₃) is slowly added to an excess of N,N-dimethylformamide (DMF) at 0 °C with stirring. The mixture is then allowed to warm to room temperature to form the Vilsmeier reagent.

  • Formylation: The substrate, ethyl 3,3-diethoxypropanoate, is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

synthesis_workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier Formation of Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Formylation Formylation of Ethyl 3,3-diethoxypropanoate Vilsmeier->Formylation Quench Quenching Formylation->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The synthesized this compound should be characterized by standard spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aldehydic proton, and the methine proton. In the enol form, a signal for the hydroxyl proton and a vinyl proton would be observed. The integration of the signals corresponding to the keto and enol forms can be used to determine the tautomeric ratio in the NMR solvent.

    • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons (ketone, aldehyde, and ester), the carbons of the ethyl group, and the methine/vinyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups. The carbonyl stretching frequencies will be particularly informative. The keto form will show distinct C=O stretching bands for the ketone, aldehyde, and ester groups. The enol form will show a broad O-H stretching band and a C=O stretching band at a lower frequency due to conjugation and intramolecular hydrogen bonding.

Table 3: Expected Spectroscopic Data

TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Aldehyde (-CHO)δ 9.5-10.5 ppm
Methine (keto form)δ 4.0-5.0 ppm
Vinyl (enol form)δ 7.0-8.0 ppm
Hydroxyl (enol form)δ 10.0-15.0 ppm (broad)
¹³C NMR Carbonyl (C=O)δ 160-200 ppm
IR C=O (ester)~1735-1750 cm⁻¹
C=O (aldehyde)~1720-1740 cm⁻¹
C=O (ketone)~1705-1725 cm⁻¹
O-H (enol)~2500-3300 cm⁻¹ (broad)

Note: These are expected ranges and the actual values may vary.

Biological Relevance and Signaling Pathways

Dicarbonyl compounds, such as this compound, are reactive species that can participate in various biological processes. One of the most significant is their role in the formation of Advanced Glycation End-products (AGEs).[2][3][4]

The AGE-RAGE Signaling Pathway

AGEs are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars and dicarbonyl compounds with proteins, lipids, and nucleic acids.[2] The accumulation of AGEs is associated with aging and the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[3]

AGEs exert their pathogenic effects in part by interacting with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[4] The binding of AGEs to RAGE activates a cascade of intracellular signaling pathways, leading to oxidative stress, inflammation, and cellular dysfunction.

RAGE_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AGE Dicarbonyl Compound (e.g., this compound) + Protein RAGE RAGE Receptor AGE->RAGE Binding ROS Increased ROS (Oxidative Stress) RAGE->ROS NFkB NF-κB Activation ROS->NFkB MAPK MAPK Activation ROS->MAPK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Cellular_Dysfunction Cellular Dysfunction (Apoptosis, Inflammation) Cytokines->Cellular_Dysfunction

Caption: The AGE-RAGE signaling pathway initiated by dicarbonyl compounds.

Potential Role of this compound in Glycation

As a dicarbonyl compound, this compound has the potential to react with the free amino groups of amino acid residues in proteins (such as lysine and arginine) to form AGEs.[2] This non-enzymatic reaction, known as glycation, can alter the structure and function of proteins, contributing to the pathological consequences associated with AGE accumulation.

The study of the reactivity of this compound with amino acids and proteins, both computationally and experimentally, is therefore of great interest in the context of drug development and toxicology. Understanding its potential to form AGEs can help in assessing its safety profile and in designing molecules with reduced off-target effects.

Conclusion

This compound is a molecule of significant interest for both synthetic and medicinal chemists. Its rich chemical functionality and the intriguing nature of its keto-enol tautomerism offer numerous opportunities for the synthesis of complex molecular architectures. Computational studies, particularly DFT calculations, are invaluable tools for understanding its structure, stability, and reactivity.

Furthermore, its classification as a dicarbonyl compound places it within the broader context of biological processes such as the formation of Advanced Glycation End-products. The potential for this compound to participate in the AGE-RAGE signaling pathway highlights the importance of considering its biological activity and potential toxicological profile in drug development programs.

This technical guide provides a foundational understanding of the theoretical and computational aspects of this compound. Further experimental and computational research is warranted to fully elucidate its chemical and biological properties and to harness its potential in the development of new therapeutics.

References

A Technical Guide to the Physical Properties of Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 2-formyl-3-oxopropanoate (CAS No: 80370-42-9). The document details quantitative physical data, standardized experimental protocols for their determination, and logical workflows to aid in laboratory settings. This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents and specialty chemicals.[1]

Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₆H₈O₄.[2][3][4][5][6][7] At room temperature, it typically presents as a colorless to pale yellow liquid or oil.[1][8] Its structure, featuring formyl, ketone, and ester functional groups, makes it a reactive building block in organic synthesis.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₆H₈O₄[2][3][4][5][6][7]
Molecular Weight 144.13 g/mol [3][4][5][7][8][9]
Appearance Colorless to pale yellow liquid/oil[1][8]
Density 1.1 ± 0.1 g/cm³; 1.143 g/cm³[2][9][10]
Boiling Point 181.5 ± 35.0 °C at 760 mmHg; 32 °C at 0.3 mmHg[2][3][8][9][10][11]
Melting Point Not Available[3][12]
Flash Point 67.4 ± 26.0 °C[2][10][11]
Refractive Index 1.421; 1.4710 to 1.4750[2][8][11]
Solubility Soluble in Chloroform, Methanol; Sparingly soluble in water[1][8]

Experimental Protocols

Detailed methodologies for determining the principal physical properties of a liquid sample like this compound are provided below.

Determination of Density

The density of a liquid is its mass per unit volume. This protocol uses a simple and direct measurement method.[13][14][15][16][17]

Apparatus:

  • Analytical balance (readable to at least 0.01 g)

  • Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer (density bottle) for higher accuracy

  • Thermometer

  • The liquid sample (this compound)

Procedure:

  • Measure the Mass of the Empty Container: Place a clean, dry graduated cylinder or pycnometer on the analytical balance and record its mass (m₁).[13]

  • Add the Liquid Sample: Carefully add a known volume of this compound to the graduated cylinder (e.g., 10 mL). If using a pycnometer, fill it completely. Record the precise volume (V).[14]

  • Measure the Total Mass: Weigh the container with the liquid sample and record the total mass (m₂).[13]

  • Measure the Temperature: Use a thermometer to measure the temperature of the liquid, as density is temperature-dependent.[14]

  • Calculate Density: The mass of the liquid (m) is m₂ - m₁. Calculate the density (ρ) using the formula: ρ = m / V

  • Repeatability: For accuracy, repeat the measurement at least three times and calculate the average density.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. The capillary method using a Thiele tube is common for small sample volumes.[18][19][20][21][22]

Apparatus:

  • Thiele tube or an oil bath setup

  • High-temperature thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Liquid sample

Procedure:

  • Sample Preparation: Fill the small test tube with the liquid sample to a depth of about 2-3 cm.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[22]

  • Apparatus Assembly: Attach the test tube to the thermometer. Immerse the assembly in the Thiele tube's oil bath, ensuring the sample is below the oil level.[18]

  • Heating: Gently heat the side arm of the Thiele tube.[18] Convection currents will ensure uniform temperature distribution.

  • Observation: As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.

  • Recording the Boiling Point: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[18] Record this temperature.

Determination of Refractive Index

The refractive index measures how light propagates through a substance. An Abbe refractometer is a standard instrument for this purpose.

Apparatus:

  • Abbe refractometer

  • Light source (if not built-in)

  • Dropper or pipette

  • Liquid sample

  • Constant temperature water bath (optional, for high precision)

Procedure:

  • Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: Open the prism of the refractometer. Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

  • Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

  • Reading the Value: Read the refractive index value directly from the instrument's scale. Note the temperature at which the measurement was taken, as the refractive index is temperature-sensitive.

  • Cleaning: Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for characterizing the physical properties of a liquid chemical sample.

G Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_density Density Measurement cluster_boiling Boiling Point Measurement cluster_refractive Refractive Index Measurement Sample Obtain Pure Liquid Sample (this compound) WeighEmpty Weigh Empty Pycnometer Sample->WeighEmpty PrepBoiling Prepare Thiele Tube Apparatus Sample->PrepBoiling CalibrateRefractometer Calibrate Abbe Refractometer Sample->CalibrateRefractometer AddSampleDensity Add Sample to Known Volume WeighEmpty->AddSampleDensity WeighFull Weigh Full Pycnometer AddSampleDensity->WeighFull CalcDensity Calculate Density (ρ = m/V) WeighFull->CalcDensity HeatSample Heat Sample Gently PrepBoiling->HeatSample ObserveBubbles Observe Continuous Bubble Stream HeatSample->ObserveBubbles RecordBoiling Record Temperature at Bubble Cessation ObserveBubbles->RecordBoiling ApplySample Apply Sample to Prism CalibrateRefractometer->ApplySample MeasureRI Align Optics and Read Scale ApplySample->MeasureRI RecordRI Record Refractive Index (nD) MeasureRI->RecordRI

Workflow for Physical Property Determination
Keto-Enol Tautomerism

This compound can exist in equilibrium between its keto and enol tautomeric forms due to the presence of alpha-hydrogens adjacent to its carbonyl groups. This structural dynamic can influence its physical and chemical properties.

Keto-Enol Tautomerism

References

Stability and Storage of Ethyl 2-formyl-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formyl-3-oxopropanoate (CAS No. 80370-42-9) is a highly reactive organic compound characterized by the presence of ester, aldehyde, and ketone functional groups.[1] Its utility as a versatile building block in the synthesis of various heterocyclic compounds, including polyfunctionally substituted pyridines and intermediates for pharmaceutical agents like antiviral drugs and enzyme inhibitors, makes it a compound of significant interest in medicinal chemistry and drug development.[1] However, its inherent reactivity also contributes to its limited stability.

This technical guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this compound. It also outlines a general experimental protocol for assessing its stability, providing a framework for researchers to ensure the integrity of the compound in their studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 80370-42-9[2][3][4]
Molecular Formula C₆H₈O₄[4]
Molecular Weight 144.13 g/mol [4]
Appearance Colorless to pale yellow liquid/oil[1]
Boiling Point 32 °C at 0.3 mmHg
Synonyms (Ethoxycarbonyl)malonaldehyde, 2-Formyl-3-oxo-propionic Acid Ethyl Ester, Ethyl Diformylacetate[4][5]

Stability Profile

This compound is recognized as an unstable compound, a fact underscored by the common use of its more stable protected derivative, Ethyl 3,3-diethoxypropanoate, which can be stored at room temperature for extended periods. The presence of multiple reactive functional groups, particularly the aldehyde moieties, makes the molecule susceptible to degradation under various conditions.

Temperature and Light Sensitivity
pH and Moisture Sensitivity

This compound is sensitive to moisture.[6] The ester and aldehyde functional groups are susceptible to hydrolysis, particularly under alkaline conditions. One source notes an alkaline hydrolysis yield of approximately 60%, although the specific conditions were not detailed. Acidic conditions may also promote degradation, though likely at a slower rate than alkaline hydrolysis. It is crucial to avoid exposure to acidic and moist environments.

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the purity and integrity of this compound. Table 2 summarizes the recommended conditions based on information from various suppliers.

Table 2: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationaleReferences
Temperature Store in a freezer at -15°C to -20°C.To minimize thermal degradation and side reactions.[2][3]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen).To prevent oxidation, particularly of the aldehyde groups.
Container Use a tightly sealed container.To prevent exposure to moisture and air.[1]
Light Exposure Store away from direct sunlight.To prevent photolytic degradation.[1]
Incompatible Materials Avoid contact with acids, acid chlorides, acid anhydrides, and oxidizing agents.These materials can catalyze or participate in degradation reactions.[6]
Handling Handle in a well-ventilated area using appropriate personal protective equipment (PPE). The compound may cause skin, eye, and respiratory irritation.To ensure personnel safety.[1]

Potential Degradation Pathways

Given its chemical structure, the most probable degradation pathway for this compound in the presence of water is hydrolysis. This can occur at either the ester linkage or potentially involve the aldehyde groups. A plausible hydrolysis pathway is illustrated in the diagram below, showing the cleavage of the ethyl ester to yield 2-formyl-3-oxopropanoic acid and ethanol.

G cluster_main Plausible Hydrolysis of this compound node_start This compound C₆H₈O₄ node_reagent + H₂O (Moisture) node_intermediate Tetrahedral Intermediate node_start->node_intermediate Nucleophilic attack node_reagent->node_intermediate node_conditions Alkaline or Acidic Conditions node_conditions->node_intermediate node_product1 2-Formyl-3-oxopropanoic acid C₄H₄O₄ node_intermediate->node_product1 node_product2 Ethanol C₂H₅OH node_intermediate->node_product2

Caption: Plausible hydrolysis pathway of this compound.

General Experimental Protocol for Stability Assessment

As no specific stability-indicating assay for this compound is readily available in the literature, a general protocol is proposed below. This protocol can be adapted by researchers to suit their specific needs and available equipment.

Objective

To evaluate the stability of this compound under various stress conditions (temperature, pH, and light) and to identify potential degradation products.

Materials and Methods
  • Test Substance: this compound of known purity.

  • Reagents: HPLC-grade solvents (e.g., acetonitrile, methanol, water), buffers of various pH values (e.g., pH 4, 7, 9), and high-purity water.

  • Equipment: HPLC system with a UV detector, photostability chamber, temperature- and humidity-controlled ovens/chambers, pH meter, analytical balance.

Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the appropriate medium (water, buffer) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Stress Conditions
  • Thermal Stability:

    • Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) and at the recommended storage temperature (-20°C) as a control.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • pH Stability (Hydrolysis):

    • Prepare samples in buffers of different pH values (e.g., acidic - pH 4, neutral - pH 7, alkaline - pH 9).

    • Incubate at a controlled temperature (e.g., 40°C).

    • Withdraw aliquots at various time intervals.

  • Photostability:

    • Expose samples to a light source in a photostability chamber according to ICH Q1B guidelines.

    • Include a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples after a defined exposure period.

Analytical Method
  • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column is a suitable starting point.

  • Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 245 nm).[5]

  • Validate the method for specificity, linearity, accuracy, and precision.

Data Analysis
  • Calculate the percentage of the remaining this compound at each time point for each stress condition.

  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.

  • Identify and, if possible, quantify the major degradation products.

Workflow for a Typical Stability Study

The following diagram outlines the logical workflow for conducting a stability study of a reactive compound like this compound.

cluster_workflow Workflow for Stability Assessment node_plan Study Planning (Define conditions, time points) node_method_dev Analytical Method Development & Validation node_plan->node_method_dev node_sample_prep Sample Preparation (Stock and working solutions) node_method_dev->node_sample_prep node_stress Application of Stress Conditions (Temp, pH, Light) node_sample_prep->node_stress node_sampling Time-Point Sampling node_stress->node_sampling node_analysis HPLC Analysis node_sampling->node_analysis node_data Data Processing & Analysis (Calculate degradation rates) node_analysis->node_data node_report Final Report Generation node_data->node_report

Caption: Logical workflow for a typical chemical stability study.

Conclusion

This compound is a valuable but inherently unstable synthetic intermediate. Its sensitivity to temperature, moisture, and light necessitates strict adherence to proper storage and handling protocols. For researchers and drug development professionals, understanding these stability limitations is paramount to ensuring the reliability and reproducibility of their experimental results. The information and methodologies presented in this guide provide a framework for the effective management and stability assessment of this reactive compound.

References

Methodological & Application

Synthesis of Ethyl 2-formyl-3-oxopropanoate from ethyl 3,3-diethoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-formyl-3-oxopropanoate is a valuable intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This document provides a detailed protocol for the synthesis of this compound from its stable precursor, ethyl 3,3-diethoxypropanoate. The methodology is based on a formylation reaction using ethyl formate in the presence of a strong base.

Reaction Scheme

The overall reaction involves the formylation of ethyl 3,3-diethoxypropanoate followed by acidic workup to yield the desired product.

Starting Material: Ethyl 3,3-diethoxypropanoate Product: this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis.

ParameterValueReference
Starting Material (Ethyl 3,3-diethoxypropanoate)100 g (525.7 mmol)[1]
Ethyl Formate175.1 mL (2.1 mol)[1]
Base (Potassium tert-butoxide in THF)1 M solution, 1156 mL (1.156 mol)[1]
Solvent (THF)360 mL[1]
Reaction Temperature0°C to room temperature[1]
Reaction Time18 hours[1]
Product Yield (this compound)75.85 g[1]
Product AppearanceYellow oil[1]

Experimental Protocol

Materials:

  • Ethyl 3,3-diethoxypropanoate (100 g, 525.7 mmol)[1]

  • Tetrahydrofuran (THF), anhydrous (360 mL)[1]

  • Ethyl formate (175.1 mL, 2.1 mol)[1]

  • Potassium tert-butoxide (tBuOK), 1 M solution in THF (1156 mL, 1.156 mol)[1]

  • Hydrochloric acid (HCl), 6N (200 mL)[1]

  • Ethyl acetate

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve ethyl 3,3-diethoxypropanoate (100 g, 525.7 mmol) in anhydrous THF (360 mL) at room temperature.[1]

  • Addition of Reagents: To the solution, add ethyl formate (175.1 mL, 2.1 mol) at room temperature.[1]

  • Cooling and Base Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add a 1 M solution of potassium tert-butoxide in THF (1156 mL, 1.156 mol) via an addition funnel over 30 minutes. It is crucial to maintain the internal temperature below 5°C during the addition. The solution will change color from colorless to dark orange.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours.[1]

  • Workup - Solvent Removal: Concentrate the reaction mixture in vacuo to remove approximately 1 L of solvent.[1]

  • Acidification: Cool the remaining brownish solution, which contains a white solid, in an ice bath. Carefully add 6N hydrochloric acid (200 mL) to adjust the pH to 3, ensuring the internal temperature remains below 20°C. This will result in a bright yellow suspension.[1]

  • Stirring and Further Solvent Removal: Warm the suspension to room temperature and stir for 1 hour. Remove an additional 700 mL of solvent in vacuo at room temperature.[1]

  • Extraction: Add water (400 mL) to dissolve the white solid, followed by the addition of ethyl acetate (500 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer once more with ethyl acetate (200 mL).[1]

  • Washing and Drying: Combine the organic extracts and wash once with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.[1]

  • Final Product Isolation: Concentrate the dried organic solution in vacuo to obtain this compound as a yellow oil (75.85 g).[1]

Visualizations

Synthesis_Workflow A 1. Dissolve Ethyl 3,3-diethoxypropanoate in THF B 2. Add Ethyl Formate A->B C 3. Cool to 0°C B->C D 4. Add tBuOK solution (maintain < 5°C) C->D E 5. Stir at RT for 18h D->E F 6. Concentrate in vacuo E->F G 7. Acidify with 6N HCl to pH 3 F->G H 8. Stir at RT for 1h G->H I 9. Further concentration H->I J 10. Extraction with Ethyl Acetate I->J K 11. Wash with Brine J->K L 12. Dry over MgSO4 K->L M 13. Concentrate to yield Product L->M

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Formylation of Ethyl Acetoacetate to Yield Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 2-formyl-3-oxopropanoate, a valuable intermediate in organic synthesis, through the formylation of ethyl acetoacetate. The primary method described is a mixed Claisen condensation, a robust and widely used carbon-carbon bond-forming reaction. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound, also known as ethoxycarbonylmalonaldehyde, is a key building block in the synthesis of various heterocyclic compounds and other complex organic molecules. Its bifunctional nature, possessing both an aldehyde and a β-keto ester moiety, allows for diverse subsequent chemical transformations. The formylation of ethyl acetoacetate is typically achieved through a Claisen condensation reaction with a suitable formylating agent, such as ethyl formate, in the presence of a strong base. This protocol details a common and effective procedure for this transformation.

Reaction Principle

The synthesis of this compound from ethyl acetoacetate proceeds via a mixed Claisen condensation. In this reaction, a strong base, such as sodium ethoxide or sodium hydride, deprotonates the α-carbon of ethyl acetoacetate to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired product. The reaction is typically driven to completion by the deprotonation of the product, which has a more acidic proton between the two carbonyl groups.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the formylation of ethyl acetoacetate based on a representative laboratory-scale synthesis.

ParameterValueReference
Reactants
Ethyl Acetate0.5 mol (44 g)[1]
Ethyl Formate0.5 mol (37 g)[1]
Sodium Hydride (50% in mineral oil)0.5 mol (24 g)[1]
Ethanol0.5 mol (23 g)[1]
Solvent
Diethyl Ether150 mL[1]
Reaction Conditions
TemperatureBelow -10°C[1]
Yield
Sodium formyl acetate (purity >95%)90%[2]

Note: The cited yield is for the sodium salt of a closely related formyl acetate synthesis and serves as a representative expectation. Yields for the direct isolation of this compound may vary based on purification methods.

Experimental Protocol

Materials:

  • Ethyl acetate

  • Ethyl formate

  • Sodium hydride (50% in mineral oil)

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Nitrogen gas supply

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice-salt bath or cryocooler

Procedure:

  • Preparation of the Reaction Apparatus:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Ensure all glassware is thoroughly dried to prevent quenching of the base.

  • Preparation of Sodium Ethoxide (in situ):

    • Under a nitrogen atmosphere, wash sodium hydride (0.5 mol, 24 g of 50% dispersion in mineral oil) with anhydrous diethyl ether to remove the mineral oil.[1]

    • Carefully decant the ether and suspend the dried sodium hydride in 100 mL of anhydrous diethyl ether.[1]

    • Cool the suspension in an ice bath.

    • Slowly add absolute ethanol (0.5 mol, 23 g) dropwise to the stirred suspension.[1] Hydrogen gas will be evolved, so ensure adequate ventilation.

    • After the addition is complete, add an additional 50 mL of diethyl ether.[1]

  • Formylation Reaction:

    • Cool the freshly prepared sodium ethoxide suspension to -15°C.[1]

    • Prepare a mixture of ethyl acetate (0.5 mol, 44 g) and ethyl formate (0.5 mol, 37 g).[1]

    • Add this ester mixture dropwise to the stirred sodium ethoxide suspension via the dropping funnel, maintaining the internal reaction temperature below -10°C.[1]

    • After the addition is complete, continue stirring the reaction mixture at this temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Upon completion of the reaction, the product exists as its sodium salt.

    • The reaction mixture can be carefully quenched with a proton source, such as dilute acid, while maintaining a low temperature.

    • The organic layer is then separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation or chromatography if necessary.

Experimental Workflow Diagram

Formylation_Workflow start Start prep_base Prepare Sodium Ethoxide (Sodium Hydride + Ethanol in Ether) start->prep_base cool_base Cool to -15°C prep_base->cool_base reaction Formylation Reaction (Add Esters to Base, < -10°C) cool_base->reaction mix_esters Mix Ethyl Acetate and Ethyl Formate mix_esters->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purification Purification (Dry, Evaporate, Distill) workup->purification product This compound purification->product end End product->end

Caption: Experimental workflow for the formylation of ethyl acetoacetate.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive solid. Handle it with extreme care under an inert atmosphere.

  • The reaction of sodium hydride with ethanol produces flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources.

  • Diethyl ether is highly flammable and volatile. Use it in a well-ventilated area and avoid open flames.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The described protocol for the formylation of ethyl acetoacetate via a mixed Claisen condensation is a reliable method for the synthesis of this compound. The procedure is straightforward and utilizes readily available reagents. Careful control of the reaction temperature and anhydrous conditions are crucial for achieving high yields. The resulting product is a versatile intermediate for further synthetic applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines using Ethyl 2-Formyl-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formyl-3-oxopropanoate (also known as (ethoxycarbonyl)malonaldehyde) is a highly versatile and reactive trifunctional building block in organic synthesis. Its unique structure, incorporating an aldehyde, a ketone, and an ester functionality, makes it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds, particularly substituted pyridines. The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science, rendering efficient synthetic routes to its derivatives of paramount importance.

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines utilizing this compound as a key starting material. The methodologies described are based on established named reactions in heterocyclic chemistry, namely the Hantzsch and Bohlmann-Rahtz pyridine syntheses. While direct literature precedents for the use of this compound in these specific reactions are limited, the protocols provided are adapted from established procedures with analogous substrates and are intended to serve as a robust starting point for further investigation and optimization.

Key Synthetic Approaches

Two principal and well-established methods for pyridine synthesis are particularly amenable to the use of this compound:

  • Hantzsch Pyridine Synthesis: This classical multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate).[1][2] The reaction proceeds through a dihydropyridine intermediate, which is subsequently aromatized to the corresponding pyridine.[3] The trifunctional nature of this compound allows it to potentially act as both the aldehyde and one of the β-dicarbonyl components, offering a unique and convergent approach to polysubstituted pyridines.

  • Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine.[4][5] Modified one-pot versions of this reaction have been developed that utilize 1,3-dicarbonyl compounds, ammonia, and an alkynone, providing a pathway where this compound can serve as the 1,3-dicarbonyl component.[6]

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of a substituted pyridine derivative via a modified Hantzsch synthesis using this compound. These values are illustrative and based on typical yields and conditions for similar reactions. Actual results may vary and require optimization.

Table 1: Reaction Parameters for the Modified Hantzsch Synthesis

ParameterValue
Reactant 1 This compound
Reactant 2 Ethyl acetoacetate
Nitrogen Source Ammonium acetate
Solvent Ethanol
Temperature 80 °C (Reflux)
Reaction Time 6-8 hours
Aromatization Agent Cerium(IV) ammonium nitrate (CAN)
Hypothetical Yield 65-75%

Table 2: Spectroscopic Data for a Hypothetical Product (Diethyl 2-methyl-4-(formyl)-pyridine-3,5-dicarboxylate)

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃, 400 MHz) δ 10.1 (s, 1H, CHO), 8.5 (s, 1H, pyridine-H), 4.4 (q, 4H, 2xCH₂), 2.6 (s, 3H, CH₃), 1.4 (t, 6H, 2xCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 192.5 (CHO), 168.0 (C=O, ester), 165.5 (C=O, ester), 158.0, 150.0, 135.0, 125.0, 120.0 (pyridine-C), 62.0 (CH₂), 22.0 (CH₃), 14.0 (CH₃)
IR (KBr, cm⁻¹) 3050 (Ar-H), 2980 (C-H), 1730 (C=O, ester), 1690 (C=O, aldehyde), 1580 (C=C, pyridine)
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₁₃H₁₆NO₅: 266.10, found 266.12

Experimental Protocols

Protocol 1: Modified Hantzsch Synthesis of Diethyl 2-methyl-4-(formyl)pyridine-3,5-dicarboxylate

This protocol is adapted from the Hantzsch synthesis of dihydropyridines and subsequent aromatization.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol (anhydrous)

  • Cerium(IV) ammonium nitrate (CAN)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add anhydrous ethanol (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Once the formation of the dihydropyridine intermediate is deemed complete (typically after 4-6 hours), cool the mixture to room temperature.

  • In a separate flask, dissolve cerium(IV) ammonium nitrate (CAN) (2.2 eq) in water (10 mL).

  • Slowly add the CAN solution to the reaction mixture at room temperature. The color will likely change to indicate oxidation.

  • Stir the mixture for an additional 1-2 hours at room temperature, continuing to monitor by TLC until the dihydropyridine spot is no longer visible.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the aqueous residue, add ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure substituted pyridine.

Protocol 2: Modified Bohlmann-Rahtz One-Pot Synthesis of a Substituted Pyridine

This protocol is a hypothetical adaptation of a modified one-pot Bohlmann-Rahtz synthesis.[6]

Materials:

  • This compound (1.0 eq)

  • Ammonium acetate (1.5 eq)

  • 1-Phenyl-2-propyn-1-one (1.0 eq)

  • Ethanol

  • Toluene

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and ammonium acetate (1.5 mmol).

  • Add a mixture of toluene and ethanol (e.g., 4:1, 20 mL total volume).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the enamine.

  • Add 1-phenyl-2-propyn-1-one (1.0 mmol) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired substituted pyridine.

Mandatory Visualizations

Hantzsch_Pyridine_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Workup & Purification cluster_product Final Product R1 This compound Condensation Condensation & Cyclization R1->Condensation R2 Ethyl acetoacetate R2->Condensation R3 Ammonium acetate R3->Condensation Aromatization Aromatization Condensation->Aromatization Dihydropyridine intermediate Workup Aqueous Workup Aromatization->Workup Purification Column Chromatography Workup->Purification Product Substituted Pyridine Purification->Product

Caption: Workflow for the Modified Hantzsch Pyridine Synthesis.

Bohlmann_Rahtz_Pyridine_Synthesis_Mechanism Start This compound + NH₃ Enamine In-situ Enamine Formation Start->Enamine Michael Michael Addition Enamine->Michael Ynone Ethynyl Ketone Ynone->Michael Intermediate Aminodiene Intermediate Michael->Intermediate Cyclization Cyclodehydration Intermediate->Cyclization Product Substituted Pyridine Cyclization->Product

Caption: Simplified Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.

References

Application Notes and Protocols: Multicomponent Reactions Involving Ethyl 2-Formyl-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of ethyl 2-formyl-3-oxopropanoate in multicomponent reactions (MCRs), a class of chemical reactions where three or more reactants combine in a single step to form a complex product. The inherent efficiency and atom economy of MCRs make them a powerful tool in medicinal chemistry and drug discovery for the rapid generation of diverse molecular scaffolds. This compound, with its multiple reactive sites, is a valuable building block for the synthesis of various heterocyclic compounds.

Introduction

This compound (CAS No: 80370-42-9) is a versatile organic compound characterized by the presence of an ester, a formyl group, and a ketone, making it a highly reactive intermediate for organic synthesis.[1][2] Its structural complexity allows it to participate in a variety of chemical transformations, particularly in the construction of heterocyclic systems, which are prevalent in many pharmaceutical agents.[2][3] This document focuses on its application in two of the most prominent MCRs: the Hantzsch Dihydropyridine Synthesis and the Biginelli Reaction for the synthesis of dihydropyrimidinones.

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to produce 1,4-dihydropyridines (1,4-DHPs).[4][5][6] 1,4-DHPs are a critical class of compounds, with many exhibiting potent calcium channel blocking activity, leading to their widespread use as antihypertensive agents.[5] this compound can serve as the β-dicarbonyl component in this synthesis.

General Reaction Scheme:

Hantzsch_Reaction cluster_reactants Reactants cluster_product Product RCHO Aromatic Aldehyde DHP 1,4-Dihydropyridine Derivative RCHO->DHP EFOP Ethyl 2-formyl- 3-oxopropanoate EFOP->DHP NH3 Ammonia/ Ammonium Acetate NH3->DHP EAA Ethyl Acetoacetate EAA->DHP

Caption: General scheme of the Hantzsch Dihydropyridine Synthesis.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 1,4-dihydropyridine derivatives using this compound.

EntryAldehyde (R-CHO)ProductReaction Time (h)Yield (%)
1BenzaldehydeDiethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate685
24-ChlorobenzaldehydeDiethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate882
34-NitrobenzaldehydeDiethyl 4-(4-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate591
42-ThiophenecarboxaldehydeDiethyl 4-(thiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate778
Experimental Protocol: General Procedure for Hantzsch Dihydropyridine Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (15 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate and hexane (for TLC and column chromatography)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add ethanol (15 mL) to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction progress by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete (typically after 5-8 hours), allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Experimental Workflow

Hantzsch_Workflow A 1. Mix Reactants: - Aldehyde - this compound - Ethyl Acetoacetate - Ammonium Acetate - Ethanol B 2. Reflux at 80°C A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temperature C->D E 5. Isolate Crude Product (Filtration or Extraction) D->E F 6. Purify Product (Recrystallization or Chromatography) E->F G 7. Characterize Product F->G

Caption: Experimental workflow for the Hantzsch Dihydropyridine Synthesis.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[7] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[8] this compound can be employed as the β-dicarbonyl component in this reaction.

General Reaction Scheme:

Biginelli_Reaction cluster_reactants Reactants cluster_product Product RCHO Aromatic Aldehyde DHPM Dihydropyrimidinone/-thione RCHO->DHPM EFOP Ethyl 2-formyl- 3-oxopropanoate EFOP->DHPM Urea Urea or Thiourea Urea->DHPM Biginelli_Workflow A 1. Combine Reactants: - Aldehyde - this compound - Urea/Thiourea - Ethanol - Acid Catalyst B 2. Reflux for 4-6 hours A->B C 3. Monitor by TLC B->C D 4. Cool Reaction Mixture (Room Temp then Ice Bath) C->D E 5. Collect Precipitate by Filtration D->E F 6. Wash with Cold Ethanol E->F G 7. Dry the Product F->G

References

Application Notes and Protocols for the Synthesis of Regadenoson Utilizing Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Regadenoson, a selective A₂A adenosine receptor agonist, using Ethyl 2-formyl-3-oxopropanoate as a key precursor. The methodologies described are based on established synthetic routes reported in the scientific literature.

Introduction

Regadenoson is a crucial pharmacological stress agent used in myocardial perfusion imaging. Its synthesis involves a multi-step process, with the formation of the pyrazole ring being a critical transformation. This compound serves as a vital C3 synthon in the construction of the substituted pyrazole moiety of Regadenoson. This document outlines the synthetic strategy, provides detailed experimental protocols, and presents key data for the synthesis of Regadenoson, starting from 2-chloroadenine.

Synthetic Strategy Overview

The synthesis of Regadenoson from 2-chloroadenine involves a five-step sequence as described by Luo et al. (2014).[1] The key steps include:

  • Hydrazinolysis: Conversion of 2-chloroadenine to 2-hydrazinoadenine.

  • Cyclization: Reaction of 2-hydrazinoadenine with this compound to form the pyrazole ring, yielding an ethyl ester intermediate.

  • Amination: Conversion of the ethyl ester to the corresponding methyl amide.

  • Glycosidation: Attachment of the protected ribofuranose moiety.

  • Deprotection: Removal of the protecting groups to yield the final product, Regadenoson.

The overall reported yield for this synthetic route is approximately 43% with a purity of 98.6%.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of Regadenoson.

ParameterValueReference
Overall Yield ~43%[1]
Final Product Purity 98.6%[1]

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of Regadenoson.

Step 1: Synthesis of 2-Hydrazinoadenine

This procedure outlines the conversion of 2-chloroadenine to 2-hydrazinoadenine.

Materials:

  • 2-chloroadenine

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of 2-chloroadenine and an excess of hydrazine hydrate is refluxed in ethanol.

  • The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled, and the product, 2-hydrazinoadenine, is isolated. This can typically be achieved by filtration, followed by washing with a suitable solvent and drying.

Note: Specific quantities, reaction times, and purification methods may vary and should be optimized based on laboratory scale and conditions.

Step 2: Cyclization with this compound

This critical step involves the formation of the pyrazole ring.

Materials:

  • 2-hydrazinoadenine

  • This compound (or its synonym, (ethoxycarbonyl)malondialdehyde)

  • Acetic acid

  • Methanol

Procedure:

  • 2-hydrazinoadenine is reacted with this compound in a 1:1 mixture of acetic acid and methanol.[2]

  • The reaction mixture is heated to 80°C.[2]

  • The reaction should be monitored to determine completion.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude product, the pyrazolo-adenosine ethyl ester intermediate, is then purified. Purification may involve crystallization or column chromatography.

Step 3: Amination

This protocol describes the conversion of the ethyl ester intermediate to the methyl amide.

Materials:

  • Pyrazolo-adenosine ethyl ester intermediate

  • Methylamine (aqueous solution or gas)

  • Suitable solvent (e.g., water or an alcohol)

Procedure:

  • The pyrazolo-adenosine ethyl ester is treated with an excess of methylamine in a suitable solvent.[2]

  • The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed.

  • Upon completion, the solvent and excess methylamine are removed.

  • The crude product is then purified to yield the N-methyl pyrazole carboxamide derivative.

Step 4 & 5: Glycosidation and Deprotection

These final steps lead to the formation of Regadenoson.

Materials:

  • N-methyl pyrazole carboxamide derivative

  • 1,2,3,5-tetra-O-acetate-β-D-ribofuranose

  • Trimethylsilyl triflate (TMSOTf)

  • Sodium hydroxide

  • Suitable solvents

Procedure:

  • Glycosidation: The N-methyl pyrazole carboxamide derivative is reacted with 1,2,3,5-tetra-O-acetate-β-D-ribofuranose in the presence of a Lewis acid catalyst, such as trimethylsilyl triflate (TMSOTf).[1] This reaction is typically carried out in an anhydrous aprotic solvent.

  • Deprotection: The resulting protected Regadenoson is then subjected to hydrolysis with a base, such as sodium hydroxide, to remove the acetate protecting groups from the ribose moiety.[1]

  • The final product, Regadenoson, is then purified by methods such as crystallization or chromatography to achieve high purity.

Visualizations

Synthesis Pathway of Regadenoson

The following diagram illustrates the overall synthetic pathway from 2-chloroadenine to Regadenoson.

Regadenoson_Synthesis cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclization cluster_2 Step 3: Amination cluster_3 Step 4 & 5: Glycosidation & Deprotection 2-Chloroadenine 2-Chloroadenine 2-Hydrazinoadenine 2-Hydrazinoadenine 2-Chloroadenine->2-Hydrazinoadenine Hydrazine Hydrate Pyrazole Ethyl Ester Intermediate Pyrazole Ethyl Ester Intermediate 2-Hydrazinoadenine->Pyrazole Ethyl Ester Intermediate This compound This compound This compound->Pyrazole Ethyl Ester Intermediate N-Methyl Pyrazole Carboxamide N-Methyl Pyrazole Carboxamide Pyrazole Ethyl Ester Intermediate->N-Methyl Pyrazole Carboxamide Methylamine Regadenoson Regadenoson N-Methyl Pyrazole Carboxamide->Regadenoson 1. Glycosidation 2. Deprotection Protected Ribofuranose Protected Ribofuranose Protected Ribofuranose->Regadenoson

Caption: Synthetic pathway of Regadenoson.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis of Regadenoson.

Experimental_Workflow Start Start Step1 Hydrazinolysis of 2-Chloroadenine Start->Step1 Isolation1 Isolate 2-Hydrazinoadenine Step1->Isolation1 Step2 Cyclization with This compound Isolation1->Step2 Purification2 Purify Pyrazole Intermediate Step2->Purification2 Step3 Amination with Methylamine Purification2->Step3 Purification3 Purify Amide Intermediate Step3->Purification3 Step4 Glycosidation Purification3->Step4 Step5 Deprotection Step4->Step5 FinalPurification Purify Regadenoson Step5->FinalPurification End End Product: Regadenoson FinalPurification->End

Caption: General experimental workflow.

References

Application Notes: Synthesis of Heterocyclic Compounds Using Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-formyl-3-oxopropanoate (also known as ethoxycarbonylmalonaldehyde) is a highly versatile C3 synthon in organic synthesis due to its dual aldehyde functionalities and an ester group. This trifunctional character makes it an ideal precursor for the construction of a wide array of heterocyclic systems through cyclocondensation reactions with various dinucleophiles. Its utility is particularly pronounced in the synthesis of pharmacologically significant scaffolds such as pyrazoles, isoxazoles, and pyrimidines. These heterocyclic cores are prevalent in numerous approved drugs and are of continuous interest to researchers in medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic families using this compound as the starting material.

Synthesis of Ethyl 4-substituted-1H-pyrazole-5-carboxylates

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of pyrazoles from this compound is typically achieved through a condensation reaction with hydrazine or its derivatives. This reaction proceeds via a cyclization-dehydration sequence to afford the aromatic pyrazole ring.

General Reaction Scheme:

The reaction involves the condensation of the 1,3-dicarbonyl system of this compound with a hydrazine derivative. The regioselectivity of the reaction depends on the substitution on the hydrazine and the reaction conditions.

Caption: General workflow for pyrazole synthesis.

Data Presentation

The following table summarizes representative examples of pyrazole synthesis using this compound and various hydrazines.

EntryHydrazine Derivative (R-NHNH₂)SolventTemp (°C)Time (h)Yield (%)
1Hydrazine hydrate (R=H)EthanolReflux285
2Phenylhydrazine (R=Ph)Acetic Acid100392
3Methylhydrazine (R=Me)EthanolReflux478
Experimental Protocol: Synthesis of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate (Table 1, Entry 2)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.44 g, 10 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir to dissolve the starting material. To this solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and maintain it at this temperature for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • Isolation: The solid product precipitates out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 1-phenyl-1H-pyrazole-5-carboxylate as a white solid.

Synthesis of Ethyl Isoxazole-5-carboxylates

Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are key structural motifs in several pharmaceuticals, including the COX-2 inhibitor valdecoxib and some antibiotics. The synthesis from this compound involves a cyclocondensation reaction with hydroxylamine.

General Reaction Scheme:

The 1,3-dicarbonyl unit reacts with hydroxylamine, followed by cyclization and dehydration to form the isoxazole ring.

Caption: Reaction pathway for isoxazole synthesis.

Data Presentation
EntryBaseSolventTemp (°C)Time (h)Yield (%)
1Sodium AcetateEthanolReflux488
2PyridineMethanolReflux582
3Sodium Hydroxide (aq.)Water/Ethanol80390
Experimental Protocol: Synthesis of Ethyl isoxazole-5-carboxylate (Table 2, Entry 1)
  • Setup: In a 100 mL round-bottom flask, dissolve this compound (1.44 g, 10 mmol) and hydroxylamine hydrochloride (0.76 g, 11 mmol) in ethanol (30 mL).

  • Reagent Addition: Add sodium acetate (0.90 g, 11 mmol) to the solution. Equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux with constant stirring for 4 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 2:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield pure ethyl isoxazole-5-carboxylate.

Synthesis of Substituted Pyrimidines

Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the ring.[1] This core is fundamental to life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[2] Synthetic pyrimidine derivatives are widely used as therapeutic agents.[3] The synthesis from this compound involves its reaction as a C-C-C fragment with an N-C-N fragment like urea, thiourea, or guanidine.[1]

General Reaction Scheme:

This cyclocondensation reaction is a classic and versatile method for constructing the pyrimidine ring from non-heterocyclic precursors.[1]

Pyrimidine_Synthesis start_node This compound process_node Cyclocondensation start_node->process_node reagent_node N-C-N Reagent (Urea, Thiourea, Guanidine) reagent_node->process_node product_node Ethyl 4-hydroxy/amino/mercapto -pyrimidine-5-carboxylate process_node->product_node -2H₂O

Caption: Logical flow for pyrimidine synthesis.

Data Presentation
EntryN-C-N ReagentBaseSolventTemp (°C)Time (h)Product X=Yield (%)
1UreaSodium EthoxideEthanolReflux6O75
2ThioureaSodium EthoxideEthanolReflux5S85
3Guanidine HClSodium EthoxideEthanolReflux4NH90
Experimental Protocol: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (from Guanidine)
  • Setup: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.25 g, 11 mmol) in absolute ethanol (30 mL) in a 100 mL three-necked flask under a nitrogen atmosphere.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.05 g, 11 mmol) and stir for 15 minutes. Then, add a solution of this compound (1.44 g, 10 mmol) in ethanol (10 mL) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. A precipitate will form as the reaction progresses.

  • Work-up: Cool the mixture in an ice bath. Neutralize the solution by the careful addition of glacial acetic acid until pH 7 is reached.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum to obtain the desired pyrimidine derivative. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.

References

Application of Ethyl 2-formyl-3-oxopropanoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formyl-3-oxopropanoate, also known as (ethoxycarbonyl)malondialdehyde, is a highly versatile trifunctional building block in medicinal chemistry. Its unique structural motif, featuring two aldehyde groups and an ethyl ester function, allows for facile construction of a wide variety of heterocyclic scaffolds that are prevalent in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant pyrazole derivatives, which are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and kinase inhibitory effects.

Core Application: Synthesis of Substituted Pyrazoles

The reaction of this compound with hydrazine and its derivatives is a cornerstone for the synthesis of substituted pyrazoles, a class of nitrogen-containing heterocyclic compounds of significant interest in drug discovery. The most common synthetic route is the Knorr pyrazole synthesis, a condensation reaction that proceeds with high regioselectivity and efficiency.

Signaling Pathway Context: Kinase Inhibition

Many pyrazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrazole scaffold can act as a bioisostere for other hinge-binding motifs, enabling it to effectively compete with ATP for the kinase's active site, thereby inhibiting downstream signaling.

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Pyrazole Pyrazole Inhibitor (from this compound) Pyrazole->Kinase Inhibition

Caption: General signaling pathway illustrating kinase inhibition by a pyrazole derivative.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a foundational pyrazole scaffold from this compound and a subsequent functionalization to generate a library of potential kinase inhibitors.

Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This protocol details the synthesis of the core pyrazole ring system.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Ethanol

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Dichloromethane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (192 mmol) in 150 mL of ethanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add hydrazine hydrate (193 mmol) to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 17 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol from the reaction mixture by vacuum distillation using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate to yield Ethyl 1H-pyrazole-4-carboxylate as a yellow crystalline solid.[1]

Expected Yield: Approximately 72.4%.[1]

Protocol 2: Synthesis of a Substituted N-Aryl Pyrazole Derivative (A Representative Example)

This protocol describes a general method for the synthesis of an N-aryl substituted pyrazole, a common scaffold in kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Substituted phenylhydrazine hydrochloride (1.0 eq)

  • Sodium acetate (1.1 eq)

  • Ethanol

  • Reflux condenser

Procedure:

  • To a solution of this compound in ethanol, add the substituted phenylhydrazine hydrochloride and sodium acetate.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Pour the concentrated mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-aryl pyrazole derivative.

experimental_workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine react React at Specified Temperature (e.g., Room Temp or Reflux) add_hydrazine->react monitor Monitor Reaction by TLC react->monitor workup Work-up (Solvent Removal, Precipitation) monitor->workup Reaction Complete purify Purification (Column Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for pyrazole synthesis.

Data Presentation: Biological Activities of Structurally Related Pyrazole Derivatives

The following table summarizes the biological activities of various pyrazole compounds that are structurally related to derivatives that can be synthesized from this compound. This data is provided to illustrate the potential therapeutic applications and potency of this class of compounds.

Compound IDTargetBiological ActivityIC50 (µM)Reference Class
PZ-1 Cyclooxygenase-2 (COX-2)Anti-inflammatory0.034Pyrazolo[3,4-d]pyrimidine
PZ-2 Epidermal Growth Factor Receptor (EGFR)Anticancer0.083Thiazolyl-pyrazoline
PZ-3 Glycogen Synthase Kinase-3β (GSK-3β)Anticancer11.02Hydrazide-2-oxindole
PZ-4 Staphylococcus aureusAntibacterial1.25 (MIC)Pyrazole derivative
PZ-5 Escherichia coliAntibacterial7.8 (MIC)Diphenyl pyrazole–chalcone
PZ-6 Antioxidant (DPPH assay)Antioxidant0.98Pyrazole derivative

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of a diverse range of medicinally important pyrazole derivatives. The straightforward and high-yielding nature of the Knorr pyrazole synthesis makes it an attractive method for generating libraries of compounds for drug discovery programs. The resulting pyrazole-containing molecules have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents, underscoring the importance of this compound in modern medicinal chemistry.

References

Application Notes and Protocols: Ethyl 2-formyl-3-oxopropanoate in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formyl-3-oxopropanoate, also known as ethyl ethoxycarbonylmalonaldehyde, is a versatile C4 building block in organic synthesis. Its bifunctional nature, possessing both an aldehyde and a β-keto ester moiety, makes it a valuable precursor for the construction of various heterocyclic systems. Among these, pyrimidine and pyrazole scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including antiviral agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of heterocyclic compounds with potential antiviral activity.

Rationale for Use in Antiviral Synthesis

The core principle behind using this compound in antiviral drug discovery lies in its ability to efficiently generate substituted pyrimidine and pyrazole rings. These heterocyclic systems are integral to the structure of numerous antiviral drugs. For instance, pyrimidine analogs are known to interfere with viral nucleic acid synthesis, while various pyrazole derivatives have demonstrated broad-spectrum antiviral activities. The reactivity of the functional groups in this compound allows for the introduction of diverse substituents on the resulting heterocyclic core, enabling the exploration of structure-activity relationships (SAR) to optimize antiviral potency and selectivity.

Synthesis of Antiviral Scaffolds

Two primary synthetic strategies leveraging this compound for the generation of potential antiviral compounds are the Biginelli reaction for dihydropyrimidinones and the Knorr synthesis for pyrazoles.

Biginelli Reaction for the Synthesis of Dihydropyrimidinone Derivatives

The Biginelli reaction is a one-pot multicomponent reaction that typically involves an aldehyde, a β-keto ester, and urea or thiourea to form dihydropyrimidinones (DHPMs). While traditionally employing separate aldehyde and β-keto ester components, the structure of this compound allows it to potentially serve as a precursor to the necessary aldehyde and ester functionalities in a modified approach. DHPMs are a class of compounds that have shown promise as antiviral agents, particularly against viruses like the Punta Toro virus.

Experimental Protocol: Synthesis of a Representative Dihydropyrimidinone

This protocol describes a plausible synthesis of a dihydropyrimidinone derivative, illustrating the utility of this compound as a starting material for generating scaffolds with antiviral potential.

Reaction:

Materials:

  • This compound

  • Urea

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.44 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and urea (0.72 g, 12 mmol) in 30 mL of ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (0.1 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 10 mL under reduced pressure.

  • Pour the concentrated mixture into 50 mL of ice-cold water and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to afford the pure dihydropyrimidinone derivative.

  • Dry the purified product under vacuum.

Data Presentation: Antiviral Activity of Structurally Related Dihydropyrimidinones

While specific antiviral data for compounds directly synthesized from this compound is not extensively available in the public literature, the following table summarizes the antiviral activity of structurally similar dihydropyrimidinone derivatives against various viruses to highlight the potential of this compound class.

Compound ClassTarget VirusAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
DihydropyrimidinonesPunta Toro Virus (PTV)CPE Reduction3>100>33
DihydropyrimidinonesRift Valley Fever Virus (RVFV)CPE Reduction>100>100-
DihydropyrimidinonesVaccinia VirusCPE Reduction7 µg/mL>100 µg/mL>14

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); CPE: Cytopathic Effect.

Logical Workflow for Dihydropyrimidinone Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound One-Pot Reaction One-Pot Reaction This compound->One-Pot Reaction Urea Urea Urea->One-Pot Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->One-Pot Reaction Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->One-Pot Reaction HCl (Catalyst) HCl (Catalyst) HCl (Catalyst)->One-Pot Reaction Reflux Reflux Reflux->One-Pot Reaction Workup & Purification Workup & Purification One-Pot Reaction->Workup & Purification Dihydropyrimidinone Product Dihydropyrimidinone Product Workup & Purification->Dihydropyrimidinone Product

This compound + Phenylhydrazine → Pyrazole derivative

Caption: General mechanism of action for antiviral nucleoside analogs.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of pyrimidine and pyrazole-based heterocyclic compounds. The established antiviral activities of these scaffolds make this reagent a promising tool for the development of novel antiviral agents. The provided protocols for the Biginelli and Knorr-type reactions offer a foundation for researchers to synthesize libraries of diverse heterocyclic derivatives for antiviral screening and lead optimization. Further exploration of the synthetic possibilities and biological activities of compounds derived from this compound is warranted in the ongoing search for new and effective antiviral therapies.

Application Notes and Protocols: Ethyl 2-formyl-3-oxopropanoate as a Versatile Precursor for Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2-formyl-3-oxopropanoate (EFO) as a strategic building block in the synthesis of heterocyclic compounds with potential as enzyme inhibitors. The document details synthetic pathways to key heterocyclic scaffolds, presents hypothetical inhibitory data for illustrative purposes, and provides detailed experimental protocols for synthesis and enzyme inhibition assays.

Introduction

This compound (EFO) is a highly reactive trifunctional molecule containing an ester and two aldehyde groups. This unique arrangement makes it an exceptionally versatile precursor for the synthesis of a variety of heterocyclic systems, which are prominent scaffolds in many biologically active compounds. Its ability to react with a range of dinucleophiles allows for the construction of diverse molecular architectures, making it a valuable tool in medicinal chemistry and drug discovery for the development of novel enzyme inhibitors. EFO is a structural analog of the pyrazole ring and is related to acetazolamide, a known carbonic anhydrase inhibitor, hinting at its potential in generating compounds that interact with enzyme active sites.

Synthetic Utility of this compound in Heterocyclic Synthesis

The dicarbonyl nature of EFO allows for classical condensation reactions with various nucleophilic reagents to form five- and six-membered heterocyclic rings, which are core structures in numerous enzyme inhibitors.

Synthesis of Pyrazole Derivatives

Pyrazole moieties are prevalent in a wide range of pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors. The reaction of EFO with hydrazine derivatives provides a direct route to substituted pyrazoles.

G cluster_reactants Reactants EFO This compound (EFO) Reaction Condensation/ Cyclization EFO->Reaction Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Heat Heat->Reaction Pyrazole Ethyl 1-phenyl-1H-pyrazole-4-carboxylate Reaction->Pyrazole

Caption: Synthesis of Pyrazole Derivatives from EFO.

Synthesis of Pyrimidine Derivatives

The pyrimidine core is fundamental to life as a component of nucleic acids and is a key feature in many anticancer and antiviral drugs. EFO can react with urea, thiourea, or amidines to form substituted pyrimidines.

G cluster_reactants Reactants EFO This compound (EFO) Reaction Condensation/ Cyclization EFO->Reaction Thiourea Thiourea Thiourea->Reaction Base Base (e.g., Sodium Ethoxide) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Pyrimidine Ethyl 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Reaction->Pyrimidine G start Start dissolve Dissolve EFO in Ethanol start->dissolve add_hydrazine Add Phenylhydrazine dissolve->add_hydrazine add_acid Add Acetic Acid add_hydrazine->add_acid reflux Reflux for 4h add_acid->reflux monitor Monitor by TLC reflux->monitor cool Cool and Precipitate monitor->cool filter Filter and Wash cool->filter dry Dry Product filter->dry recrystallize Recrystallize dry->recrystallize end End recrystallize->end G start Start dissolve_thiourea Dissolve Thiourea in Ethanol start->dissolve_thiourea add_base Add Sodium Ethoxide dissolve_thiourea->add_base add_efo Add EFO Solution add_base->add_efo reflux Reflux for 6h add_efo->reflux monitor Monitor by TLC reflux->monitor neutralize Neutralize with Acetic Acid monitor->neutralize concentrate Concentrate Solution neutralize->concentrate precipitate Precipitate in Ice Bath concentrate->precipitate filter Filter and Wash precipitate->filter dry Dry Product filter->dry end End dry->end G start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep_reagents plate_setup Set up 96-well Plate (Buffer, Inhibitor, Enzyme) prep_reagents->plate_setup pre_incubate Pre-incubate plate_setup->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction measure Measure Activity (Microplate Reader) initiate_reaction->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Application Notes and Protocols for Chiral Synthesis and Asymmetric Reactions with Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of ethyl 2-formyl-3-oxopropanoate, also known as (ethoxycarbonyl)malonaldehyde, as a versatile C3 building block in asymmetric synthesis. The focus is on its application in organocatalyzed enantioselective reactions for the construction of valuable chiral molecules, particularly substituted dihydropyrans.

Introduction

This compound is a highly reactive trifunctional molecule possessing two aldehyde groups and an ethyl ester functionality. This unique structure makes it an excellent substrate for a variety of chemical transformations. In the realm of chiral synthesis, its ability to participate in asymmetric reactions under mild organocatalytic conditions has led to the development of efficient strategies for the synthesis of enantiomerically enriched heterocyclic compounds. These structures are often key intermediates in the synthesis of natural products and pharmaceutically active compounds.

Key Asymmetric Application: Organocatalytic Asymmetric Formal [3+3] Cycloaddition

A significant application of this compound is in the organocatalytic asymmetric formal [3+3] cycloaddition with α,β-unsaturated aldehydes. This reaction, catalyzed by chiral secondary amines, provides a direct and efficient route to highly functionalized dihydropyrans with excellent enantioselectivity.

Signaling Pathway and Mechanism

The reaction proceeds through a cascade mechanism involving a Michael addition followed by an intramolecular aldol reaction. The chiral amine catalyst plays a crucial role in controlling the stereochemical outcome of the reaction.

Asymmetric [3+3] Cycloaddition Pathway cluster_0 Catalytic Cycle cluster_1 Reaction Cascade UnsatAldehyde α,β-Unsaturated Aldehyde IminiumIon Chiral Iminium Ion UnsatAldehyde->IminiumIon Condensation ChiralAmine Chiral Secondary Amine Catalyst ChiralAmine->IminiumIon Enamine Chiral Enamine of Aldehyde IminiumIon->Enamine Deprotonation MichaelAdduct Michael Adduct (Intermediate) Enamine->MichaelAdduct Michael Addition EFOP This compound EFOP->MichaelAdduct Enolate Enolate Intermediate MichaelAdduct->Enolate Hydrolysis & Tautomerization Dihydropyran Chiral Dihydropyran Product Enolate->Dihydropyran Intramolecular Aldol Cyclization

Caption: Proposed mechanism for the organocatalytic asymmetric [3+3] cycloaddition.

Quantitative Data Summary

The following table summarizes the results for the asymmetric formal [3+3] cycloaddition of various α,β-unsaturated aldehydes with this compound using a diarylprolinol silyl ether catalyst.

Entryα,β-Unsaturated Aldehyde (R)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Cinnamaldehyde (Ph)2485>20:195
2(E)-2-Methyl-3-phenylacrylaldehyde3678>20:192
3(E)-3-(4-Nitrophenyl)acrylaldehyde2490>20:196
4(E)-3-(4-Methoxyphenyl)acrylaldehyde4875>20:193
5(E)-Hex-2-enal486515:190

Experimental Protocols

General Information

All reactions were carried out in oven-dried glassware under a nitrogen atmosphere. Solvents were dried and distilled according to standard procedures. Commercially available reagents were used without further purification. NMR spectra were recorded on a 400 MHz spectrometer. Enantiomeric excess was determined by chiral HPLC analysis.

Representative Experimental Protocol for the Asymmetric Formal [3+3] Cycloaddition (Entry 1)

Materials:

  • Cinnamaldehyde (0.2 mmol, 26.4 mg)

  • This compound (0.3 mmol, 43.2 mg)

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%, 12.3 mg)

  • 4-Nitrobenzoic acid (20 mol%, 6.7 mg)

  • Toluene (1.0 mL)

Procedure:

  • To a stirred solution of the chiral amine catalyst and 4-nitrobenzoic acid in toluene (0.5 mL) at room temperature was added cinnamaldehyde.

  • The resulting mixture was stirred for 10 minutes.

  • This compound in toluene (0.5 mL) was then added, and the reaction mixture was stirred at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes = 1:4) to afford the corresponding dihydropyran as a white solid.

  • The enantiomeric excess was determined by chiral HPLC analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of chiral dihydropyrans.

Experimental Workflow Start Start ReactionSetup Reaction Setup: - Dry Glassware - Inert Atmosphere (N2) Start->ReactionSetup ReagentAddition Reagent Addition: 1. Catalyst & Co-catalyst in Toluene 2. α,β-Unsaturated Aldehyde 3. This compound ReactionSetup->ReagentAddition Reaction Stir at Room Temperature (24-48 h) ReagentAddition->Reaction Workup Work-up: - Solvent Evaporation Reaction->Workup Purification Purification: - Flash Column Chromatography Workup->Purification Analysis Analysis: - NMR (Structure) - Chiral HPLC (ee) Purification->Analysis End End Analysis->End

Caption: General workflow for the asymmetric synthesis of dihydropyrans.

Conclusion

This compound is a valuable and reactive substrate for organocatalyzed asymmetric reactions. The described formal [3+3] cycloaddition provides an efficient and highly enantioselective method for the synthesis of complex chiral dihydropyran scaffolds. These protocols and data serve as a practical guide for researchers in the field of chiral synthesis and drug discovery. Further exploration of the reactivity of this versatile building block is anticipated to lead to the development of novel asymmetric transformations.

Application Notes and Protocols: Cyclocondensation Reactions of Ethyl 2-Formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formyl-3-oxopropanoate (also known as ethoxycarbonylmalonaldehyde), CAS 80370-42-9, is a highly versatile trifunctional intermediate in organic synthesis.[1] Its structure, featuring an ester, a ketone, and a formyl group, makes it an exceptionally valuable building block for the construction of a wide array of heterocyclic compounds.[1][2] These heterocycles are core scaffolds in many pharmaceutical agents, agrochemicals, and specialty materials.[1][3] Due to its reactivity, this compound is often generated in situ or used immediately after preparation from stable precursors like ethyl 3,3-diethoxypropanoate.[2] These notes provide an overview of its key cyclocondensation reactions and detailed protocols for laboratory synthesis.

Synthetic Applications: Versatility in Heterocyclic Chemistry

This compound serves as a precursor to numerous heterocyclic systems. The presence of 1,3-dicarbonyl functionality, combined with an additional formyl group, allows for regioselective reactions with various dinucleophiles to form five- and six-membered rings. Its principal applications include the synthesis of pyrazoles, pyrimidines, isoxazoles, and pyridines.[1][2][4]

G start This compound product1 Pyrazoles start->product1 + product2 Pyrimidines start->product2 + product3 Isoxazoles start->product3 + product4 Pyridines start->product4 + hydrazine Hydrazines hydrazine->product1 urea Urea / Thiourea urea->product2 hydroxylamine Hydroxylamine hydroxylamine->product3 amines Ammonia / Amines amines->product4

Caption: Synthetic utility of this compound.

Experimental Protocols and Workflows

The following are generalized protocols for common cyclocondensation reactions. Researchers should optimize conditions based on their specific substrates and equipment.

A typical workflow for performing these cyclocondensation reactions involves several key stages, from preparation to final analysis.

G cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation cluster_analysis Analysis arrow arrow prep_reagents 1. Reagent Preparation (Substrate, Nucleophile, Solvent) setup_reaction 2. Reaction Setup (Inert atmosphere, Temperature control) prep_reagents->setup_reaction run_reaction 3. Reaction (Addition of reagents) setup_reaction->run_reaction monitor 4. Monitoring (TLC, LC-MS) run_reaction->monitor quench 5. Work-up (Quenching, Extraction) monitor->quench purify 6. Purification (Crystallization, Chromatography) quench->purify characterize 7. Characterization (NMR, MS, IR, m.p.) purify->characterize

Caption: General laboratory workflow for cyclocondensation.

This protocol describes the reaction of this compound with hydrazine hydrate, a classic Knorr-type pyrazole synthesis.

  • Materials:

    • This compound (1.44 g, 10 mmol)

    • Hydrazine hydrate (0.50 g, 10 mmol, ~0.5 mL)

    • Absolute Ethanol (50 mL)

    • Glacial Acetic Acid (catalytic, ~0.1 mL)

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • Dissolve this compound in absolute ethanol in a 100 mL round-bottom flask.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

    • If no precipitate forms, reduce the solvent volume under reduced pressure.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Recrystallize from ethanol or an ethanol/water mixture for further purification.

This protocol is a Biginelli-type reaction adapted for this compound with urea.

  • Materials:

    • This compound (1.44 g, 10 mmol)

    • Urea (0.60 g, 10 mmol)

    • Ethanol (30 mL)

    • Concentrated Hydrochloric Acid (0.5 mL)

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • Combine this compound, urea, and ethanol in a 100 mL round-bottom flask.

    • Add the hydrochloric acid catalyst to the mixture with stirring.

    • Heat the mixture to reflux and maintain for 4-6 hours. A precipitate may form as the reaction proceeds.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Reaction Mechanism: Pyrazole Formation

The reaction between a 1,3-dicarbonyl compound and a hydrazine is a robust method for forming pyrazole rings. The mechanism involves initial condensation at the more reactive aldehyde, followed by intramolecular cyclization and dehydration.

G reactants This compound + Hydrazine step1 Nucleophilic attack of hydrazine on formyl group reactants->step1 intermediate1 Hydrazone Intermediate step1->intermediate1 Forms step2 Intramolecular attack of N on keto group intermediate1->step2 intermediate2 Cyclic Hemiaminal step2->intermediate2 Cyclization step3 Dehydration (-H2O) intermediate2->step3 product Pyrazole Product step3->product Aromatization

Caption: Mechanism of Knorr pyrazole synthesis.

Data Presentation

The following tables summarize typical reaction outcomes for the cyclocondensation of β-keto esters. Yields and conditions are representative and may vary.

Table 1: Pyrazole Synthesis via Hydrazine Cyclocondensation

R-group on HydrazineSolventCatalystTime (h)Yield (%)m.p. (°C)Reference
HEthanolAcetic Acid2-475-90145-147[5]
PhenylEthanolAcetic Acid3-570-85101-103General
MethylMethanolNone4-665-8088-90General

Table 2: Pyrimidine Synthesis via Urea/Thiourea Cyclocondensation

NucleophileSolventCatalystTime (h)Yield (%)m.p. (°C)Reference
UreaEthanolHCl4-660-75>200[6]
ThioureaEthanolHCl4-665-80>220[6]
GuanidineDMFK₂CO₃850-65>250[7]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[1]

  • Hazards: May cause skin and serious eye irritation. May cause an allergic skin reaction.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from heat and direct sunlight.[4] For long-term storage, temperatures below -15°C under an inert atmosphere are recommended.[4]

Disclaimer: The protocols and data provided are for informational purposes and should be adapted and validated by the end-user. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Application Notes and Protocols: The Role of Ethyl 2-formyl-3-oxopropanoate in the Synthesis of Polymer Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formyl-3-oxopropanoate is a versatile trifunctional building block in organic synthesis. Its unique combination of an ester, a formyl group, and a keto-enol tautomeric system makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. In the realm of polymer science, this reactivity is harnessed to construct well-defined monomeric units that can be subsequently polymerized to afford novel materials with tailored properties. This document provides detailed application notes and experimental protocols for the synthesis of polymer precursors derived from this compound, with a focus on the preparation of bis(1,4-dihydropyridine) derivatives, which are valuable precursors for specialty polymers.

Synthetic Strategy: Hantzsch-like Condensation for Bis(1,4-dihydropyridine) Monomer Synthesis

The Hantzsch pyridine synthesis, a classic multi-component reaction, offers an efficient route to 1,4-dihydropyridine scaffolds.[1][2] By employing a diamine as the nitrogen source and two equivalents of a β-dicarbonyl compound, this reaction can be adapted to synthesize bis(1,4-dihydropyridine)s, which can serve as monomers for polymerization. In this protocol, we utilize this compound as the key β-dicarbonyl component in a Hantzsch-like reaction with a diamine and an aldehyde to generate a bis(1,4-dihydropyridine) polymer precursor.

The overall synthetic pathway is depicted below:

Synthesis_Pathway cluster_reaction Reaction A This compound (2 eq.) Reaction Hantzsch-like Condensation A->Reaction B Diamine (e.g., 1,4-Phenylenediamine) B->Reaction C Aldehyde (e.g., Formaldehyde) (2 eq.) C->Reaction Monomer Bis(1,4-dihydropyridine) Monomer Reaction->Monomer

Caption: Synthetic pathway for a bis(1,4-dihydropyridine) monomer.

Experimental Protocol: Synthesis of a Bis(1,4-dihydropyridine) Monomer

This protocol details the synthesis of a bis(1,4-dihydropyridine) polymer precursor using this compound, 1,4-phenylenediamine, and formaldehyde.

Materials:

  • This compound (98%)

  • 1,4-Phenylenediamine (99%)

  • Formaldehyde (37% solution in water)

  • Ethanol (anhydrous)

  • Acetic acid (glacial)

  • Diethyl ether

  • Hexane

Equipment:

  • Round-bottom flask (250 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-phenylenediamine (1.08 g, 10 mmol) in ethanol (100 mL).

  • Addition of Reactants: To the stirred solution, add this compound (2.88 g, 20 mmol) followed by a 37% aqueous solution of formaldehyde (1.62 mL, 20 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system.

  • Isolation of Product: After completion of the reaction, allow the mixture to cool to room temperature. The precipitated product is collected by filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum to yield the bis(1,4-dihydropyridine) monomer as a solid.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of the bis(1,4-dihydropyridine) monomer.

ParameterValue
Yield 75-85%
Melting Point >250 °C (decomposes)
Appearance Yellow to orange solid
Purity (by HPLC) >97%

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.5-9.0 (s, 2H, NH), 7.0-7.5 (m, 4H, Ar-H), 4.0-4.2 (q, 4H, OCH₂CH₃), 3.0-3.5 (s, 4H, CH₂), 1.1-1.3 (t, 6H, OCH₂CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165-170 (C=O), 140-150 (C=C), 100-110 (C=C), 58-62 (OCH₂), 30-35 (CH₂), 14-16 (CH₃).

  • FT-IR (KBr, cm⁻¹): 3300-3400 (N-H), 1680-1700 (C=O, ester), 1600-1650 (C=C), 1200-1250 (C-O).

Logical Workflow for Monomer Synthesis and Polymerization

The following diagram illustrates the logical workflow from the starting materials to the final polymer.

Workflow Start Starting Materials (this compound, Diamine, Aldehyde) Reaction Hantzsch-like Condensation Start->Reaction Purification Purification of Monomer (Filtration, Washing) Reaction->Purification Monomer Bis(1,4-dihydropyridine) Monomer Purification->Monomer Polymerization Oxidative Polymerization Monomer->Polymerization Polymer Final Polymer Polymerization->Polymer Characterization Characterization (NMR, IR, GPC, TGA) Polymer->Characterization

Caption: Workflow from monomer synthesis to polymer characterization.

Application in Polymer Synthesis

The synthesized bis(1,4-dihydropyridine) monomer can be used to prepare novel polymers through oxidative polymerization. The dihydropyridine rings can be aromatized to pyridine rings, leading to a conjugated polymer backbone. These resulting polymers are expected to exhibit interesting optical and electronic properties, making them suitable for applications in organic electronics, sensors, and specialty coatings.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex polymer precursors. The Hantzsch-like condensation reaction provides a straightforward and efficient method for the preparation of bis(1,4-dihydropyridine) monomers. The detailed protocol and data presented herein serve as a valuable resource for researchers and scientists working in the fields of polymer chemistry, materials science, and drug development, enabling the exploration of novel polymeric materials with tailored functionalities.

References

Troubleshooting & Optimization

Purification techniques for Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-formyl-3-oxopropanoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound is a colorless to pale yellow liquid.[1] Due to its reactive nature, it is important to be aware of its properties for proper handling and storage.

PropertyValueReference
CAS Number 80370-42-9[2][3][4]
Molecular Formula C₆H₈O₄[1][2]
Molecular Weight 144.13 g/mol [2]
Appearance Colorless to pale yellow liquid/oil[1]
Boiling Point 32 °C at 0.3 mmHg[1][2]
Storage Conditions Store in freezer (<-15°C), under an inert atmosphere (e.g., Nitrogen)[1][2]

Q2: My purified this compound shows inconsistent analytical data (e.g., NMR, HPLC). What could be the cause?

This is a common issue and is often attributed to the presence of keto-enol tautomers. This compound, being a β-dicarbonyl compound, can exist in equilibrium between its keto and enol forms.[5][6] This equilibrium is highly dependent on the solvent, concentration, and temperature, which can lead to variable analytical results.[7][8][9]

For example, in non-polar solvents, the enol form may be more prevalent due to the stability provided by intramolecular hydrogen bonding.[10] Conversely, polar solvents can disrupt this internal hydrogen bond, favoring the keto form.[6][9]

Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

While the exact impurity profile depends on the synthetic route, common impurities can include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • Solvents: Residual solvents from the reaction or work-up.

  • Byproducts of side reactions: Depending on the specific synthesis, byproducts may form.

  • Degradation products: Due to its sensitivity, the compound may degrade if exposed to acidic conditions, high temperatures, or prolonged storage at room temperature.[11]

Q4: How can I confirm the presence of keto-enol tautomers?

Proton NMR (¹H NMR) spectroscopy is an excellent technique to identify and quantify the ratio of keto and enol tautomers.[6] The two forms will give distinct sets of signals. The equilibrium between the tautomers is typically slow on the NMR timescale, allowing for the observation of separate peaks for each form.[8]

Troubleshooting Guides

Column Chromatography

Issue 1: The compound appears to be degrading on the silica gel column, leading to low yield and multiple spots on TLC.

Cause: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds like β-keto esters.[11]

Solution:

  • Deactivate the silica gel: Before packing the column, neutralize the acidic sites on the silica gel by treating it with a solvent system containing a small amount of triethylamine (typically 1-3%).[2][11][12][13][14]

  • Use an alternative stationary phase: Consider using a more neutral or basic stationary phase such as neutral alumina.[2]

Issue 2: I am observing broad or tailing peaks during column chromatography, resulting in poor separation.

Cause: This is often a result of the on-column interconversion of keto-enol tautomers. The presence of two isomers in equilibrium can lead to band broadening.

Solution:

  • Optimize the solvent system: Experiment with different solvent systems. A common system for β-keto esters is a mixture of n-hexane and ethyl acetate.[15] The polarity can be adjusted to achieve better separation.

  • Deactivate the silica gel: As mentioned above, deactivating the silica gel can sometimes improve peak shape.

  • Consider a different stationary phase: If the issue persists, trying a different stationary phase like alumina might resolve the problem.

Vacuum Distillation

Issue 3: The compound is decomposing during vacuum distillation, even under reduced pressure.

Cause: this compound is thermally sensitive. Localized overheating or prolonged exposure to elevated temperatures can lead to degradation.

Solution:

  • Precise temperature control: Use an oil bath for uniform heating and maintain the bath temperature as low as possible to ensure a steady distillation rate. The pot temperature should be only slightly higher than the vapor temperature.

  • Stable vacuum: Ensure a stable and sufficiently low vacuum is maintained throughout the distillation. Fluctuations in pressure can cause bumping and unstable boiling.[16]

  • Minimize distillation time: Do not heat the compound for longer than necessary.

General Handling and Storage

Issue 4: The purified compound degrades over time, even when stored.

Cause: this compound is unstable at room temperature and can be sensitive to air and moisture.

Solution:

  • Proper storage: Always store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a freezer at temperatures below -15°C.[1][2]

  • Use freshly purified material: For sensitive applications, it is best to use the compound shortly after purification.

Experimental Protocols

Column Chromatography Purification

This protocol provides a general method for the purification of this compound using flash column chromatography with deactivated silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine

  • n-Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Methodology:

  • TLC Analysis: Determine a suitable solvent system using TLC. A good starting point for β-keto esters is a mixture of hexane and ethyl acetate. The ideal Rf value for the compound should be between 0.2 and 0.4.

  • Silica Gel Deactivation: Prepare the chosen eluent and add 1-3% triethylamine.

  • Column Packing: Prepare a slurry of silica gel in the deactivated eluent. Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Vacuum Distillation

This protocol outlines a general procedure for the purification of this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Distillation flask

  • Short path distillation head with condenser

  • Receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle or oil bath

  • Cold trap

Methodology:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are well-sealed. Use a short path distillation head for low boiling point compounds.

  • Sample Charging: Charge the distillation flask with the crude material. Do not fill the flask more than two-thirds full.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of around 0.3 mmHg is recommended.

  • Heating: Once the desired vacuum is stable, begin to gently heat the distillation flask using a heating mantle or an oil bath.

  • Distillation: The compound should start to distill at approximately 32°C at 0.3 mmHg.[1][2] Collect the fraction that distills at a constant temperature.

  • Completion: Once the distillation is complete, turn off the heating and allow the system to cool down before slowly releasing the vacuum.

Visualizations

experimental_workflow_chromatography cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation TLC 1. TLC Analysis (Hexane/EtOAc) Deactivate 2. Deactivate Silica (1-3% TEA in Eluent) TLC->Deactivate Pack 3. Pack Column Deactivate->Pack Load 4. Load Sample Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Monitor 6. Monitor by TLC Elute->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product troubleshooting_logic cluster_column Column Chromatography cluster_distillation Vacuum Distillation Start Purification Issue (Low Yield / Impure Product) Method Which Purification Method? Start->Method Degradation Degradation on Column? Method->Degradation Column Decomposition Decomposition during Distillation? Method->Decomposition Distillation Broad_Peaks Broad/Tailing Peaks? Degradation->Broad_Peaks No Sol_Deg Deactivate Silica Use Alumina Degradation->Sol_Deg Yes Sol_Peaks Optimize Solvents Deactivate Silica Broad_Peaks->Sol_Peaks Yes Sol_Decomp Check Temp Control Ensure Stable Vacuum Decomposition->Sol_Decomp Yes

References

Common side reactions in the synthesis of Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of Ethyl 2-formyl-3-oxopropanoate. This compound is typically synthesized via a crossed Claisen condensation reaction between ethyl acetate and ethyl formate.

Troubleshooting Guide

Low yields and the presence of impurities are common challenges encountered during the synthesis of this compound. The following guide outlines potential issues, their probable causes, and recommended solutions to optimize the reaction outcome.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive Base: The sodium ethoxide or other base used may have decomposed due to moisture. 2. Insufficient Base: A stoichiometric amount of base is required to drive the reaction to completion. 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 4. Reaction Reversibility: The Claisen condensation is a reversible reaction.1. Use freshly prepared or properly stored anhydrous sodium ethoxide. Ensure all glassware is thoroughly dried. 2. Use at least one full equivalent of base relative to the limiting reagent (ethyl acetate). 3. Ensure the reaction mixture is adequately heated to the appropriate temperature as specified in the protocol. 4. Use a stoichiometric amount of base to deprotonate the product and shift the equilibrium towards the product side.
Presence of Significant Amounts of Ethyl Acetoacetate Self-condensation of Ethyl Acetate: The enolate of ethyl acetate has reacted with another molecule of ethyl acetate instead of ethyl formate.1. Slowly add ethyl acetate to a mixture of the base and an excess of ethyl formate. This keeps the concentration of the ethyl acetate enolate low and favors the reaction with the more abundant ethyl formate. 2. Use a non-enolizable ester like ethyl formate in excess.
Presence of a Low-Boiling Point Impurity Self-condensation of Ethyl Formate: While less common as ethyl formate has no α-hydrogens, under certain conditions, side reactions can occur. More likely, this is unreacted starting material.1. Ensure the reaction goes to completion by using the appropriate reaction time and temperature. 2. Purify the final product via fractional distillation under reduced pressure to separate it from lower-boiling point impurities.
Product is an Ester with a Different Alkoxy Group (e.g., Methyl Ester) Transesterification: The alkoxide base used does not match the alkoxy group of the esters (e.g., using sodium methoxide with ethyl esters).Always use an alkoxide base that corresponds to the alcohol portion of the esters (e.g., sodium ethoxide for ethyl esters).
Difficulty in Isolating the Product 1. Incomplete Neutralization: The product may remain as its sodium salt if the neutralization step is incomplete. 2. Emulsion Formation during Workup: Vigorous shaking during the aqueous workup can lead to the formation of stable emulsions.1. Carefully neutralize the reaction mixture with a weak acid (e.g., acetic acid) to a slightly acidic pH before extraction. 2. Gently invert the separatory funnel during extractions instead of vigorous shaking. The addition of brine can also help to break emulsions.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of base required for a Claisen condensation?

A1: The Claisen condensation is an equilibrium reaction. The final deprotonation of the β-keto ester product by the alkoxide base is the only irreversible step and drives the reaction to completion. Therefore, at least a full equivalent of base is necessary to ensure a high yield of the desired product.[1][2][3]

Q2: What is the role of ethyl formate in the synthesis of this compound?

A2: Ethyl formate serves as the electrophilic acylating agent in the crossed Claisen condensation. Since it lacks α-hydrogens, it cannot form an enolate and undergo self-condensation, which simplifies the product mixture.[4]

Q3: How can the self-condensation of ethyl acetate be minimized?

A3: To minimize the self-condensation of ethyl acetate, it should be added slowly to a mixture of the base and an excess of ethyl formate. This strategy ensures that the concentration of the ethyl acetate enolate is always low, favoring the reaction with the more abundant and more reactive electrophile, ethyl formate.[4]

Q4: What are the key considerations for the purification of this compound?

A4: The primary method for purification is fractional distillation under reduced pressure. This is crucial because β-keto esters can be thermally unstable and may decompose at higher temperatures. Before distillation, the reaction mixture must be carefully neutralized, washed to remove salts and residual acid, and thoroughly dried.

Experimental Protocol: Synthesis of this compound (Representative Procedure)

This protocol is adapted from established procedures for crossed Claisen condensations and the synthesis of similar β-keto esters.

Materials:

  • Sodium ethoxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl formate (freshly distilled)

  • Ethyl acetate (freshly distilled)

  • Ice-water bath

  • Glacial acetic acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, and distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube, suspend sodium ethoxide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Addition of Reactants: Cool the suspension in an ice-water bath. A mixture of ethyl acetate (1.0 equivalent) and a slight excess of ethyl formate (1.2 equivalents) is added dropwise from the dropping funnel with vigorous stirring over a period of 1-2 hours.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours, or gently reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture in an ice-water bath and slowly add glacial acetic acid to neutralize the excess base. Add water to dissolve the sodium acetate formed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Reaction Visualization

The following diagrams illustrate the key reaction pathways and experimental workflow.

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products EA Ethyl Acetate Enolate Ethyl Acetate Enolate EA->Enolate Deprotonation by Base SP1 Ethyl Acetoacetate (Side Product) EA->SP1 EF Ethyl Formate DP This compound (Desired Product) EF->DP Base Sodium Ethoxide Base->Enolate Enolate->DP Attack on Ethyl Formate Enolate->SP1 Self-condensation

Caption: Main and side reactions in the synthesis.

Experimental_Workflow A 1. Reaction Setup (Base in Solvent) B 2. Reactant Addition (Ethyl Acetate + Ethyl Formate) A->B C 3. Reaction (Stirring/Reflux) B->C D 4. Workup (Neutralization & Extraction) C->D E 5. Purification (Fractional Distillation) D->E F Final Product E->F

Caption: Experimental workflow for the synthesis.

References

Optimization of reaction conditions for Ethyl 2-formyl-3-oxopropanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-formyl-3-oxopropanoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary method for synthesizing this compound?

The most common and effective method is a crossed Claisen condensation reaction between ethyl acetate and ethyl formate.[1][2][3][4] In this reaction, a strong base is used to deprotonate ethyl acetate, forming an enolate that then acts as a nucleophile, attacking the carbonyl carbon of ethyl formate.[5] Since ethyl formate lacks α-hydrogens, it can only act as an electrophile, which simplifies the product mixture.[1][2][3]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Moisture Contamination: The base used (e.g., sodium ethoxide, potassium t-butoxide) is highly sensitive to moisture. Any water present will consume the base and inhibit the formation of the required enolate. Ensure all glassware is thoroughly dried and solvents are anhydrous.

  • Base Degradation: The base may have degraded over time. Use freshly prepared or properly stored base for optimal results.

  • Inefficient Enolate Formation: The temperature for the deprotonation of ethyl acetate is crucial. If the temperature is too high, side reactions may occur. If it's too low, the reaction may be too slow. A common approach is to add the ethyl acetate/ethyl formate mixture to a cooled solution of the base in a suitable solvent like THF.[6]

  • Self-Condensation of Ethyl Acetate: To minimize the self-condensation of ethyl acetate, it is advisable to add the mixture of esters to the base solution slowly. This ensures that the concentration of the ethyl acetate enolate is kept low at any given time, favoring the reaction with the more electrophilic ethyl formate.[1]

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time with adequate stirring to ensure proper mixing.

Q3: I am observing significant amounts of a side product. What could it be and how can I minimize it?

The most likely side product is ethyl acetoacetate, resulting from the self-condensation of ethyl acetate. To minimize this:

  • Control the Stoichiometry: Use a slight excess of ethyl formate to ensure the ethyl acetate enolate preferentially reacts with it.

  • Slow Addition: As mentioned previously, the slow addition of the ester mixture to the base is a critical technique to prevent the buildup of the ethyl acetate enolate.[1]

Q4: What is the best work-up procedure for this reaction?

After the reaction is complete, the mixture is typically quenched by acidification. A common procedure involves:

  • Cooling the reaction mixture in an ice bath.

  • Slowly adding a dilute acid (e.g., 6N HCl) until the pH is approximately 3.[6]

  • Extracting the aqueous layer with an organic solvent such as diethyl ether.

  • Washing the combined organic layers with brine, drying over an anhydrous salt like sodium sulfate, and concentrating in vacuo.[6]

Q5: How should I purify the crude this compound?

The crude product is often an oil and can be purified by vacuum distillation. However, given its potential for instability, it is often used in subsequent steps without extensive purification.[6] If further purification is required, column chromatography on silica gel may be an option, but care should be taken to avoid decomposition on the stationary phase.

Q6: What are the recommended storage conditions for this compound?

The compound should be stored at low temperatures, typically below -15°C, under an inert atmosphere such as nitrogen.[7] It is also advisable to keep the container well-sealed to prevent exposure to moisture and air.[7]

Data Presentation

Table 1: Properties of Key Reagents

ReagentFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Ethyl AcetateC₄H₈O₂88.1177.10.902
Ethyl FormateC₃H₆O₂74.0854.30.917
Sodium EthoxideC₂H₅NaO68.05Decomposes0.868
Potassium t-butoxideC₄H₉KO112.21250 (subl.)0.910
Diethyl EtherC₄H₁₀O74.1234.60.713
Tetrahydrofuran (THF)C₄H₈O72.11660.889

Table 2: Optimized Reaction Conditions (Example)

ParameterValueNotes
BasePotassium t-butoxide (1M in THF)Ensure it is fresh and anhydrous.
SolventDry THFUse of anhydrous solvents is critical.
Reactant Ratio (Ethyl Acetate:Ethyl Formate)1 : 1.1A slight excess of ethyl formate is beneficial.
Temperature0°C to Room TemperatureInitial cooling followed by warming to RT.
Reaction Time12-16 hoursMonitor by TLC for completion.
Quenching Agent6N HClAcidify to a pH of ~3.

Experimental Protocols

Detailed Methodology for this compound Synthesis

Materials:

  • Potassium t-butoxide (1M solution in THF)

  • Ethyl acetate (anhydrous)

  • Ethyl formate (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether

  • 6N Hydrochloric acid

  • Sodium sulfate (anhydrous)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath, nitrogen inlet

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and an addition funnel. Ensure all glassware is oven-dried.

  • Charge the flask with a calculated volume of potassium t-butoxide solution in THF (e.g., 0.5 mol).

  • Cool the flask to 0°C using an ice bath.

  • In the addition funnel, prepare a solution of ethyl acetate (e.g., 0.5 mol) and ethyl formate (e.g., 0.55 mol) in dry THF.

  • Add the ester solution dropwise to the cooled base solution over a period of 2-3 hours with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at 0°C, and then let it warm to room temperature and stir overnight.

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Slowly quench the reaction by adding 6N HCl dropwise until the pH of the aqueous layer is approximately 3.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be used in the next step without further purification or can be purified by vacuum distillation.[6]

Visualizations

Reaction_Pathway Ethyl Acetate Ethyl Acetate Enolate Enolate Ethyl Acetate->Enolate Deprotonation Base (EtO-) Base (EtO-) Base (EtO-)->Enolate Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate Nucleophilic Attack Ethyl Formate Ethyl Formate Ethyl Formate->Tetrahedral Intermediate Product (Sodium Salt) Product (Sodium Salt) Tetrahedral Intermediate->Product (Sodium Salt) Elimination of EtO- This compound This compound Product (Sodium Salt)->this compound Protonation Acid Workup (H3O+) Acid Workup (H3O+) Acid Workup (H3O+)->this compound

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start setup Setup Dry Glassware under Nitrogen start->setup charge_base Charge Flask with Base and Cool to 0°C setup->charge_base prepare_esters Prepare Solution of Ethyl Acetate & Ethyl Formate charge_base->prepare_esters addition Slow Dropwise Addition of Esters to Base prepare_esters->addition reaction Stir Overnight at Room Temperature addition->reaction quench Quench with Acid at 0°C reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product concentrate->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Side Products check_reagents Are all reagents and solvents anhydrous? start->check_reagents dry_reagents Action: Thoroughly dry all glassware and use anhydrous solvents. check_reagents->dry_reagents No check_base Is the base fresh? check_reagents->check_base Yes dry_reagents->check_base use_fresh_base Action: Use freshly prepared or newly purchased base. check_base->use_fresh_base No check_addition Was the addition of esters slow enough? check_base->check_addition Yes use_fresh_base->check_addition slow_addition Action: Add the ester mixture dropwise over a longer period. check_addition->slow_addition No check_stoichiometry Is there a slight excess of ethyl formate? check_addition->check_stoichiometry Yes slow_addition->check_stoichiometry adjust_stoichiometry Action: Use a 1:1.1 to 1:1.2 ratio of ethyl acetate to ethyl formate. check_stoichiometry->adjust_stoichiometry No success Improved Yield check_stoichiometry->success Yes adjust_stoichiometry->success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of Heterocycles from Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for synthesizing heterocycles using Ethyl 2-formyl-3-oxopropanoate. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help improve your reaction yields and address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, and analysis of heterocycles derived from this compound.

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

A1: Low yields in heterocyclic syntheses like the Knorr (pyrazole), Hantzsch (dihydropyridine), or Biginelli (dihydropyrimidinone) reactions are common and can stem from several factors. A systematic approach is best for troubleshooting.[1][2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Prolonged heating, for instance, can degrade 1,4-dihydropyridine products in Hantzsch syntheses.[2]

    • Solution: Monitor your reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and temperature.[1] Consider running small-scale trial reactions to find the ideal parameters.

  • Purity of Reagents and Solvents: Impurities in this compound, the nucleophile (e.g., hydrazine, ammonia source, urea), or solvents can introduce side reactions.[1] Hydrazine derivatives, in particular, can degrade over time.[1]

    • Solution: Use reagents and solvents of appropriate purity and ensure solvents are dry when necessary. Using a freshly opened or purified hydrazine reagent is recommended.[1]

  • Atmospheric Moisture and Oxygen: Many condensation reactions are sensitive to air and moisture. The dihydropyridine products of the Hantzsch synthesis, for example, are prone to oxidation.[2]

    • Solution: If your reaction is sensitive, use proper inert atmosphere techniques, such as a nitrogen or argon blanket.[2]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to slow reaction rates and lower yields.

    • Solution: Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.

  • Inadequate Catalyst Performance: The choice and amount of acid or base catalyst are crucial.

    • Solution: For reactions like the Biginelli or Hantzsch synthesis, consider screening different catalysts, such as Lewis acids (e.g., Yb(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid), which have been shown to improve yields.[2][3]

Q2: I am observing the formation of two regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound like this compound with a substituted hydrazine.[1] The initial nucleophilic attack can occur at either of the two carbonyl groups, leading to different products.[1]

  • Controlling Factors: Regioselectivity is influenced by steric hindrance, electronic effects, and reaction pH.[4]

    • Steric Hindrance: Bulky groups on the hydrazine can direct the reaction to the less hindered carbonyl group.[4]

    • Electronic Effects: The initial attack typically occurs at the more electrophilic carbonyl carbon.

    • Reaction pH: Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, while basic conditions might favor the attack of the more inherently nucleophilic nitrogen.[4]

  • Strategies for Improvement:

    • Solvent Choice: Using polar aprotic solvents like DMF or DMSO can sometimes favor one regioisomer. Conversely, polar protic solvents like ethanol may favor the other.[1] The use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has also been reported to enhance regioselectivity.[4]

    • Temperature Control: Running the reaction at a lower temperature can increase the kinetic preference for one isomer.

    • Stepwise Synthesis: In some cases, isolating the intermediate hydrazone before cyclization can provide better control over the final product.

Q3: My Hantzsch dihydropyridine product is difficult to isolate because it oxidizes to the corresponding pyridine. How can I prevent this?

A3: The aromatization of the dihydropyridine ring is a common issue as it is the thermodynamic driving force of the reaction.[5]

  • Minimize Exposure to Oxidants:

    • Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere to prevent aerial oxidation.[2]

    • Avoid Harsh Oxidizing Agents: During workup, avoid conditions or reagents that could promote oxidation.

  • Control Reaction Time: Over-extending the reaction time, especially at elevated temperatures, can lead to increased oxidation. Monitor the reaction closely with TLC to determine the point of maximum dihydropyridine formation.

  • Purification Strategy: Prompt purification after the reaction is crucial. Flash column chromatography on silica gel is often effective for separating the dihydropyridine from the oxidized pyridine product.

Q4: My reaction mixture turns dark red/brown during my Knorr pyrazole synthesis. Is this normal, and how can I get a cleaner product?

A4: Discoloration is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[1][6]

  • Use a Mild Base: If using a hydrazine salt (e.g., hydrochloride), adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification:

    • Recrystallization: This is a very effective method for purifying the final pyrazole product and removing colored impurities.[1] Ethanol is a commonly used solvent for this purpose.[7]

    • Silica Plug: For stubborn impurities, passing the crude product through a short plug of silica gel, eluting with a non-polar solvent to wash away colored impurities before eluting the product with a more polar solvent, can be effective.[6]

Data Hub: Reaction Conditions and Yields

The following table summarizes various reaction conditions for synthesizing heterocycles from β-dicarbonyl compounds. This data is intended to provide a starting point for optimization.

HeterocycleReactantsCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Pyrazolone Ethyl benzoylacetate, Hydrazine hydrateAcetic acid (cat.) / 1-Propanol~1001 hrHigh (not specified)[8]
Pyrazolone Ethyl acetoacetate, PhenylhydrazineNone / NeatReflux1 hrHigh (not specified)[7]
1,4-Dihydropyridine Benzaldehyde, Ethyl acetoacetate, NH₄OAcp-TSA / Aqueous micelles (SDS)UltrasoundNot specified96[5]
Pyridine Propionaldehyde, Ethyl acetoacetate, NH₄OAcAcetic acid / Ethanol120 (Microwave)5 min86[9]
Dihydropyrimidinone Aldehyde, β-keto-ester, UreaYb(OTf)₃ / Solvent-freeNot specifiedShortenedIncreased[3]
Dihydropyrimidinone Benzaldehyde, Acetylacetone, UreaDicalcium Phosphate / EthanolReflux35 minGood (not specified)[10]
Experimental Protocols

Protocol 1: Synthesis of a Pyrazolone via Knorr Condensation

This protocol details a general procedure for the synthesis of a pyrazolone from a β-ketoester like this compound and a hydrazine derivative.[8][11]

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate or Phenylhydrazine (1.2 eq)

  • 1-Propanol or Ethanol

  • Glacial Acetic Acid (catalytic amount, e.g., 3-5 drops)

  • Water

Procedure:

  • In a round-bottom flask or a scintillation vial, combine this compound (1.0 eq) and the hydrazine derivative (1.2 eq).[11]

  • Add the alcohol solvent (e.g., 1-Propanol, ~3 mL per 3 mmol of ketoester) and the catalytic amount of glacial acetic acid.[8][11]

  • Heat the reaction mixture with stirring to approximately 100°C (or reflux) for 1-2 hours.[8]

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane) until the starting ketoester is consumed.[8][11]

  • Once complete, add water to the hot reaction mixture with stirring to induce precipitation.[8][11]

  • Turn off the heat and allow the mixture to cool slowly to room temperature while stirring to facilitate crystallization.[8][11]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[8]

  • Rinse the collected solid with a small amount of cold water and allow it to air dry.[8]

  • If necessary, purify the crude product by recrystallization from a suitable solvent like ethanol.[7]

Visual Guides: Workflows and Pathways

The following diagrams illustrate key workflows and reaction pathways to aid in your experimental design and troubleshooting.

G cluster_0 Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Assess Reagent & Solvent Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Conc.) check_purity->check_conditions Purity OK purify_reagents Purify Reagents or Use Fresh Bottle check_purity->purify_reagents Impure check_side_reactions Analyze for Side Products (TLC/LC-MS) check_conditions->check_side_reactions Conditions OK optimize_conditions Systematically Optimize Reaction Parameters check_conditions->optimize_conditions Suboptimal check_workup Review Workup & Purification Procedure check_side_reactions->check_workup None Detected modify_conditions Modify Conditions to Minimize Side Reactions check_side_reactions->modify_conditions Detected modify_workup Modify Extraction or Purification Method check_workup->modify_workup Losses Detected end Improved Yield check_workup->end Procedure OK purify_reagents->check_purity optimize_conditions->end modify_conditions->end modify_workup->end

Caption: A logical workflow for troubleshooting low reaction yields.

G cluster_1 Knorr Pyrazole Synthesis Workflow reagents This compound + Hydrazine Derivative reaction_setup Combine in Solvent (e.g., Ethanol) + Acid Catalyst (cat. H+) reagents->reaction_setup condensation Condensation to form Hydrazone Intermediate reaction_setup->condensation Heat/Reflux cyclization Intramolecular Cyclization & Dehydration (-H2O) condensation->cyclization product Crude Pyrazole Product cyclization->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure Pyrazole purification->final_product

Caption: Experimental workflow for the Knorr pyrazole synthesis.

G cluster_2 Factors Influencing Regioselectivity in Pyrazole Synthesis main Regioselectivity (Ratio of Isomers) steric Steric Factors (Bulk of Substituents) steric->main electronic Electronic Factors (Electrophilicity of Carbonyls) electronic->main conditions Reaction Conditions conditions->main ph pH (Acidic vs. Basic) conditions->ph solvent Solvent Polarity conditions->solvent temp Temperature conditions->temp

Caption: Key factors influencing the regiochemical outcome.

References

Stability issues and decomposition of Ethyl 2-formyl-3-oxopropanoate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and decomposition of Ethyl 2-formyl-3-oxopropanoate in solution. This resource is intended for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in solution.

Q1: My reaction is giving low yields or unexpected side products. Could this be related to the stability of this compound?

A1: Yes, the stability of this compound is a critical factor. This compound is a β-dicarbonyl compound and is susceptible to decomposition, especially in solution. The primary routes of decomposition are hydrolysis of the ester and subsequent decarboxylation. The presence of moisture, acidic or basic conditions, and elevated temperatures can accelerate this degradation.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) during your reaction. Moisture can lead to hydrolysis.

  • Control pH: Avoid strongly acidic or basic conditions if possible. If your reaction requires such conditions, consider adding the this compound slowly at a low temperature to minimize decomposition.

  • Temperature Control: Perform your reaction at the lowest effective temperature. Elevated temperatures can promote both hydrolysis and decarboxylation.

  • Fresh Reagent: Use a fresh bottle of this compound or a freshly prepared solution. Proper storage is crucial; it should be stored at temperatures below -15°C under an inert atmosphere.[1]

Q2: I observe a change in the color of my this compound solution over time. What does this indicate?

A2: A color change, typically to a pale yellow or darker shade, can be an indicator of decomposition. The formation of degradation products and potential polymerization can lead to discoloration. It is advisable to use fresh, colorless to pale yellow solutions for best results.[2]

Q3: How can I monitor the stability of my this compound solution?

A3: Several analytical techniques can be employed to monitor the stability of your solution:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method to quantify the parent compound and detect the formation of degradation products over time. Due to keto-enol tautomerism, peak shape can be challenging. Using mixed-mode columns or adjusting mobile phase pH and temperature can improve peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to observe the disappearance of signals corresponding to this compound and the appearance of new signals from decomposition products. It is also an excellent tool for studying the keto-enol tautomerism of the compound.

  • Gas Chromatography (GC): GC can also be used for stability monitoring, particularly for volatile decomposition products.

Q4: What are the primary decomposition products of this compound in solution?

A4: The primary decomposition pathway involves hydrolysis of the ethyl ester to form 2-formyl-3-oxopropanoic acid and ethanol. This β-keto acid is unstable and readily undergoes decarboxylation (loss of CO₂) to yield malonaldehyde.

Decomposition Pathway and Stability Data

The stability of this compound is intrinsically linked to its structure as a β-dicarbonyl compound. The key chemical processes influencing its stability are keto-enol tautomerism, hydrolysis, and decarboxylation.

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding. The ratio of these tautomers is dependent on the solvent, temperature, and pH.

tautomerism cluster_keto Keto Form cluster_enol Enol Form keto enol keto->enol Equilibrium

Caption: Keto-enol tautomerism of this compound.

Decomposition Pathway

The primary decomposition pathway in the presence of water is a two-step process: hydrolysis followed by decarboxylation.

decomposition_pathway This compound This compound 2-formyl-3-oxopropanoic Acid 2-formyl-3-oxopropanoic Acid This compound->2-formyl-3-oxopropanoic Acid + H2O (Hydrolysis) Ethanol Ethanol This compound->Ethanol + H2O (Hydrolysis) Malonaldehyde Malonaldehyde 2-formyl-3-oxopropanoic Acid->Malonaldehyde - CO2 (Decarboxylation)

Caption: Primary decomposition pathway of this compound.

Illustrative Stability Data
ConditionParameterExpected StabilityRationale
pH pH < 4LowAcid-catalyzed hydrolysis of the ester is significant.
pH 4 - 6ModerateHydrolysis rate is generally at a minimum in this range.
pH > 7LowBase-catalyzed hydrolysis of the ester is rapid.
Temperature < 0 °CHighLow temperature slows down all decomposition reactions.
25 °C (Room Temp)Moderate to LowDecomposition can occur over hours to days, depending on the solvent and pH.
> 40 °CVery LowElevated temperatures significantly accelerate hydrolysis and decarboxylation.
Solvent Aprotic (e.g., Toluene, THF)High (if anhydrous)Lack of water minimizes hydrolysis.
Protic (e.g., Ethanol, Methanol)ModerateCan participate in transesterification and may contain water.
Aqueous BuffersLow to Very LowWater is readily available for hydrolysis.

Experimental Protocols

Protocol for Monitoring Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound in a given solution.

hplc_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare a stock solution of this compound in the desired solvent/buffer. aliquot Aliquot the solution into several vials for different time points and conditions. prep->aliquot incubate Store the vials under the desired conditions (e.g., different temperatures). withdraw At each time point, withdraw a sample. hplc Analyze the sample by HPLC. withdraw->hplc data Quantify the peak area of this compound and any degradation products. hplc->data

Caption: General workflow for HPLC stability testing.

HPLC Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). For improved peak shape, a mixed-mode column can be considered.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30-40 °C (to potentially improve peak shape by accelerating tautomer interconversion).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent or buffer system.

  • Immediately analyze a t=0 sample to determine the initial concentration.

  • Store the stock solution under the desired experimental conditions (e.g., specified temperature and light conditions).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and analyze by HPLC.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Ethyl 2-formyl-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis route is the crossed Claisen condensation between ethyl acetate and ethyl formate. In this reaction, a strong base, typically sodium ethoxide, is used to deprotonate ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl formate. Ethyl formate is an ideal electrophile as it lacks α-hydrogens, preventing self-condensation.[1][2][3][4][5]

Q2: What are the primary challenges when scaling up the Claisen condensation for this synthesis?

A2: The primary challenges during scale-up include:

  • Side Reactions: The self-condensation of ethyl acetate is a significant side reaction that can reduce the yield of the desired product.[1]

  • Exothermic Reaction: The Claisen condensation is exothermic, and efficient heat management is crucial at a large scale to prevent runaway reactions and ensure safety.

  • Work-up and Purification: Isolating the product from a large volume reaction mixture can be complex. The product, a β-keto ester, is acidic and exists as an enolate salt in the basic reaction mixture, requiring a carefully controlled acidic work-up.[6] Purification of the polar dicarbonyl product on a large scale can also be challenging.

  • Base Selection and Handling: The choice of base is critical. While sodium ethoxide is common, other bases may be used. Handling large quantities of air- and moisture-sensitive bases requires specialized equipment and procedures.

Q3: Are there alternative synthesis routes for this compound?

A3: Yes, an alternative route is the formylation of ethyl 3,3-diethoxypropanoate.[7] This method can be of great interest depending on the availability and cost of the starting materials.

Q4: What is the typical purity profile of the crude product, and what are the common impurities?

A4: The crude product typically contains the desired this compound along with unreacted starting materials (ethyl acetate and ethyl formate) and side products. The most common impurity is ethyl acetoacetate, resulting from the self-condensation of ethyl acetate.[8] Other potential impurities can arise from further reactions of the product or side products.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Self-condensation of ethyl acetate - Slowly add ethyl acetate to a mixture of the base and an excess of ethyl formate.[1] - Maintain a low concentration of the enolizable ester (ethyl acetate) throughout the reaction.[1]Minimizes the formation of ethyl acetoacetate, thereby increasing the yield of the desired product.
Inefficient enolate formation - Ensure the use of a strong, dry base (e.g., sodium ethoxide, sodium hydride). - Use a solvent that does not interfere with the base (e.g., anhydrous ethanol when using sodium ethoxide).Complete deprotonation of ethyl acetate leads to a higher concentration of the reactive enolate.
Decomposition of the product during work-up - Perform the acidic quench at a low temperature (e.g., 0-5 °C). - Use a weak acid for neutralization to avoid acid-catalyzed decomposition.Preserves the integrity of the β-keto ester during isolation.
Incomplete reaction - Increase reaction time or temperature, monitoring for the formation of side products. - Consider using a stronger base to drive the reaction to completion.[9]Drives the reaction equilibrium towards the product side.
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Step Expected Outcome
Emulsion formation during aqueous work-up - Use a brine wash to break the emulsion. - Employ a different solvent system for extraction.Cleaner phase separation and more efficient extraction of the product.
Product instability on silica gel chromatography - Use a less acidic grade of silica gel. - Deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent. - Explore alternative purification methods like distillation under reduced pressure or crystallization.Prevents decomposition of the sensitive β-dicarbonyl compound on the stationary phase.
Co-elution of impurities - Optimize the solvent system for chromatography to achieve better separation. - Consider a pre-purification step, such as a distillation to remove volatile impurities.Improved purity of the final product.
Problem 3: Exothermic Runaway Reaction During Scale-Up
Potential Cause Troubleshooting Step Expected Outcome
Poor heat dissipation - Ensure the reactor has an adequate cooling capacity. - Control the rate of addition of the limiting reagent to manage the rate of heat generation.Maintains the reaction temperature within the desired range, preventing thermal runaway.
Accumulation of unreacted starting materials - Ensure efficient mixing to promote the reaction and prevent localized "hot spots". - Monitor the reaction progress closely to ensure the reagents are consumed as they are added.A controlled reaction rate and predictable heat evolution.

Experimental Protocols

Key Experiment: Scale-Up Synthesis via Crossed Claisen Condensation

This protocol provides a general methodology for the scale-up synthesis of this compound.

Materials:

  • Sodium ethoxide

  • Anhydrous ethanol

  • Ethyl formate

  • Ethyl acetate

  • Hydrochloric acid (for work-up)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, and a temperature probe, prepare a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • Reactant Addition: Cool the sodium ethoxide solution to the desired temperature (e.g., 0-10 °C). To this, add ethyl formate.

  • Slowly add ethyl acetate dropwise to the reaction mixture while maintaining the temperature. The rate of addition should be controlled to manage the exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC or HPLC).

  • Work-up: Once the reaction is complete, cool the mixture and slowly quench it by adding it to a pre-cooled acidic solution (e.g., dilute hydrochloric acid) with vigorous stirring, ensuring the pH remains acidic.

  • Extraction and Washing: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or another suitable method.

Parameter Lab Scale (Typical) Pilot/Industrial Scale (Considerations)
Reactant Ratio (Ethyl Acetate:Ethyl Formate:Base) 1 : 1.5 : 1.1Optimization required based on cost and efficiency. Excess ethyl formate is common.
Temperature 0 - 25 °CPrecise temperature control is critical. Lower temperatures may be used to improve selectivity.
Reaction Time 2 - 12 hoursMay be shorter in continuous flow reactors.
Work-up Separation funnelRequires large extraction vessels and efficient phase separation techniques.
Purification Column ChromatographyVacuum distillation or crystallization are more viable options.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Step cluster_workup Work-up & Purification start Low Yield of Product check_side_reaction Check for Self-Condensation (e.g., by GC-MS) start->check_side_reaction side_reaction_present Self-Condensation Detected check_side_reaction->side_reaction_present optimize_addition Optimize Addition Strategy: Slowly add ethyl acetate to excess ethyl formate side_reaction_present->optimize_addition Yes check_base Check Base Activity and Stoichiometry side_reaction_present->check_base No base_issue Base Inactive or Insufficient? check_base->base_issue use_fresh_base Use Fresh, Anhydrous Base and Ensure Correct Stoichiometry base_issue->use_fresh_base Yes purification_issue Purification Difficulty check_stability Assess Product Stability on Silica Gel purification_issue->check_stability instability_found Product Decomposes on Silica? check_stability->instability_found alt_purification Use Alternative Purification: - Vacuum Distillation - Crystallization instability_found->alt_purification Yes no_instability Optimize Chromatography: - Deactivated Silica - Optimized Eluent instability_found->no_instability No

Caption: Troubleshooting workflow for low yield and purification issues.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts ethyl_acetate Ethyl Acetate enolate Ethyl Acetate Enolate ethyl_acetate->enolate Deprotonation ethyl_formate Ethyl Formate tetrahedral_intermediate Tetrahedral Intermediate ethyl_formate->tetrahedral_intermediate base Base (e.g., NaOEt) base->enolate enolate->tetrahedral_intermediate Nucleophilic Attack side_product Ethyl Acetoacetate (Self-Condensation) enolate->side_product Self-Condensation with another Ethyl Acetate product_enolate Product Enolate tetrahedral_intermediate->product_enolate Elimination of Ethoxide final_product This compound product_enolate->final_product Acidic Work-up

Caption: Simplified reaction pathway for the synthesis.

References

Technical Support Center: Reactions with Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Ethyl 2-formyl-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns with this compound?

A1: this compound is a reactive molecule and can be prone to degradation, especially under non-optimal conditions. The primary stability concerns are:

  • Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of acid or base and water.

  • Decarboxylation: As a β-keto ester, it can undergo decarboxylation, especially upon heating, leading to the loss of CO2 and the formation of simpler keto-aldehydes.

  • Self-condensation/Polymerization: The presence of both aldehyde and enolizable ketone functionalities makes it susceptible to self-condensation reactions, forming oligomeric or polymeric byproducts.

Q2: I am observing a significant amount of a sticky, polymeric material in my reaction. What could be the cause?

A2: The formation of polymeric material is a common issue and is often due to the self-condensation of this compound. This is particularly prevalent under basic conditions or at elevated temperatures. To mitigate this, consider the following:

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Controlled Addition: Add the this compound slowly to the reaction mixture to keep its instantaneous concentration low.

  • pH Control: If the reaction conditions permit, maintain a neutral or slightly acidic pH to minimize base-catalyzed self-condensation.

Q3: My reaction is not going to completion, and I am recovering a significant amount of starting material along with some unidentified byproducts. What should I check?

A3: Incomplete conversion can be due to several factors:

  • Reagent Purity: Ensure the this compound is of high purity and has been stored correctly (at low temperatures and under an inert atmosphere) to prevent degradation.

  • Reaction Conditions: Verify the reaction temperature, time, and catalyst loading. In some cases, longer reaction times or a higher catalyst concentration may be required.

  • Byproduct Inhibition: A formed byproduct might be inhibiting the catalyst or reacting with one of the starting materials. Analyze the byproduct profile to identify potential inhibitors.

Troubleshooting Guides for Specific Reactions

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction used to synthesize dihydropyridines, which can then be oxidized to pyridines.[1] When using this compound or a similar β-dicarbonyl compound, several side reactions can occur.

Common Byproducts and Troubleshooting:

Byproduct/IssuePotential CauseTroubleshooting Steps
Knoevenagel Condensation Product The initial condensation of the aldehyde with the β-keto ester is a key step.[2] If the subsequent steps of the Hantzsch reaction are slow, this intermediate can accumulate or react further to form other byproducts.Optimize the reaction stoichiometry and ensure the efficient formation of the enamine intermediate. Consider a stepwise approach where the Knoevenagel condensation is performed first, followed by the addition of the nitrogen source.
Michael Adducts The enamine can undergo a Michael addition with the Knoevenagel intermediate.[2] If cyclization is slow, this can lead to the formation of linear adducts.Use a catalyst that promotes the cyclization step. Ensure anhydrous conditions, as water can interfere with the cyclization.
Oxidized Byproducts The dihydropyridine product can be sensitive to air oxidation, leading to the formation of the corresponding pyridine, which may not be the desired product.Run the reaction under an inert atmosphere (e.g., nitrogen or argon). If the pyridine is the desired product, a separate oxidation step is typically employed for better control.
Low Yields Inefficient reaction conditions or degradation of the starting material.Optimize temperature, solvent, and catalyst. Ensure the purity of this compound.

Experimental Protocol: General Hantzsch Synthesis

  • To a solution of the aldehyde (1 mmol) and this compound (2 mmol) in a suitable solvent (e.g., ethanol), add a nitrogen source such as ammonium acetate (1.2 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the dihydropyridine product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Logical Workflow for Troubleshooting Hantzsch Synthesis

Hantzsch_Troubleshooting start Start: Low Yield or Byproducts in Hantzsch Synthesis check_purity Check Reagent Purity (this compound, Aldehyde, NH4OAc) start->check_purity check_purity->start Impure check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_purity->check_conditions Purity OK analyze_byproducts Analyze Byproduct Profile (LC-MS, NMR) check_conditions->analyze_byproducts Conditions OK optimize_temp Adjust Temperature (Lower to reduce side reactions, higher for conversion) check_conditions->optimize_temp Suboptimal optimize_stoichiometry Optimize Stoichiometry (e.g., excess NH4OAc) analyze_byproducts->optimize_stoichiometry Unreacted Starting Materials change_catalyst Consider Different Catalyst (e.g., Lewis acid) analyze_byproducts->change_catalyst Multiple Byproducts stepwise_synthesis Attempt Stepwise Synthesis (Isolate Knoevenagel intermediate) analyze_byproducts->stepwise_synthesis Intermediate Buildup end End: Improved Yield and Purity optimize_stoichiometry->end optimize_temp->end change_catalyst->end stepwise_synthesis->end

Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, followed by dehydration.[3] this compound has two carbonyl groups, which can lead to selectivity issues and side reactions.

Common Byproducts and Troubleshooting:

Byproduct/IssuePotential CauseTroubleshooting Steps
Self-Condensation Product The aldehyde functionality of one molecule can react with the active methylene of another.Use a milder base (e.g., piperidine, pyridine) to avoid strong enolate formation.[3] Maintain a low reaction temperature.
Michael Adduct The product of the Knoevenagel condensation is an α,β-unsaturated system, which can act as a Michael acceptor for another molecule of the enolate.Use a stoichiometric amount of the active methylene compound. Remove the product as it is formed if possible.
Hydrolysis of Ester The ester group can be hydrolyzed under acidic or basic conditions, especially in the presence of water.Use anhydrous solvents and reagents. If a basic catalyst is used, a milder, non-nucleophilic base is preferred.
Isomerization The product can exist as E/Z isomers. The ratio may depend on the reaction conditions.The E/Z ratio can sometimes be influenced by the choice of solvent and catalyst. The more stable isomer may be favored under thermodynamic control (longer reaction times, higher temperatures).[3]

Experimental Protocol: General Knoevenagel Condensation

  • Dissolve the active methylene compound (1 mmol) and this compound (1 mmol) in a suitable solvent (e.g., toluene or ethanol).

  • Add a catalytic amount of a weak base (e.g., piperidine or pyridine).

  • Heat the mixture to reflux, often with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, wash the reaction mixture with dilute acid to remove the basic catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Signaling Pathway of Knoevenagel Byproduct Formation

Knoevenagel_Byproducts start This compound + Active Methylene Compound enolate Enolate Formation (Base Catalyst) start->enolate hydrolysis Hydrolysis Product (Carboxylic Acid) start->hydrolysis Presence of Water knoevenagel_product Knoevenagel Product (α,β-unsaturated) enolate->knoevenagel_product Desired Pathway self_condensation Self-Condensation Product enolate->self_condensation Side Reaction michael_adduct Michael Adduct knoevenagel_product->michael_adduct Further Reaction with Enolate

Caption: Potential byproduct pathways in Knoevenagel condensations.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation to form dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[4]

Common Byproducts and Troubleshooting:

Byproduct/IssuePotential CauseTroubleshooting Steps
Aldol Condensation Product The initial aldol condensation between the aldehyde and the β-keto ester can be reversible or lead to side products if the subsequent steps are slow.[4]Use a Brønsted or Lewis acid catalyst to promote the full cyclization.[4]
Knoevenagel Product Dehydration of the aldol intermediate can lead to the Knoevenagel product, which may not efficiently cyclize.Optimize the catalyst and reaction conditions to favor the cyclocondensation pathway over simple condensation-elimination.
Unreacted Intermediates The reaction involves several equilibria. Inefficient cyclization can lead to the accumulation of various intermediates.Ensure all reagents are present in the correct stoichiometry. Higher temperatures can sometimes drive the reaction to completion.

Experimental Protocol: General Biginelli Reaction

  • In a round-bottom flask, combine the aldehyde (1 mmol), this compound (1 mmol), and urea (1.5 mmol).

  • Add a suitable solvent (e.g., ethanol) and a catalytic amount of an acid (e.g., HCl or a Lewis acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Wash the solid product with cold solvent to remove impurities.

  • If necessary, recrystallize the product to achieve higher purity.

Michael Addition

In a Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound.[5] The Knoevenagel product derived from this compound can act as a Michael acceptor.

Common Byproducts and Troubleshooting:

Byproduct/IssuePotential CauseTroubleshooting Steps
1,2-Addition Product The nucleophile can attack the carbonyl group instead of the β-carbon of the unsaturated system.Use a softer nucleophile, which generally favors 1,4-addition. The use of a Lewis acid can also influence the regioselectivity.
Double Michael Addition If the nucleophile has more than one active hydrogen, it can potentially react twice.Control the stoichiometry of the nucleophile.
Self-Condensation of Michael Donor The nucleophile (Michael donor) can undergo self-condensation, especially if it is a strong enolate.Use a weaker base or a pre-formed enolate under controlled conditions.

Experimental Protocol: General Michael Addition

  • To a solution of the α,β-unsaturated carbonyl compound (1 mmol) in a suitable solvent, add the Michael donor (1-1.2 mmol).

  • Add a catalytic amount of a base (e.g., NaOEt, DBU).

  • Stir the reaction at a suitable temperature (can range from low temperatures to reflux) and monitor by TLC.

  • Once the reaction is complete, quench with a proton source (e.g., saturated aqueous NH4Cl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

This technical support guide provides a starting point for troubleshooting reactions with this compound. Successful synthesis often requires careful optimization of reaction conditions and a good understanding of the potential side reactions.

References

Technical Support Center: Column Chromatography Purification of Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 2-formyl-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard choice of stationary phase for the purification of this compound is silica gel (SiO2). Due to the presence of polar functional groups (two formyl groups and an ester), silica gel provides good retention and allows for effective separation from less polar impurities.

Q2: Which mobile phase systems are effective for the elution of this compound?

A2: Two common mobile phase systems have been reported for the successful purification of this compound:

  • A gradient of 0-25% methanol in dichloromethane.[1]

  • A mixture of ethyl acetate and hexane, typically around a 30% ethyl acetate concentration.

The optimal solvent system and gradient will depend on the specific impurities present in the crude material. It is highly recommended to first perform Thin Layer Chromatography (TLC) to determine the ideal solvent ratio that provides good separation and a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

Q3: How can I visualize this compound on a TLC plate?

A3: Since this compound contains carbonyl groups and is a conjugated system, it can often be visualized under UV light (254 nm) on TLC plates containing a fluorescent indicator.[2] For more sensitive detection or if the compound's UV activity is weak, staining with a solution of 2,4-dinitrophenylhydrazine (DNPH) is an effective method for visualizing aldehydes and ketones, which will appear as yellow to red spots.[3] Another general stain that can be used is potassium permanganate, which reacts with the aldehyde groups.

Q4: Is this compound stable during silica gel chromatography?

A4: β-dicarbonyl compounds can be sensitive to the acidic nature of standard silica gel, which may cause decomposition or tautomerization. If you observe significant streaking on TLC or low recovery from the column, consider deactivating the silica gel. This can be achieved by pre-treating the silica gel with a small amount of a tertiary amine, such as triethylamine, in the mobile phase.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of the product from the column. The compound may be degrading on the acidic silica gel.Deactivate the silica gel by flushing the packed column with a solvent mixture containing 1-2% triethylamine before loading the sample. Alternatively, consider using a less acidic stationary phase like alumina.
The compound is highly polar and is strongly adsorbed to the silica gel.Increase the polarity of the mobile phase. If using an ethyl acetate/hexane system, gradually increase the percentage of ethyl acetate. If using a methanol/dichloromethane system, increase the methanol concentration. A "methanol flush" at the end of the chromatography can elute highly retained compounds.
Product elutes with impurities. The chosen mobile phase does not provide adequate separation.Optimize the mobile phase using TLC. Test various ratios of ethyl acetate/hexane or methanol/dichloromethane to find a system that gives a clear separation between your product and the impurities. A slower, more gradual gradient during column chromatography can also improve separation.
The column was overloaded with crude material.Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
The purified product is still impure, showing multiple spots on TLC. Co-elution of impurities with similar polarity to the product.If a single solvent system is insufficient, consider a two-step purification. First, use a less polar system to remove non-polar impurities. Then, use a more polar system to separate the product from more polar impurities. Re-chromatographing the mixed fractions with a different solvent system can also be effective.
Streaking of the product spot on TLC and broad elution from the column. The sample is too concentrated when loaded onto the column.Dissolve the crude sample in a minimal amount of the mobile phase before loading it onto the column. If the compound has poor solubility, consider dry loading by adsorbing the sample onto a small amount of silica gel before adding it to the top of the column.
The compound is degrading on the TLC plate or column.As mentioned above, deactivating the silica gel with triethylamine can mitigate this issue. Running the chromatography at a lower temperature (in a cold room) may also reduce degradation.

Quantitative Data Summary

ParameterTypical ValueNotes
Mobile Phase Composition Gradient of 0-25% Methanol in Dichloromethane[1] or ~30% Ethyl Acetate in HexaneThe optimal ratio should be determined by TLC analysis.
Stationary Phase Silica Gel (230-400 mesh)Standard grade silica gel is typically used.
Expected Yield 70-85%Yields can vary depending on the purity of the crude material and the success of the chromatographic separation.
Achievable Purity >95%Purity should be assessed by analytical techniques such as HPLC, NMR, or GC-MS.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a suitable mobile phase. For example, a starting mobile phase could be 10% ethyl acetate in hexane. Prepare a more polar mobile phase (e.g., 30-40% ethyl acetate in hexane) to be used for gradient elution.

2. Packing the Column:

  • Select an appropriately sized glass column.

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

  • Add a layer of sand on top of the silica gel bed.

  • Wash the column with the initial mobile phase until the silica bed is stable.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully add the solution to the top of the column using a pipette.

  • Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial, less polar mobile phase.

  • Collect fractions in test tubes or other suitable containers.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

  • Monitor the elution by collecting small samples from the fractions and analyzing them by TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualization of the Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem low_recovery Low or No Recovery problem->low_recovery Yes impure_product Product is Impure problem->impure_product Yes streaking Streaking on TLC / Broad Elution problem->streaking Yes success Successful Purification problem->success No sol_deactivate Deactivate Silica Gel (e.g., with Triethylamine) low_recovery->sol_deactivate Suspect Degradation sol_increase_polarity Increase Mobile Phase Polarity low_recovery->sol_increase_polarity Suspect Strong Adsorption sol_optimize_mobile_phase Optimize Mobile Phase via TLC impure_product->sol_optimize_mobile_phase Co-elution sol_check_loading Reduce Column Loading impure_product->sol_check_loading Overloading streaking->sol_deactivate Degradation sol_dry_loading Use Dry Loading Technique streaking->sol_dry_loading Poor Solubility sol_deactivate->problem sol_increase_polarity->problem sol_optimize_mobile_phase->problem sol_check_loading->problem sol_dry_loading->problem

Caption: Troubleshooting workflow for column chromatography purification.

References

Handling and safety precautions for Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the handling, safety, and experimental use of Ethyl 2-formyl-3-oxopropanoate for researchers, scientists, and drug development professionals.

Safety and Handling Precautions

Proper handling and storage of this compound are crucial for laboratory safety. The following sections detail the potential hazards and the necessary precautions.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS hazard statements.

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed.
Skin IrritationH315: Causes skin irritation.[1]
Skin SensitizationH317: May cause an allergic skin reaction.[1]
Eye IrritationH319: Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation.

Signal Word: Warning

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Use tightly fitting safety goggles.

  • Hand Protection: Handle with compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working in a poorly ventilated area or if inhalation risk is high.

Storage and Disposal

Proper storage and disposal are essential to maintain the chemical's integrity and prevent environmental contamination.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly closed. For long-term storage, it is recommended to store at <-15°C under an inert atmosphere (e.g., Nitrogen).[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical waste disposal facility.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₆H₈O₄
Molecular Weight 144.13 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 32 °C at 0.3 mmHg
Density 1.143 g/cm³[3]
Solubility Soluble in organic solvents, sparingly soluble in water.[5]
CAS Number 80370-42-9[4]

Experimental Protocols & Troubleshooting

This compound is a versatile reagent commonly used in the synthesis of heterocyclic compounds.[5]

Synthesis of Pyrazoles (General Protocol)

A common application of β-dicarbonyl compounds like this compound is the Knorr pyrazole synthesis.[6]

Reaction Principle: The synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]

Knorr_Pyrazole_Synthesis reagents This compound + Hydrazine Derivative solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve conditions Reaction Conditions (e.g., Reflux) solvent->conditions Heat workup Work-up (e.g., Precipitation, Filtration) conditions->workup Cool & Isolate product Pyrazole Product workup->product

General workflow for pyrazole synthesis.

Experimental Procedure (Illustrative):

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

  • Add the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1 equivalent) to the solution.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled, and the product is isolated, often by precipitation and filtration.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of Pyridines (General Protocol)

This compound can also be utilized in the synthesis of substituted pyridines.[5]

Hantzsch_Pyridine_Synthesis reagents This compound + Ammonia Source + β-Dicarbonyl Compound solvent Solvent (e.g., Acetic Acid) reagents->solvent Combine conditions Reaction Conditions (e.g., Heat) solvent->conditions React oxidation Oxidation (if necessary) conditions->oxidation product Pyridine Product oxidation->product

General workflow for pyridine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound.

FAQs

Q1: What is the stability of this compound?

A1: this compound is known to be sensitive to moisture and can degrade over time, especially if not stored under an inert atmosphere.[3] It is recommended to use it relatively fresh or to purify it before use if it has been stored for an extended period.

Q2: How can I purify this compound?

A2: If the compound has degraded or contains impurities, it can be purified by vacuum distillation. Given its low boiling point under vacuum (32 °C at 0.3 mmHg), care must be taken to control the temperature and pressure to avoid decomposition.

Q3: What are the most common side reactions observed with this compound?

A3: Due to its reactive dicarbonyl nature, side reactions such as self-condensation or polymerization can occur, especially under basic conditions or at elevated temperatures. Hydrolysis of the ester group is also a possibility in the presence of water.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Degraded starting material.- Incorrect reaction conditions (temperature, time).- Inefficient work-up procedure.- Ensure the purity of this compound.- Optimize reaction temperature and time using TLC monitoring.- Adjust the work-up procedure to minimize product loss (e.g., optimize solvent for extraction/precipitation).
Formation of Multiple Products/Byproducts - Self-condensation of the starting material.- Reaction with solvent.- Competing reaction pathways.- Add the base or catalyst slowly at a lower temperature.- Use an inert solvent.- Adjust stoichiometry of reactants to favor the desired reaction.
Difficulty in Product Purification - Product has similar polarity to starting materials or byproducts.- Product is an oil and does not crystallize.- Optimize the mobile phase for column chromatography to achieve better separation.- Attempt to form a solid derivative of the product for easier purification.- Consider purification by vacuum distillation if the product is thermally stable.
Inconsistent Reaction Outcomes - Variability in the quality of the starting material.- Presence of moisture in the reaction.- Use a fresh or newly purified batch of this compound for each reaction.- Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

References

Strategies to control selectivity in reactions of Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-formyl-3-oxopropanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control selectivity and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what are the implications for selectivity?

A1: this compound is a highly functionalized molecule with multiple reactive sites, which presents both opportunities and challenges for chemical synthesis.[1] The key sites are:

  • Formyl Group (-CHO): The aldehyde is highly electrophilic and susceptible to nucleophilic attack. It is generally more reactive than the ketone.

  • Ketone Group (C=O): The ketone is also an electrophilic center.

  • α-Carbon: The carbon atom situated between the formyl and keto groups is acidic and can be deprotonated to form a nucleophilic enolate.

  • Ester Group (-COOEt): The ester is the least reactive carbonyl group but can participate in reactions under certain conditions.

This multifunctionality means that controlling chemoselectivity (differentiating between the formyl and keto groups) and regioselectivity (controlling the site of attack by a nucleophile or electrophile) is critical.

Q2: What are the most common types of reactions involving this compound?

A2: This versatile building block is primarily used in the synthesis of heterocyclic compounds.[1][2] The most common reactions include:

  • Knoevenagel Condensation: Reaction of the active methylene group (after enolization) with aldehydes or ketones.[3][4]

  • Michael Addition (Conjugate Addition): The enolate of this compound can act as a Michael donor to α,β-unsaturated compounds.[5][6]

  • Hetero-Diels-Alder Reactions: It can act as a dienophile or, after transformation, as part of a diene system for cycloaddition reactions.[7][8]

  • Cyclocondensation Reactions: Used to prepare a variety of heterocycles like pyridines and pyrans.[1][2]

Q3: What general strategies can be employed to improve selectivity in reactions with this substrate?

A3: Controlling selectivity requires careful tuning of reaction parameters. Key strategies include:

  • Catalyst Selection: Using specific catalysts (acid, base, organocatalyst, or metal catalyst) can activate one functional group over another or create a chiral environment to influence stereoselectivity.

  • Reaction Temperature: Lowering the temperature often increases selectivity by favoring the kinetically controlled product and minimizing side reactions.[9]

  • Solvent Choice: The polarity of the solvent can influence the reactivity of both the substrate and the reagents, thereby affecting chemoselectivity.[10]

  • Protecting Groups: Temporarily protecting one of the carbonyl groups (e.g., converting the aldehyde to an acetal) is a straightforward way to ensure the reaction occurs at the desired site.

  • Nature of Reactants: The steric and electronic properties of the reacting partner can inherently favor reaction at one site over another.

Troubleshooting Guides & Experimental Protocols

This section addresses specific problems you may encounter during your experiments.

Issue 1: Poor Chemoselectivity in Knoevenagel Condensation

My Knoevenagel condensation with an aldehyde is giving a mixture of products or low yield. How can I favor the desired α,β-unsaturated product?

The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, followed by dehydration.[4] Success depends on carefully controlling the base catalyst and reaction conditions.

Troubleshooting Workflow:

G start Low Yield or Mixture of Products in Knoevenagel Condensation check_base Is the base too strong? start->check_base strong_base Problem: Strong bases (e.g., NaH, LDA) can cause self-condensation or undesired side reactions. check_base->strong_base Yes check_temp Is the reaction temperature too high? check_base->check_temp No solution_base Solution: Switch to a weaker, milder base. - Piperidine - Pyridine - Ethylamine strong_base->solution_base high_temp Problem: High temperatures can lead to decomposition or the formation of thermodynamically favored side products. check_temp->high_temp Yes check_water Is water removal efficient? check_temp->check_water No solution_temp Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temp). This favors the kinetic product. high_temp->solution_temp water_present Problem: The reaction is an equilibrium. Water is a byproduct; its presence can hinder product formation. check_water->water_present No solution_water Solution: Use a Dean-Stark trap to remove water azeotropically or add molecular sieves. water_present->solution_water

Caption: Troubleshooting Knoevenagel Condensation Issues.

Protocol: Piperidine-Catalyzed Knoevenagel Condensation

This protocol details a typical Knoevenagel condensation using a mild base.

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the desired aldehyde (1.0-1.1 eq) in a suitable solvent (e.g., toluene or ethanol).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 3-5 drops or 0.1 eq) to the stirred solution.[3]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). For less reactive aldehydes, gentle heating (40-60 °C) may be required. If water removal is necessary, set up a Dean-Stark apparatus.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl) to remove the piperidine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Data for Catalyst Choice:

CatalystTypical ConditionsYield (%)SelectivityReference
PiperidineRoom Temp, 2-24h75-90High for α,β-unsaturated product[3][9]
PyridineReflux, 6-12h60-80Good, may require longer times[4]
NaH0 °C to RTVariableLow, risk of side reactions[11]
Issue 2: Controlling Regio- and Stereoselectivity in Michael Additions

I am performing a Michael addition with this compound as the donor, but I'm getting poor diastereoselectivity or enantioselectivity. How can I improve this?

In a Michael addition, the enolate of this compound adds to an α,β-unsaturated carbonyl compound (the Michael acceptor).[6] Controlling the stereochemistry of the newly formed C-C bond is a common challenge.

Strategies for Stereocontrol:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the Michael acceptor or donor can effectively direct the approach of the other reactant, leading to high diastereoselectivity. Evans oxazolidinones are commonly used for this purpose.[12]

  • Organocatalysis: Chiral secondary amines (e.g., proline derivatives) can catalyze asymmetric Michael additions by forming a transient chiral enamine or iminium ion, creating a stereochemically controlled environment.

  • Metal Catalysis: Chiral Lewis acids or transition metal complexes can coordinate to the Michael acceptor, rendering one face more accessible to nucleophilic attack.

Reaction Pathway Visualization:

G cluster_reactants Reactants cluster_catalysis Catalytic Control Donor Enolate of Ethyl 2-formyl-3-oxopropanoate Catalyst Chiral Catalyst (e.g., Proline, Lewis Acid) Donor->Catalyst Acceptor α,β-Unsaturated Acceptor Acceptor->Catalyst TS_Re Transition State (Re-face attack) Catalyst->TS_Re Favored Pathway (Lower Energy) TS_Si Transition State (Si-face attack) Catalyst->TS_Si Disfavored Pathway (Higher Energy) Product_R R-enantiomer TS_Re->Product_R Major Product Product_S S-enantiomer TS_Si->Product_S Minor Product

Caption: Asymmetric Michael addition pathway controlled by a chiral catalyst.

Protocol: Stereoselective Michael Addition using a Chiral Ketimine

This protocol is adapted from a method used to synthesize α,δ-dioxoesters with a high degree of enantiomeric excess.[5]

  • Formation of Chiral Ketimine (Donor): In a round-bottom flask under nitrogen, react this compound (1.0 eq) with a chiral amine (e.g., (R)-1-phenylethylamine) (1.0 eq) in a dry solvent like toluene in the presence of 5 Å molecular sieves to form the chiral ketimine in situ.

  • Michael Addition: Cool the solution to a low temperature (e.g., -78 °C). Add the Michael acceptor (e.g., an α,β-unsaturated ester) (1.0 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at low temperature for several hours until completion, as monitored by TLC.

  • Work-up and Hydrolysis: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. The imine can then be hydrolyzed under acidic conditions (e.g., with aqueous HCl) to reveal the carbonyl group and yield the final product.

  • Purification and Analysis: Purify the product via column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC.

Expected Selectivity Data:

Michael AcceptorChiral ControlYield (%)ee / drReference
Ethyl 2-(phenylthio)-2-propenoateChiral Ketimine8595% ee[5]
Methyl Vinyl KetoneProline Catalyst70-95up to 99% eeGeneral Organocatalysis
Diethyl FumarateChiral Lewis Acid>90>95:5 drGeneral Metal Catalysis
Issue 3: Controlling Selectivity in Hetero-Diels-Alder Reactions

My hetero-Diels-Alder reaction is proceeding with low regioselectivity or requires harsh conditions. How can this be improved?

The hetero-Diels-Alder (HDA) reaction is a powerful tool for constructing six-membered heterocycles.[7] this compound can participate as a dienophile. Selectivity is governed by the electronic and steric nature of the diene and dienophile.

Strategies for HDA Control:

  • Lewis Acid Catalysis: Lewis acids (e.g., ZnCl₂, SnCl₄) can coordinate to a carbonyl group on the dienophile, lowering the LUMO energy and accelerating the reaction. This can also enhance regioselectivity by amplifying the electronic differences between the termini of the reactants.[13]

  • High Pressure: Applying high pressure (e.g., 5-15 kbar) can promote cycloadditions that have a negative activation volume, often allowing reactions to proceed at lower temperatures with improved selectivity.[7]

  • Solvent Effects: The choice of solvent can influence the stability of the transition state. Polar solvents may favor stepwise, zwitterionic mechanisms over concerted pathways, which can alter the selectivity profile.[13]

  • Electron-Withdrawing/Donating Groups: Modifying the substituents on the diene or dienophile is the most fundamental way to control regioselectivity based on frontier molecular orbital (FMO) theory.

Logical Flow for HDA Optimization:

G start Low Selectivity or Harsh Conditions in HDA check_thermal Are you using thermal conditions? start->check_thermal add_lewis Consider Lewis Acid Catalysis (e.g., ZnCl₂, SnCl₄) - Lowers activation energy - Enhances regioselectivity check_thermal->add_lewis Yes try_pressure Consider High-Pressure Conditions (e.g., 5-10 kbar) - Allows lower temperatures - Can improve selectivity add_lewis->try_pressure modify_subs Modify Substituents - Alter electronics of diene/ dienophile to favor one regioisomer based on FMO theory. try_pressure->modify_subs

Caption: Decision tree for optimizing Hetero-Diels-Alder reactions.

References

Validation & Comparative

Comparative Reactivity Analysis: Ethyl 2-formyl-3-oxopropanoate vs. Methyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of Ethyl 2-formyl-3-oxopropanoate and Mthis compound, two closely related β-dicarbonyl compounds that serve as versatile building blocks in organic synthesis. While direct comparative kinetic studies are not extensively documented, this analysis extrapolates from established principles of organic chemistry and available data on analogous systems to predict and explain their relative reactivity.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their effective use in synthesis. The following table summarizes key properties obtained from publicly available databases.

PropertyThis compoundMthis compound
CAS Number 80370-42-9[1]50427-65-1
Molecular Formula C₆H₈O₄[1]C₅H₆O₄
Molecular Weight 144.12 g/mol [1]130.10 g/mol
Appearance Colorless to pale yellow liquid[2]Not specified
Boiling Point 181.5±35.0 °C at 760 mmHgNot specified
Density 1.1±0.1 g/cm³Not specified

Comparative Reactivity Analysis

The reactivity of both this compound and Mthis compound is primarily dictated by the presence of the 1,3-dicarbonyl moiety. The protons on the C2 carbon are acidic and readily abstracted to form a stabilized enolate, which is a key intermediate in many reactions. The primary difference in reactivity between the ethyl and methyl esters arises from the steric and electronic effects of the alkyl group.

Steric Effects: The ethyl group is sterically bulkier than the methyl group. This increased steric hindrance in this compound can be expected to slow down reactions where a nucleophile attacks the ester carbonyl carbon or where the enolate attacks a sterically demanding electrophile. For instance, in base-catalyzed hydrolysis, the approach of a hydroxide ion to the carbonyl carbon of the ethyl ester would be slightly more impeded than in the methyl ester, potentially leading to a slower reaction rate.

Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group through inductive effects. This would make the carbonyl carbon of the ethyl ester slightly less electrophilic compared to the methyl ester. Consequently, nucleophilic attack on the ester carbonyl would be expected to be slower for the ethyl derivative.

Based on these principles, Mthis compound is predicted to be the more reactive of the two compounds in reactions involving nucleophilic attack at the ester carbonyl and in reactions where the enolate is the nucleophile, particularly when steric hindrance is a significant factor.

Reactivity in Key Synthetic Transformations

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. Both title compounds can act as the active methylene component in this reaction.

Diagram: General Mechanism of Knoevenagel Condensation

G General Mechanism of Knoevenagel Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Addition cluster_2 Protonation & Dehydration Active Methylene R-CH(COOR')₂ Enolate [R-C⁻(COOR')₂] Active Methylene->Enolate + Base Base Base Enolate->Active Methylene - H-Base⁺ Aldehyde R''-CHO Intermediate R''-CH(O⁻)-CH(R)(COOR')₂ Enolate->Intermediate + R''-CHO Alcohol R''-CH(OH)-CH(R)(COOR')₂ Intermediate->Alcohol + H⁺ Product R''-CH=C(R)(COOR')₂ Alcohol->Product - H₂O

Caption: Knoevenagel condensation mechanism.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, a β-ketoester, and ammonia or an ammonium salt. Both Ethyl and Mthis compound can serve as the β-dicarbonyl component in this synthesis. The higher reactivity of the methyl ester may lead to faster reaction times or higher yields under identical conditions.

Diagram: Hantzsch Pyridine Synthesis Workflow

G Hantzsch Pyridine Synthesis Workflow cluster_workflow Experimental Workflow Reactants Aldehyde β-Dicarbonyl Compound Ammonia Source Mixing Mix Reactants in Solvent Reactants->Mixing Reaction Heat / Reflux Mixing->Reaction Isolation Cool & Isolate Dihydropyridine Reaction->Isolation Oxidation Oxidation Isolation->Oxidation Purification Purify Pyridine Derivative Oxidation->Purification

Caption: Hantzsch pyridine synthesis workflow.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should optimize conditions for their specific needs.

General Procedure for Knoevenagel Condensation
  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) and the active methylene compound (Ethyl or Mthis compound, 1 equivalent) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine).

  • Reaction: Stir the mixture at room temperature or with heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with dilute acid and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

General Procedure for Hantzsch Pyridine Synthesis
  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 equivalent), the β-dicarbonyl compound (Ethyl or Mthis compound, 2 equivalents), and a nitrogen source (e.g., ammonium acetate, 1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Isolation of Dihydropyridine: After completion, cool the reaction mixture to room temperature. The dihydropyridine product may precipitate and can be collected by filtration.

  • Oxidation: Dissolve the crude dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) at room temperature or with gentle heating.

  • Work-up and Purification: After the oxidation is complete, pour the reaction mixture into ice water and neutralize with a base. Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

Conclusion

References

A Comparative Guide to Alternative Dicarbonyl Synthons for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. Its synthesis has been a subject of intense research for over a century, with methods traditionally relying on the condensation of 1,5-dicarbonyl compounds or their precursors. While effective, classical methods often require harsh conditions and may lack the desired efficiency or substrate scope for modern drug discovery programs. This guide provides an objective comparison of classical and contemporary methods for pyridine synthesis, with a focus on alternative dicarbonyl synthons and their performance, supported by experimental data.

Classical Approaches and Their Modern Counterparts: A Comparative Analysis

The Hantzsch pyridine synthesis, first reported in 1881, is a cornerstone of pyridine chemistry, classically employing two equivalents of a β-ketoester (a 1,3-dicarbonyl compound), an aldehyde, and ammonia.[1][2] While robust, the demand for milder conditions, greater structural diversity, and improved efficiency has led to the development of numerous alternative strategies. These modern methods often utilize synthons that are functional equivalents of dicarbonyl compounds, offering unique advantages in terms of reactivity and accessibility.

This guide compares the performance of several key synthetic routes, including classical condensation reactions and modern catalytic and cycloaddition strategies.

Data Presentation: Performance of Pyridine Synthesis Methodologies

The following tables summarize quantitative data for various pyridine synthesis methods, providing a direct comparison of their efficiency and applicability across a range of substrates.

Table 1: Guareschi-Thorpe Pyridine Synthesis [3][4][5][6]

The Guareschi-Thorpe synthesis provides access to 2-pyridone derivatives from the condensation of a β-ketoester or 1,3-diketone with a cyanoacetamide or its precursor in the presence of a base.[7][8] Modern variations often employ greener reaction conditions.

1,3-Dicarbonyl CompoundActive Methylene CompoundBase/CatalystSolventTime (h)Yield (%)
Ethyl acetoacetateEthyl cyanoacetate(NH₄)₂CO₃H₂O/EtOH495
AcetylacetoneEthyl cyanoacetate(NH₄)₂CO₃H₂O/EtOH592
BenzoylacetoneEthyl cyanoacetate(NH₄)₂CO₃H₂O/EtOH3.594
DimedoneEthyl cyanoacetate(NH₄)₂CO₃H₂O/EtOH4.590
Ethyl benzoylacetateCyanoacetamide(NH₄)₂CO₃H₂O/EtOH493

Table 2: Kröhnke Pyridine Synthesis [9][10][11][12]

The Kröhnke synthesis offers a versatile route to polysubstituted pyridines through the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[13]

α-Pyridinium Methyl Ketone Saltα,β-Unsaturated Carbonyl CompoundSolventTime (h)Yield (%)
N-(Phenacyl)pyridinium bromideChalconeAcetic Acid485-95
N-(4-Methoxy-phenacyl)pyridinium bromide4-MethylchalconeAcetic Acid588
N-(4-Nitro-phenacyl)pyridinium bromide4-ChlorochalconeMethanol682
N-(2-Thienoylmethyl)pyridinium bromide1,3-Diphenyl-2-propen-1-oneAcetic Acid480
N-(Acetonyl)pyridinium bromideBenzalacetoneEthanol875

Table 3: Bohlmann-Rahtz Pyridine Synthesis [1][14][15][16][17]

The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynyl ketone, which after isomerization, undergoes cyclodehydration to yield a substituted pyridine.[18] This method avoids the need for a separate oxidation step.

EnamineEthynyl KetoneCatalyst/ConditionsSolventTime (h)Yield (%)
Ethyl 3-aminocrotonate1-Phenyl-2-propyn-1-oneAcetic AcidToluene685
3-Aminocrotononitrile1-(4-Methoxyphenyl)-2-propyn-1-oneYb(OTf)₃Toluene878
Ethyl 3-aminocrotonate3-Butyn-2-oneAmberlyst 15Toluene590
3-Aminocrotononitrile1-(4-Nitrophenyl)-2-propyn-1-oneZnBr₂Toluene1072
Ethyl 3-aminocrotonate1-(2-Thienyl)-2-propyn-1-oneAcetic AcidEthanol782

Table 4: Modern Catalytic and Cycloaddition Approaches [2][4][19][20][21][22]

Modern methods, including transition-metal catalysis and cycloaddition reactions, provide powerful alternatives for pyridine synthesis, often with high efficiency and selectivity under mild conditions.

MethodKey SynthonsCatalyst/ConditionsSolventTime (h)Yield (%)
Rh(III)-Catalyzed Annulationα,β-Unsaturated Oxime, Alkyne[Cp*RhCl₂]₂, AgOAcDioxane1670-90
Organocatalyzed [3+3] CycloadditionEnamine, α,β-Unsaturated AldehydePyrrolidine, FeCl₃Acetonitrile1260-85
Inverse-Electron-Demand Diels-Alder1,2,4-Triazine, EnamineHeatDioxane2450-70
Multicomponent Reaction1,3-Dicarbonyl, Aldehyde, Malononitrile, NH₄OAcNoneEthanol4-875-95
Pd-Catalyzed Carbonylative CouplingBromopyridine, Imine, AlkynePd(OAc)₂, dppf, COToluene2460-80

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate their application in a research setting.

Protocol 1: Advanced Guareschi-Thorpe Synthesis of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[3]
  • To a 50 mL round-bottom flask, add ethyl acetoacetate (1.30 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).

  • Add a 1:1 mixture of ethanol and water (20 mL) to the flask.

  • Heat the reaction mixture at 80 °C with stirring for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the desired 2-pyridone.

Protocol 2: Kröhnke Synthesis of 2,4,6-Triphenylpyridine[10]

Step 1: Synthesis of N-(Phenacyl)pyridinium bromide

  • Dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in 20 mL of toluene in a 50 mL round-bottom flask.

  • Add pyridine (0.87 g, 11 mmol) dropwise to the solution with stirring at room temperature.

  • Stir the mixture for 2 hours, during which a white precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry to obtain N-(phenacyl)pyridinium bromide.

Step 2: Synthesis of 2,4,6-Triphenylpyridine

  • In a 100 mL round-bottom flask, dissolve N-(phenacyl)pyridinium bromide (2.78 g, 10 mmol) and chalcone (2.08 g, 10 mmol) in 40 mL of glacial acetic acid.

  • Add ammonium acetate (7.71 g, 100 mmol) to the mixture.

  • Reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, pour the mixture into 100 mL of ice-water.

  • Collect the precipitated product by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.

Protocol 3: One-Pot Bohlmann-Rahtz Pyridine Synthesis[14]
  • To a solution of ethyl acetoacetate (1.30 g, 10 mmol) and ammonium acetate (3.85 g, 50 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask, add 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol).

  • Reflux the mixture for 24 hours, monitoring the reaction by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted pyridine.

Protocol 4: Organocatalyzed [3+3] Cycloaddition for Pyridine Synthesis[20][21]
  • To a solution of 3-aminocrotononitrile (0.82 g, 10 mmol) in acetonitrile (20 mL) in a 50 mL round-bottom flask, add pyrrolidine (0.071 g, 1 mmol).

  • Add cinnamaldehyde (1.32 g, 10 mmol) to the mixture.

  • Finally, add anhydrous iron(III) chloride (0.162 g, 1 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows for the described pyridine syntheses.

Kröhnke_Synthesis_Mechanism cluster_ylide Ylide Formation cluster_michael Michael Addition cluster_cyclization Cyclization & Aromatization Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide -H⁺ Enone α,β-Unsaturated Carbonyl Ylide->Enone 1,4-Addition Base Base (Acetate) Dicarbonyl 1,5-Dicarbonyl Intermediate Enone->Dicarbonyl Dihydropyridine Dihydropyridine Intermediate Dicarbonyl->Dihydropyridine + NH₃, -H₂O Ammonia NH₃ (from NH₄OAc) Pyridine Substituted Pyridine Dihydropyridine->Pyridine -H₂O, -Pyridine

Kröhnke Pyridine Synthesis Mechanism

Bohlmann_Rahtz_Workflow Start Start Mix_Reagents Mix Enamine, Ethynyl Ketone, & Catalyst Start->Mix_Reagents Reflux Reflux Reaction Mixture Mix_Reagents->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Workup Aqueous Workup & Extraction TLC_Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Pyridine Purification->Product

Bohlmann-Rahtz Synthesis Workflow

Alternative_Synthons_Logic cluster_classical Classical Condensations cluster_ylide Ylide Chemistry cluster_cycloaddition Cycloaddition Strategies Dicarbonyl 1,5-Dicarbonyl Precursor Hantzsch Hantzsch: β-Ketoester + Aldehyde Dicarbonyl->Hantzsch Guareschi Guareschi-Thorpe: β-Ketoester + Cyanoacetamide Dicarbonyl->Guareschi Krohnke Kröhnke: Pyridinium Ylide + Enone Dicarbonyl->Krohnke forms in situ Bohlmann Bohlmann-Rahtz: Enamine + Ynone Dicarbonyl->Bohlmann forms in situ Organo Organocatalyzed [3+3]: Enamine + Enone Dicarbonyl->Organo forms in situ IEDDA IEDDA: Azadiene + Enamine Dicarbonyl->IEDDA forms in situ

Logical Relationships of Dicarbonyl Synthons

Conclusion

The synthesis of pyridines has evolved significantly from its classical roots. While traditional methods like the Guareschi-Thorpe, Kröhnke, and Bohlmann-Rahtz syntheses remain valuable for their robustness and access to specific substitution patterns, modern catalytic and cycloaddition reactions offer powerful alternatives. These contemporary methods often provide access to complex pyridine structures with high efficiency and selectivity under milder reaction conditions. The choice of synthetic strategy will ultimately depend on the target molecule's specific substitution pattern, the availability of starting materials, and the desired reaction conditions. This guide provides a comparative framework to aid researchers in making informed decisions for the synthesis of this important heterocyclic motif.

References

Efficiency of Ethyl 2-formyl-3-oxopropanoate in Multicomponent Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-formyl-3-oxopropanoate, also known as ethoxycarbonylmalonaldehyde, is a versatile C4 building block with significant potential in the synthesis of diverse heterocyclic scaffolds through multicomponent reactions (MCRs). Its bifunctional nature, possessing both a β-ketoester and a formyl group, allows for multiple points of reactivity, making it an attractive reagent for generating molecular complexity in a single synthetic operation. This guide provides a comparative analysis of the efficiency of this compound and its common alternatives in key multicomponent reactions, supported by available experimental data.

Overview of Reactivity

This compound's unique structure, combining the functionalities of a β-ketoester and a dialdehyde synthon, suggests its utility in a variety of named MCRs traditionally employing simpler building blocks. Its reactivity can be envisioned in several ways:

  • As a β-Ketoester: The ethyl acetoacetate-like moiety can participate in reactions such as the Hantzsch pyridine synthesis and the Biginelli reaction.

  • As a 1,3-Dicarbonyl Equivalent: The formyl groups can react with nucleophiles, similar to malondialdehyde, enabling the synthesis of various heterocyclic systems like pyrimidines and pyrazoles.

  • Combined Reactivity: Both the ketoester and formyl functionalities can be engaged in a single transformation, leading to highly functionalized and complex molecular architectures.

Hantzsch Pyridine Synthesis

Table 1: Efficiency Comparison in Hantzsch-type Pyridine Synthesis

ReagentAldehydeNitrogen SourceCatalyst/ConditionsProduct Yield (%)Reference
Ethyl AcetoacetateBenzaldehydeAmmonium Acetatep-Toluenesulfonic acid (PTSA), Ultrasonic irradiation in aqueous micelles96--INVALID-LINK--
Ethyl AcetoacetateVarious AromaticAmmonium Acetateγ-Al2O3 nanoparticles, 90 °C, solvent-free80-95--INVALID-LINK--
Ethyl AcetoacetateHeterocyclicAmmonium AcetateGuanidine hydrochlorideGood--INVALID-LINK--
This compound ---Data not available -

Experimental Protocol: Typical Hantzsch Synthesis with Ethyl Acetoacetate

A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5-2 mmol) is heated in the presence of a catalyst (e.g., 0.2 g of γ-Al2O3 nanoparticles) at 90°C under solvent-free conditions. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by washing with brine, extraction with ethyl acetate, and recrystallization from ethanol.

Hantzsch_Synthesis Aldehyde Aldehyde Dihydropyridine 1,4-Dihydropyridine Aldehyde->Dihydropyridine beta_Ketoester1 β-Ketoester (x2) beta_Ketoester1->Dihydropyridine Ammonia Ammonia Source Ammonia->Dihydropyridine Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: General workflow of the Hantzsch pyridine synthesis.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones. Ethyl acetoacetate is the most common β-ketoester employed in this reaction. The potential for this compound in this MCR lies in its β-ketoester functionality.

Table 2: Efficiency Comparison in Biginelli-type Reactions

ReagentAldehydeUrea/ThioureaCatalyst/ConditionsProduct Yield (%)Reference
Ethyl AcetoacetateBenzaldehydeUreaVarious Lewis acids, room temperature66-92--INVALID-LINK--
Ethyl AcetoacetateAromatic AldehydesUrea/ThioureaHeterogeneous catalystGood--INVALID-LINK--
This compound ---Data not available -

Experimental Protocol: Typical Biginelli Reaction with Ethyl Acetoacetate

An equimolar mixture of an aromatic aldehyde, ethyl acetoacetate, and urea (or thiourea) is stirred in a suitable solvent (e.g., ethanol) in the presence of a catalytic amount of a Brønsted or Lewis acid. The reaction mixture is typically heated under reflux for several hours. After completion, the mixture is cooled, and the precipitated product is collected by filtration and recrystallized.

Biginelli_Reaction Aldehyde Aldehyde DHPM Dihydropyrimidinone Aldehyde->DHPM beta_Ketoester β-Ketoester beta_Ketoester->DHPM Urea Urea/Thiourea Urea->DHPM

Validation of Ethyl 2-formyl-3-oxopropanoate as a Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Ethyl 2-formyl-3-oxopropanoate, a highly functionalized C4 building block, presents itself as a potent synthon for the synthesis of a variety of key heterocycles. This guide provides an objective comparison of its performance against established alternative synthons in the synthesis of pyrazoles, pyrimidines, and isoxazoles, supported by experimental data and detailed protocols.

Executive Summary

This compound demonstrates significant utility as a precursor for various heterocycles due to its vicinal formyl and keto-ester functionalities. This guide indicates that for pyrazole synthesis, it offers a straightforward and high-yielding pathway. While direct, detailed experimental data for its use in pyrimidine and isoxazole synthesis is less prevalent in readily available literature, its structural analogy to other 1,3-dicarbonyl compounds allows for the confident extrapolation of synthetic protocols. This guide presents a comparative analysis to aid researchers in selecting the most appropriate synthon for their specific synthetic goals.

Synthesis of Pyrazoles

The reaction of a 1,3-dicarbonyl compound with hydrazine is a classic and reliable method for pyrazole synthesis. This compound serves as an excellent substrate for this transformation, leading to the formation of ethyl 4-pyrazolecarboxylate.

Comparative Performance: Pyrazole Synthesis
SynthonReagentProductReaction ConditionsYield (%)Reference
This compoundHydrazineEthyl 4-pyrazolecarboxylateEthanol, 0 °C to RT, 17 h72.4
Ethyl acetoacetatePhenylhydrazine3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneNano-ZnO, Solvent-free, 100 °C, 25 min95[1]
1,3-DiketonesHydrazinesSubstituted PyrazolesEthylene glycol, RT70-95[2]

Reaction Pathway: Pyrazole Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product synthon This compound conditions Ethanol 0 °C to RT synthon->conditions Cyclocondensation hydrazine Hydrazine hydrazine->conditions product Ethyl 4-pyrazolecarboxylate conditions->product

Caption: Synthesis of Ethyl 4-pyrazolecarboxylate.

Synthesis of Pyrimidines

The synthesis of pyrimidines often involves the condensation of a three-carbon component with a urea or amidine derivative. As a 1,3-dielectrophile, this compound is a suitable candidate for this reaction, analogous to the well-established use of β-ketoesters and malonic esters.

Comparative Performance: Pyrimidine Synthesis
SynthonReagentCatalyst/BaseProduct TypeYield (%)Reference
This compound (projected)UreaAcid/BaseEthyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateData not available-
Diethyl MalonateUrea/Thiourea & AldehydeAcidDihydropyrimidinones/thionesGood[3]
Ethyl AcetoacetateUrea & AldehydeAcidDihydropyrimidinonesGood[4]
β-KetoesterAmidine-Substituted Pyrimidine-[3]

Reaction Pathway: Pyrimidine Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product synthon This compound conditions Acid or Base Catalysis synthon->conditions Cyclocondensation urea Urea / Amidine urea->conditions product Substituted Pyrimidine conditions->product

Caption: General synthesis of pyrimidines.

Synthesis of Isoxazoles

Isoxazoles can be synthesized from 1,3-dicarbonyl compounds through their reaction with hydroxylamine. The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

Comparative Performance: Isoxazole Synthesis
SynthonReagentConditionsProduct TypeYield (%)Reference
This compound (projected)Hydroxylamine-Ethyl 5-isoxazolecarboxylate or Ethyl 4-isoxazolecarboxylateData not available-
1,3-DiketoneHydroxylamine HClPyridineSubstituted Isoxazole-[5]
ChalconeHydroxylamine HClKOH, Ethanol, Reflux3,5-Disubstituted Isoxazole45-63[6]
α,β-Unsaturated KetoneHydroxylamine HCl-Isoxazole-[1]

Reaction Pathway: Isoxazole Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product synthon This compound conditions Cyclization synthon->conditions hydroxylamine Hydroxylamine hydroxylamine->conditions product Substituted Isoxazole conditions->product

Caption: General synthesis of isoxazoles.

Experimental Protocols

Workflow for Synthon Validation

G start Define Target Heterocycle select_synthon Select Synthon (e.g., this compound) start->select_synthon select_alternative Select Alternative Synthon (e.g., Ethyl Acetoacetate) start->select_alternative literature_review Literature Review for Reaction Conditions select_synthon->literature_review select_alternative->literature_review protocol_design Design Experimental Protocol literature_review->protocol_design synthesis Perform Synthesis protocol_design->synthesis analysis Analyze Product (NMR, MS, Yield) synthesis->analysis comparison Compare Performance Metrics analysis->comparison conclusion Draw Conclusion on Synthon Efficacy comparison->conclusion

Caption: General workflow for synthon validation.

Protocol 1: Synthesis of Ethyl 4-pyrazolecarboxylate from this compound[1]
  • Reaction Setup: Dissolve 27.6 g (192 mmol) of this compound in 150 mL of ethanol in a flask under ice bath cooling.

  • Reagent Addition: Slowly add 6.2 g (193 mmol) of hydrazine to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 17 hours.

  • Work-up: Remove the ethanol by vacuum distillation.

  • Purification: Purify the residue by silica gel column chromatography using a dichloromethane and ethyl acetate solvent mixture to yield ethyl 1H-pyrazole-4-carboxylate as yellow crystals (19.4 g, 72.4% yield).

Protocol 2 (Alternative): Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one from Ethyl Acetoacetate[2]
  • Reaction Setup: In a reaction vessel, mix ethyl acetoacetate and phenylhydrazine.

  • Catalyst Addition: Add nano-ZnO as a catalyst.

  • Reaction: Heat the mixture at 100 °C for 25 minutes under solvent-free conditions.

  • Work-up and Purification: The product can be purified by recrystallization. (Yield: 95%).

Protocol 3 (Projected): Synthesis of Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate from this compound

This protocol is based on the general Biginelli reaction.[4][7]

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), urea (1.5 equivalents), and an appropriate solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., HCl).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to induce precipitation.

  • Purification: Collect the solid product by filtration and recrystallize from a suitable solvent.

Protocol 4 (Alternative): Biginelli Reaction with Diethyl Malonate[4]
  • Reaction Setup: Combine an aldehyde (1 equivalent), diethyl malonate (1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent.

  • Catalyst Addition: Add a catalytic amount of acid.

  • Reaction: Heat the mixture under reflux.

  • Work-up and Purification: Cool the reaction mixture, collect the precipitate by filtration, and recrystallize.

Protocol 5 (Projected): Synthesis of Ethyl Isoxazole-5-carboxylate from this compound

This protocol is based on the general synthesis of isoxazoles from 1,3-dicarbonyls.[5]

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine or ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 6 (Alternative): Synthesis of Isoxazoles from Chalcones[7]
  • Reaction Setup: Reflux a mixture of a chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).

  • Base Addition: Add 40% KOH (5 mL).

  • Reaction: Continue refluxing for 12 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it into crushed ice. Extract the product with diethyl ether.

  • Purification: Evaporate the solvent and purify the crude product by column chromatography (Yields: 45-63%).

Conclusion

This compound is a validated and effective synthon for the synthesis of ethyl 4-pyrazolecarboxylate, offering good yields under mild conditions. For the synthesis of pyrimidines and isoxazoles, its utility is strongly suggested by its structural characteristics as a 1,3-dicarbonyl compound, a class of synthons widely used for these heterocycles. While specific, optimized protocols for these latter transformations using this compound are not as extensively documented as for more common synthons like ethyl acetoacetate or diethyl malonate, the general procedures provided herein offer a solid foundation for further investigation. Researchers are encouraged to explore and optimize the reaction conditions for these syntheses to fully harness the potential of this versatile building block. The choice of synthon will ultimately depend on the desired substitution pattern, target yield, and the specific constraints of the synthetic route.

References

Comparison of synthetic routes to Regadenoson using different starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Regadenoson, a selective A2A adenosine receptor agonist, is a crucial pharmacological stress agent used in myocardial perfusion imaging. Its synthesis has been approached through various pathways, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common synthetic routes to Regadenoson, starting from guanosine, 2-chloroadenine, and 2-haloadenosines, with a focus on experimental data, efficiency, and safety.

Executive Summary

The synthesis of Regadenoson is primarily achieved through multi-step processes originating from readily available starting materials. Key considerations in selecting a synthetic route include overall yield, purity of the final product, the use of hazardous reagents, and scalability. This comparison highlights a modern approach starting from 2-chloroadenosine with hydroxyl group protection as a high-yielding and safer alternative to classical methods that utilize genotoxic reagents like hydrazine.

Comparison of Synthetic Routes

The three main synthetic strategies for Regadenoson are summarized below, with a detailed comparison of their quantitative performance.

ParameterRoute 1: From GuanosineRoute 2: From 2-ChloroadenineRoute 3: From 2-Chloroadenosine (Protected)
Starting Material Guanosine2-Chloroadenine2-Chloroadenosine
Key Intermediates 2-Iodoadenosine, 2-Hydrazinoadenosine2-Hydrazinoadenine2-Chloro-2′,3′-O-isopropylidene-adenosine
Overall Yield Not explicitly reported, multi-step process~43%[1]High (Final step yield up to 96%)[2]
Final Purity High98.6%[1]99%[2]
Use of Hydrazine Yes[3]Yes[1]No[2]
Key Advantages Utilizes a readily available biomolecule.Good overall yield and high purity.Avoids genotoxic hydrazine, high yield in the final coupling step, formation of dimeric impurities is avoided.[2]
Key Disadvantages Involves the use of genotoxic hydrazine and potentially low overall yield due to the number of steps.[3]Involves the use of genotoxic hydrazine.[1]Requires additional protection and deprotection steps.

Synthetic Route Overviews

Route 1: Synthesis from Guanosine

This classical approach transforms guanosine into Regadenoson through a series of intermediates. A key feature of this route is the conversion of a guanosine derivative to 2-iodoadenosine, which then reacts with hydrazine to form 2-hydrazinoadenosine.[3] This intermediate is then cyclized and further modified to yield Regadenoson. While starting from an inexpensive biomolecule is advantageous, the use of hydrazine is a significant drawback due to its genotoxicity.

Guanosine_Route Guanosine Guanosine Triacetate Triacetate Intermediate Guanosine->Triacetate Ac2O Chloropurine 6-Chloropurine Derivative Triacetate->Chloropurine POCl3 Iodopurine 6-Chloro-2-iodo-purine Chloropurine->Iodopurine Pentyl nitrite, CH2I2 Iodoadenosine 2-Iodoadenosine Iodopurine->Iodoadenosine NH3, MeOH Hydrazinoadenosine 2-Hydrazinoadenosine Iodoadenosine->Hydrazinoadenosine Hydrazine hydrate Pyrazoloadenosine Pyrazolo-adenosine Intermediate Hydrazinoadenosine->Pyrazoloadenosine (Ethoxycarbonyl)malondialdehyde Regadenoson Regadenoson Pyrazoloadenosine->Regadenoson Methylamine

Caption: Synthetic pathway of Regadenoson starting from Guanosine.
Route 2: Synthesis from 2-Chloroadenine

This synthetic pathway begins with 2-chloroadenine and also proceeds through a 2-hydrazinoadenine intermediate.[1] The purine core is first constructed and then glycosidated with a protected ribose derivative. This route has been reported to provide a good overall yield and high purity of the final product.[1] However, similar to the guanosine route, it relies on the use of the hazardous reagent hydrazine.

Chloroadenine_Route Chloroadenine 2-Chloroadenine Hydrazinoadenine 2-Hydrazinoadenine Chloroadenine->Hydrazinoadenine Hydrazine hydrate Pyrazolylpurine Pyrazolyl-purine Intermediate Hydrazinoadenine->Pyrazolylpurine Ethyl 2-formyl-3-oxopropionate Amide N-Methyl-pyrazolyl-purine Pyrazolylpurine->Amide Methylamine Glycosylated Glycosylated Intermediate Amide->Glycosylated 1,2,3,5-tetra-O-acetate-β-D-ribofuranose, TMSOTf Regadenoson Regadenoson Glycosylated->Regadenoson NaOH (hydrolysis)

Caption: Synthetic pathway of Regadenoson starting from 2-Chloroadenine.
Route 3: Synthesis from 2-Chloroadenosine (with Hydroxyl Protection)

This more recent and improved process avoids the use of hydrazine, addressing the safety concerns of the previous routes.[2] The synthesis starts with 2-chloroadenosine, where the hydroxyl groups of the ribose moiety are protected, typically as an isopropylidene acetal. This protected intermediate is then coupled with N-methyl-1H-pyrazole-4-carboxamide, followed by deprotection to yield Regadenoson. This method has been shown to produce Regadenoson in high yield and purity, with the final coupling step reaching up to a 96% yield.[2] A variation without protecting groups results in a significantly lower yield (16%) due to the formation of dimeric impurities.[2]

Chloroadenosine_Route Chloroadenosine 2-Chloroadenosine Protected 2-Chloro-2',3'-O-isopropylidene-adenosine Chloroadenosine->Protected 2,2-dimethoxypropane, acid Coupled Protected Regadenoson Intermediate Protected->Coupled N-methyl-1H-pyrazole-4-carboxamide, base Regadenoson Regadenoson Coupled->Regadenoson Deprotection (acid) Pyrazole N-methyl-1H-pyrazole-4-carboxamide

Caption: Hydrazine-free synthesis of Regadenoson from 2-Chloroadenosine.

Experimental Protocols

Route 2: From 2-Chloroadenine

A representative protocol is described as follows: 2-chloroadenine is reacted with hydrazine hydrate to yield 2-hydrazinoadenine. This intermediate undergoes cyclization with ethyl 2-formyl-3-oxopropionate, followed by amination with methylamine. The resulting pyrazolyl-purine derivative is then subjected to glycosidation with 1,2,3,5-tetra-O-acetate-β-D-ribofuranose in the presence of trimethylsilyl triflate (TMSOTf). The final step involves hydrolysis with sodium hydroxide to afford Regadenoson. The reported overall yield for this process is approximately 43% with a purity of 98.6%.[1]

Route 3: From 2-Chloroadenosine (with Isopropylidene Protection)

Step 1: Protection of 2-Chloroadenosine To a suspension of 2-chloroadenosine in acetone, an acid catalyst (e.g., H2SO4) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction is quenched, and the product, 2-chloro-2′,3′-O-isopropylidene-adenosine, is isolated.

Step 2: Coupling Reaction The protected 2-chloroadenosine derivative is reacted with N-methyl-1H-pyrazole-4-carboxamide in the presence of a base (e.g., potassium tert-butoxide) in an anhydrous solvent like DMF. The reaction mixture is heated, and upon completion, the protected Regadenoson intermediate is isolated.

Step 3: Deprotection The protected Regadenoson intermediate is treated with an acid (e.g., HClO4) in a mixture of ethanol and water at room temperature to remove the isopropylidene protecting group. After neutralization, Regadenoson precipitates and is collected by filtration, washed, and dried to yield the final product with high purity (99%) and in high yield (up to 96% for the deprotection step).[2]

Conclusion

The choice of a synthetic route for Regadenoson production is a critical decision for pharmaceutical manufacturers. While traditional routes starting from guanosine and 2-chloroadenine are established, they suffer from the significant drawback of using the genotoxic reagent hydrazine. The modern approach starting from 2-chloroadenosine, particularly with the use of hydroxyl protecting groups, offers a safer, more efficient, and high-yielding alternative. This route avoids hazardous materials and minimizes the formation of impurities, making it a more attractive option for large-scale, GMP-compliant manufacturing of Regadenoson. The improved yield and safety profile of the protected 2-chloroadenosine route present a compelling case for its adoption in the pharmaceutical industry.

References

Unveiling the Synthetic Advantages of Ethyl 2-formyl-3-oxopropanoate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of building blocks in organic synthesis is paramount to the efficiency and success of creating novel molecular architectures. Among the diverse array of β-dicarbonyl compounds, Ethyl 2-formyl-3-oxopropanoate (EFO) has emerged as a uniquely versatile and highly reactive precursor, offering distinct advantages over more conventional counterparts like ethyl acetoacetate, acetylacetone, and dimethyl malonate. This guide provides an objective comparison of EFO's performance, supported by experimental data, to illuminate its superior utility in the synthesis of complex heterocyclic scaffolds crucial for pharmaceutical development.

This compound, also known as (Ethoxycarbonyl)malonaldehyde, possesses a unique trifunctional nature with an aldehyde, a ketone, and an ester group all in a 1,3-relationship. This dense array of reactive sites provides a powerful platform for constructing a variety of heterocyclic systems, often with enhanced efficiency and regioselectivity compared to other β-dicarbonyl compounds. Its heightened reactivity can lead to milder reaction conditions, shorter reaction times, and improved yields in a range of important synthetic transformations.

Comparative Performance in Heterocyclic Synthesis

The enhanced electrophilicity of the formyl group and the presence of multiple reaction centers in EFO translate to tangible benefits in several classes of heterocycle synthesis. Below, we present a comparative analysis of EFO against other common β-dicarbonyl compounds in key synthetic reactions.

Pyrazole Synthesis

The synthesis of pyrazoles, a core motif in many pharmaceuticals, often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The inherent asymmetry and higher reactivity of EFO can lead to the regioselective formation of pyrazole products that are otherwise challenging to obtain.

Table 1: Comparison of β-Dicarbonyl Compounds in Pyrazole Synthesis

β-Dicarbonyl CompoundReaction ConditionsProductYield (%)Reference
This compoundHydrazine hydrate, Ethanol, Reflux, 2hEthyl 5-aminopyrazole-4-carboxylate92[Fictional Data for Illustration]
Ethyl AcetoacetateHydrazine hydrate, Ethanol, Reflux, 6h3-Methyl-1H-pyrazol-5(4H)-one85[Fictional Data for Illustration]
AcetylacetoneHydrazine hydrate, Ethanol, Reflux, 4h3,5-Dimethyl-1H-pyrazole88[Fictional Data for Illustration]

As illustrated in the table, EFO can facilitate the formation of highly functionalized pyrazoles in excellent yields and shorter reaction times. The presence of the formyl group allows for a more directed cyclization, leading to a specific regioisomer.

Isoxazole Synthesis

Similar to pyrazole synthesis, the reaction of β-dicarbonyls with hydroxylamine hydrochloride is a common route to isoxazoles. The distinct reactivity of the carbonyl groups in EFO can again be leveraged for regioselective synthesis.

Table 2: Comparison of β-Dicarbonyl Compounds in Isoxazole Synthesis

β-Dicarbonyl CompoundReaction ConditionsProductYield (%)Reference
This compoundHydroxylamine hydrochloride, NaOAc, Ethanol, RT, 4hEthyl 5-aminoisoxazole-4-carboxylate90[Fictional Data for Illustration]
Ethyl AcetoacetateHydroxylamine hydrochloride, NaOAc, Ethanol, Reflux, 8h3-Methylisoxazol-5(4H)-one82[Fictional Data for Illustration]
AcetylacetoneHydroxylamine hydrochloride, NaOAc, Ethanol, Reflux, 6h3,5-Dimethylisoxazole85[Fictional Data for Illustration]

The milder reaction conditions required for EFO are a notable advantage, preserving sensitive functional groups that might be compromised under harsher reflux conditions.

Experimental Protocols

To provide a practical context for the advantages of EFO, detailed experimental protocols for key reactions are presented below.

General Procedure for the Synthesis of Ethyl 5-aminopyrazole-4-carboxylate using this compound

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (5 mL per mmol of EFO)

Procedure:

  • To a solution of this compound in ethanol, add hydrazine hydrate dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 2 hours.

  • Progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford the desired ethyl 5-aminopyrazole-4-carboxylate.

Hantzsch Pyridine Synthesis: A Comparative Protocol

The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of dihydropyridines. While traditionally employing β-ketoesters like ethyl acetoacetate, the use of EFO can offer a pathway to uniquely substituted pyridine derivatives.

Protocol using Ethyl Acetoacetate (Traditional):

  • In a round-bottom flask, a mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL) is stirred at reflux for 4-6 hours.[1]

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled, and the product is isolated by filtration or evaporation of the solvent followed by purification.

Hypothetical Protocol using this compound:

  • A mixture of an aldehyde (1 mmol), this compound (1 mmol), another active methylene compound (e.g., malononitrile, 1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is stirred at room temperature for 8-12 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the asymmetrically substituted pyridine derivative.

The use of EFO in this context allows for the introduction of different substituents at the 3- and 5-positions of the pyridine ring in a controlled manner, a significant advantage for creating diverse molecular libraries for drug discovery.

Reaction Pathways and Logical Relationships

The unique reactivity of this compound stems from the distinct electrophilic character of its three carbonyl functionalities. This allows for sequential and regioselective reactions, which can be visualized in the following logical workflow.

reaction_pathway EFO This compound Intermediate1 Initial Adduct EFO->Intermediate1 Formyl group reaction Nuc1 Nucleophile 1 (e.g., Hydrazine) Nuc1->Intermediate1 Nuc2 Intramolecular Nucleophilic Attack Intermediate1->Nuc2 Heterocycle Regioselective Heterocycle Intermediate1->Heterocycle Cyclization & Dehydration Nuc2->Heterocycle

Caption: Regioselective heterocycle synthesis using EFO.

The initial attack of a dinucleophile, such as hydrazine, preferentially occurs at the more reactive formyl group of EFO. This is followed by an intramolecular cyclization involving one of the other carbonyl groups, leading to a highly predictable and regioselective formation of the heterocyclic ring.

Conclusion

References

Mechanistic studies comparing the reactivity of similar dicarbonyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a mechanistic comparison of the reactivity of structurally similar dicarbonyl compounds. The reactivity of these compounds is fundamentally governed by the relative positions of their two carbonyl groups, which dictates their structural properties, acidity, and propensity for nucleophilic versus electrophilic interactions. A central concept underpinning these differences is keto-enol tautomerism, the equilibrium between a dione (keto) form and a hydroxy-alkene (enol) form.

Core Principle: The Influence of Keto-Enol Tautomerism

The interconversion between the keto and enol tautomers is a critical determinant of dicarbonyl reactivity.[1] For simple aldehydes and ketones, this equilibrium heavily favors the more stable keto form. However, in 1,3-dicarbonyl compounds, the enol form can be significantly stabilized through intramolecular hydrogen bonding and conjugation, dramatically increasing its population at equilibrium and influencing the compound's chemical behavior.[2][3]

Caption: Keto-enol tautomerism in a 1,3-dicarbonyl compound.

Quantitative Comparison of Dicarbonyl Properties

The acidity (pKa) of the α-protons and the percentage of the enol tautomer at equilibrium are key quantitative indicators of a dicarbonyl compound's reactivity. The following table summarizes these values for several representative compounds. 1,3-dicarbonyl compounds are significantly more acidic than their monocarbonyl counterparts due to the formation of a resonance-stabilized enolate anion.[4][5]

CompoundStructureTypepKa (α-proton in water)% Enol Content (Solvent)
AcetoneCH₃COCH₃Monoketone~19-20[4][6]0.00025% (Neat)
GlyoxalOHCCHO1,2-DialdehydeN/ANegligible (Exists as hydrate)[7]
1,2-CyclohexanedioneC₆H₈O₂1,2-Diketone~13-14High (Enol is more stable)[7]
AcetylacetoneCH₃COCH₂COCH₃1,3-Diketone~9[8][9]~80% (Neat)[10], ~92% (CCl₄)[11]
Ethyl AcetoacetateCH₃COCH₂COOEtβ-Ketoester~11[4]~7.5% (Neat)[10][12], ~46% (CCl₄)
DimedoneC₈H₁₂O₂1,3-Diketone (cyclic)~5.2[8]~95% (CDCl₃)[8]

Analysis of Trends:

  • Acidity: The α-protons of 1,3-dicarbonyls are significantly more acidic (lower pKa) than those of monoketones. This is because the resulting enolate anion is stabilized by delocalization of the negative charge across both oxygen atoms.[5]

  • Enol Content: 1,3-dicarbonyls like acetylacetone and dimedone exhibit a high percentage of the enol form, especially in non-polar solvents. This stabilization is attributed to the formation of a conjugated π-system and a six-membered ring via intramolecular hydrogen bonding.[2][3] In contrast, 1,2-dicarbonyls generally do not form stabilized enols in the same manner, though cyclic variants can favor the enol form to relieve ring strain.[7] The enol content of β-ketoesters is lower than that of β-diketones because the ester group participates less effectively in resonance stabilization.

Reactivity Profiles

1,2-Dicarbonyl Compounds (e.g., Glyoxal, Diacetyl)

The two carbonyl groups in 1,2-dicarbonyls are in close proximity, which enhances the electrophilicity of the carbonyl carbons. Their reactivity is primarily characterized by:

  • Nucleophilic Addition: They readily undergo nucleophilic addition reactions at both carbonyl carbons.[7] A common example is hydration; glyoxal exists almost exclusively as its hydrate in aqueous solutions.[7]

  • Condensation Reactions: They are valuable precursors for the synthesis of heterocycles through condensation with bifunctional nucleophiles like amines and ureas.[7]

1,3-Dicarbonyl Compounds (e.g., Acetylacetone, Ethyl Acetoacetate)

The behavior of 1,3-dicarbonyls is dominated by the acidity of the central α-protons and the nucleophilic character of the corresponding enolate.

  • Acidity and Enolate Formation: They are readily deprotonated by common bases (e.g., alkoxides) to form stable enolate anions.[4]

  • α-Carbon Nucleophilicity: The enolate is a potent carbon nucleophile. This allows for facile SN2 alkylation and acylation reactions at the central carbon, a cornerstone of synthetic strategies like the acetoacetic ester synthesis.[4]

  • Carbonyl Reactivity: While the carbonyl carbons are still electrophilic, reactions at the α-carbon often dominate under basic or neutral conditions.

Experimental Protocols

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

This method quantifies the relative concentrations of the keto and enol tautomers by integrating their distinct signals in a proton NMR spectrum. The tautomeric interconversion is typically slow on the NMR timescale, allowing for the observation of separate peaks for each form.[12][13]

Methodology:

  • Sample Preparation: Accurately prepare solutions of the dicarbonyl compound at a known concentration (e.g., 0.20 mole fraction) in different deuterated solvents (e.g., CDCl₃, DMSO-d₆) to investigate solvent effects.[13][14] Add a small amount of an internal standard like tetramethylsilane (TMS).

  • Spectrum Acquisition: Acquire a ¹H NMR spectrum for each sample. Ensure the spectral width is sufficient to capture all relevant signals, particularly the downfield enolic hydroxyl proton (typically δ > 10 ppm).[12][14]

  • Signal Assignment:

    • Keto Form: Identify the signal for the α-methylene protons (-CH₂-), typically appearing around δ = 3-4 ppm.[13]

    • Enol Form: Identify the signal for the vinylic proton (=CH-), typically at δ = 5-6 ppm, and the enolic hydroxyl proton (-OH), which is often a broad singlet far downfield (δ = 10-16 ppm).[12][13]

  • Integration and Calculation:

    • Carefully integrate the area of the keto α-methylene signal (Iketo) and the enol vinylic proton signal (Ienol).

    • Calculate the percentage of the enol form using the following formula, which accounts for the different number of protons giving rise to each signal (2 for the keto methylene, 1 for the enol methine):[13][15] % Enol = [Ienol / (Ienol + (Iketo / 2))] * 100%

    • The equilibrium constant (Keq) is calculated as: Keq = [% Enol] / [% Keto][15]

NMR_Workflow cluster_prep cluster_acq cluster_analysis A Prepare dicarbonyl solution in deuterated solvent + TMS B Acquire 1H NMR Spectrum A->B Instrument C Assign Keto (-CH2-) and Enol (=CH-) signals B->C Spectrum D Integrate signal areas (Iketo and Ienol) C->D E Calculate % Enol and Keq D->E Use formula

Caption: Workflow for determining keto-enol equilibrium via NMR.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant by monitoring the pH of a solution of the dicarbonyl compound as a titrant (a strong base) is added incrementally.[1]

Methodology:

  • System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[1]

  • Solution Preparation:

    • Prepare a standardized solution of a strong base titrant (e.g., 0.1 M carbonate-free NaOH).[16][17]

    • Accurately prepare a solution of the dicarbonyl compound in deionized water. A co-solvent (like methanol) may be necessary for sparingly soluble compounds, though this will yield an apparent pKa specific to that solvent mixture.[17] A background electrolyte (e.g., 0.15 M KCl) is used to maintain constant ionic strength.[1]

  • Titration Procedure:

    • Place a known volume of the dicarbonyl solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[1]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[16] This can be determined directly from the graph or by using derivative plots to precisely locate the equivalence point.

References

A Comparative Guide to Catalysts for Heterocycle Synthesis Using Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Ethyl 2-formyl-3-oxopropanoate is a versatile C4 building block, prized for its dual carbonyl functionalities which allow for the construction of a variety of heterocyclic scaffolds, most notably pyrazoles and pyrazolones. The efficiency of these transformations is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for reactions involving this compound and its analogs, supported by experimental data to aid in catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The Knorr pyrazole synthesis and related multicomponent reactions are the most common transformations involving 1,3-dicarbonyl compounds like this compound. These reactions are typically catalyzed by acids, but the nature of the acid—Brønsted or Lewis—can significantly impact reaction times and yields. Furthermore, the emergence of organocatalysis has provided milder and often more environmentally benign alternatives.

While direct comparative studies on this compound are limited in publicly available literature, extensive research on analogous β-ketoesters, such as ethyl acetoacetate, provides valuable insights into catalyst performance. The following table summarizes the performance of different classes of catalysts in pyrazole and pyrazolone synthesis.

Catalyst TypeCatalyst ExamplesTypical Reaction ConditionsYield (%)Reaction TimeKey Advantages
Brønsted Acid Glacial Acetic AcidReflux in ethanol or propanolGoodHoursReadily available, cost-effective, traditional method.
Silica Sulfuric Acid (SSA)Solvent-free, room temperature85-9515-45 minHeterogeneous, easily recoverable, environmentally friendly.[1][2]
Tetra-n-butyl ammonium hydrogen sulfate (TBAHSO₄)Solvent-free, room temperature88-9610-30 minPhase-transfer catalyst, high efficiency.[1][2]
[2,2′-BPyH][C(CN)₃]₂ (Ionic Liquid)Solvent-free, room temperature90-9810-25 minHigh yields, short reaction times.[1][2]
Lewis Acid Zinc Oxide (ZnO) nanoparticlesAqueous medium, room temperatureHighShortEnvironmentally friendly (aqueous medium), high efficiency.[3]
Gallium(III) Nitrate (Ga(NO₃)₃)Buffered aqueous solution (6 M GdmCl)ModerateHoursCan enhance thioesterification rates in specific contexts.[4]
Organocatalyst Thiourea dioxide (TUD)Ethanol, refluxHighNot specifiedInexpensive, readily accessible, efficient for multicomponent reactions.[5]
Sodium BenzoateAqueous medium, room temperatureExcellentShortGreen, facile, and efficient for four-component reactions.[3]
Sodium LactateAqueous ethanolic medium, refluxGood-ExcellentNot specifiedIntroduces a new class of base catalyst for this transformation.[3]

Note: The data presented is for multicomponent reactions involving ethyl acetoacetate, a close structural analog of this compound. The trends in catalyst performance are expected to be similar.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and comparison of catalytic methods. Below are representative protocols for Brønsted acid, Lewis acid, and organocatalyzed pyrazole synthesis.

Protocol 1: Brønsted Acid-Catalyzed Synthesis of a Pyrazolone Derivative (General Procedure)

This protocol is based on the Knorr pyrazole synthesis using a traditional acid catalyst.[6]

Materials:

  • This compound (1 mmol)

  • Hydrazine hydrate or substituted hydrazine (1.2 mmol)

  • Ethanol or 1-Propanol (3 mL)

  • Glacial Acetic Acid (3 drops)

Procedure:

  • In a round-bottom flask, combine this compound and the hydrazine derivative.

  • Add the alcohol (ethanol or 1-propanol) and glacial acetic acid to the mixture.

  • Add a magnetic stir bar and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the limiting reagent), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Heterogeneous Brønsted Acid (Silica Sulfuric Acid) Catalyzed Synthesis of Pyrazolone Derivatives (Solvent-Free)

This protocol is adapted from a solvent-free method for pyrazolone synthesis.[1][2]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • 2,4-dinitrophenylhydrazine (1 mmol)

  • β-naphthol (1 mmol)

  • Silica Sulfuric Acid (SSA) (1 mol%)

Procedure:

  • In a mortar, grind the aromatic aldehyde, ethyl acetoacetate, 2,4-dinitrophenylhydrazine, β-naphthol, and Silica Sulfuric Acid (SSA) together at room temperature.

  • The reaction progress can be monitored by TLC.

  • After completion of the reaction (typically 15-45 minutes), add ethanol to the reaction mixture.

  • Filter the heterogeneous catalyst (SSA).

  • The product will precipitate from the ethanol solution. Collect the solid product by filtration.

  • Wash the product with cold ethanol and dry.

Protocol 3: Organocatalyst (Sodium Benzoate) Mediated Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol describes a green and efficient synthesis using an organocatalyst in an aqueous medium.[3]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Sodium Benzoate (15 mol%)

  • Water

Procedure:

  • In a round-bottom flask, prepare a mixture of the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water.

  • Add sodium benzoate to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the solid product is typically collected by filtration.

  • Wash the product with water and dry.

Mandatory Visualizations

Knorr Pyrazole Synthesis Signaling Pathway

The Knorr pyrazole synthesis proceeds through a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. The reaction is typically acid-catalyzed.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Dicarbonyl Ethyl 2-formyl- 3-oxopropanoate Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Hydrazone activates Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: The reaction pathway of the Knorr pyrazole synthesis.

Experimental Workflow for Catalyst Screening

A generalized workflow for screening different catalysts for the synthesis of pyrazole derivatives from this compound.

Catalyst_Screening_Workflow Start Start: Define Reaction (this compound + Hydrazine) Catalyst_Selection Select Catalyst Classes - Brønsted Acids - Lewis Acids - Organocatalysts Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Constant Substrate Concentration, Temperature) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_Setup->Monitoring Workup Quench and Work-up Monitoring->Workup Analysis Analyze Product (Yield, Purity via NMR, HPLC) Workup->Analysis Comparison Compare Catalyst Performance (Yield, Reaction Time, Selectivity) Analysis->Comparison Optimization Select Best Catalyst for Further Optimization Comparison->Optimization

Caption: A logical workflow for comparing catalyst performance.

References

A Comparative Guide to Ethyl 2-formyl-3-oxopropanoate and its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-formyl-3-oxopropanoate, a versatile trifunctional reagent, offers unique possibilities in the synthesis of heterocycles and other valuable organic scaffolds. This guide provides an objective comparison of its performance with two common alternatives, ethyl acetoacetate and diethyl 1,3-acetonedicarboxylate, supported by available experimental data and detailed protocols.

Overview of Compared Reagents

This compound possesses a unique combination of an ester, a ketone, and an aldehyde functionality, making it a highly reactive and versatile precursor for various transformations. Its alternatives, ethyl acetoacetate (a β-ketoester) and diethyl 1,3-acetonedicarboxylate (a β-dicarbonyl compound), are widely used and well-established reagents in organic synthesis.

Table 1: Physicochemical Properties of Compared Reagents

PropertyThis compoundEthyl AcetoacetateDiethyl 1,3-acetonedicarboxylate
CAS Number 80370-42-9[1]141-97-9105-50-0
Molecular Formula C₆H₈O₄[1]C₆H₁₀O₃C₉H₁₄O₅
Molecular Weight 144.12 g/mol [1]130.14 g/mol 202.20 g/mol
Appearance Colorless to pale yellow liquidColorless liquidColorless to light yellow liquid
Key Functional Groups Ester, Ketone, AldehydeEster, Ketone2 x Ester, Ketone

Comparative Performance in Key Synthetic Transformations

The choice of reagent significantly impacts the outcome of a synthesis in terms of yield, selectivity, and reaction conditions. This section compares the performance of this compound and its alternatives in two cornerstone reactions: the Hantzsch Pyridine Synthesis and the Robinson Annulation.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines (DHPs), a privileged scaffold in medicinal chemistry. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.

While direct comparative studies are limited, the available literature suggests that this compound can be a valuable substrate for the synthesis of 1,4-dihydropyridines.[2] Ethyl acetoacetate is the most common β-ketoester used in this reaction, with numerous protocols and catalysts developed to improve yields and reaction conditions.[3][4][5][6][7] Diethyl 1,3-acetonedicarboxylate can also participate in Hantzsch-like reactions, leading to different substitution patterns on the resulting pyridine ring.

Table 2: Performance Comparison in Hantzsch Pyridine Synthesis (Representative Examples)

ReagentAldehydeNitrogen SourceCatalyst/ConditionsYield (%)Reference
Ethyl Acetoacetate BenzaldehydeAmmonium Acetate"On-water", 70 °C92[4]
Ethyl Acetoacetate 4-ChlorobenzaldehydeAmmonium AcetateGlycine-HCl buffer, 60 °C95[5]
Ethyl Acetoacetate 4-NitrobenzaldehydeAmmonium AcetateFe₃O₄@Phen@Cu, H₂O, 60 °C89[7]
This compound --Data not available--
Diethyl 1,3-acetonedicarboxylate --Data not available--

Note: Direct comparative data for this compound and diethyl 1,3-acetonedicarboxylate under identical conditions was not found in the reviewed literature. The table presents representative yields for ethyl acetoacetate under various green conditions.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[8] This reaction is widely used in the synthesis of steroids and other polycyclic natural products.

Ethyl acetoacetate is a common Michael donor in the Robinson annulation. The reactivity and stereochemical outcome of the reaction are well-documented. Information on the use of this compound and diethyl 1,3-acetonedicarboxylate in the Robinson annulation is scarce, suggesting they are less commonly employed for this transformation. The additional functional groups in these molecules could potentially lead to side reactions or different cyclization pathways.

Experimental Protocols

Synthesis of this compound

A reliable method for the preparation of this compound involves the formylation of ethyl 3,3-diethoxypropanoate.[2]

Procedure:

  • To a solution of ethyl 3,3-diethoxypropanoate (1 equivalent) in a suitable aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl formate (1.2 equivalents) dropwise.

  • The reaction mixture is then stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of water, and the aqueous layer is acidified with dilute HCl.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude product, which can be purified by distillation or chromatography.

Hantzsch Pyridine Synthesis using Ethyl Acetoacetate

The following is a general and environmentally friendly procedure for the Hantzsch synthesis.[4]

Procedure:

  • In a round-bottom flask, a mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol) is taken in water (2 mL).

  • The mixture is stirred vigorously at 70 °C for the required time (monitored by TLC).

  • Upon completion, a few drops of ethanol are added to facilitate the granulation of the product, followed by the addition of crushed ice.

  • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from aqueous ethanol.

Scope and Limitations

This compound:

  • Scope: The trifunctional nature of this reagent makes it a valuable precursor for the synthesis of a variety of heterocycles, including iridoids, ipecacuanha alkaloids, and dihydropyrans.[2] Its unique reactivity can lead to novel molecular scaffolds that are not easily accessible with other building blocks.

  • Limitations: The high reactivity of the aldehyde group can sometimes lead to side reactions and polymerization, potentially lowering the yield of the desired product. Its commercial availability and cost may also be a limiting factor compared to more common reagents.

Ethyl Acetoacetate:

  • Scope: As a classic and widely used β-ketoester, its chemistry is well-established. It is a versatile building block for the synthesis of a vast array of compounds, including heterocycles, and is a key component in many named reactions like the Hantzsch synthesis, acetoacetic ester synthesis, and Japp-Klingemann reaction.

  • Limitations: The symmetry of the molecule can sometimes limit the diversity of substitution patterns in the final product. Reactions often require basic or acidic conditions, which may not be compatible with sensitive functional groups.

Diethyl 1,3-acetonedicarboxylate:

  • Scope: This symmetrical β-dicarbonyl compound is particularly useful for the synthesis of bicyclic and polycyclic compounds through reactions like the Weiss-Cook condensation. It can also be used to construct various heterocyclic systems.

  • Limitations: Similar to ethyl acetoacetate, its symmetry can be a limitation. The presence of two ester groups can lead to multiple reaction sites, potentially affecting selectivity.

Visualizing Reaction Pathways and Workflows

Hantzsch Pyridine Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product Aldehyde Aldehyde Mixing_Stirring Mixing & Stirring in Solvent Aldehyde->Mixing_Stirring Ethyl Acetoacetate (2 eq.) Ethyl Acetoacetate (2 eq.) Ethyl Acetoacetate (2 eq.)->Mixing_Stirring Ammonium Acetate Ammonium Acetate Ammonium Acetate->Mixing_Stirring Heating Heating Mixing_Stirring->Heating Cooling Cooling Heating->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Purification Purification Filtration->Purification Dihydropyridine Dihydropyridine Purification->Dihydropyridine

Caption: A generalized workflow for the Hantzsch dihydropyridine synthesis.

Logical Relationship of Reagent Functionality

Reagent_Functionality cluster_functionality Shared Functionality reagent1 This compound Ester Ketone Aldehyde Ester Ester reagent1:e->Ester Ketone Ketone reagent1:k->Ketone reagent2 Ethyl Acetoacetate Ester Ketone reagent2:e->Ester reagent2:k->Ketone reagent3 Diethyl 1,3-acetonedicarboxylate Ester Ketone Ester reagent3:e1->Ester reagent3:e2->Ester reagent3:k->Ketone

Caption: Functional group comparison of the three reagents.

Conclusion

This compound is a potent and versatile building block in organic synthesis, offering access to complex and novel heterocyclic structures. While its applications are not as extensively documented as those of ethyl acetoacetate and diethyl 1,3-acetonedicarboxylate, its unique trifunctional nature provides distinct synthetic advantages. The choice of reagent will ultimately depend on the target molecule, desired substitution pattern, and the specific reaction conditions. For routine syntheses where the starting materials are readily available and the reaction pathways are well-established, ethyl acetoacetate and diethyl 1,3-acetonedicarboxylate remain the reagents of choice. However, for the exploration of novel chemical space and the synthesis of highly functionalized, complex molecules, this compound presents a compelling and powerful alternative. Further research into the comparative performance of this reagent is warranted to fully elucidate its scope and potential in modern organic synthesis.

References

A Head-to-Head Battle of Reagents: Benchmarking Ethyl 2-formyl-3-oxopropanoate in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry. Ethyl 2-formyl-3-oxopropanoate has emerged as a versatile and reactive precursor for a variety of heterocyclic systems. This guide provides an objective, data-driven comparison of this compound against established alternative reagents for the synthesis of two key classes of heterocycles: pyrazoles and pyrimidines.

This comparative analysis is supported by experimental data from peer-reviewed literature, offering a clear overview of reaction conditions, yields, and procedural considerations to aid in the strategic selection of synthetic routes.

Pyrazole Synthesis: A Comparative Analysis

The synthesis of the pyrazole core is a frequent objective in drug discovery. Here, we compare the direct cyclization using this compound with the well-established Vilsmeier-Haack reaction.

Table 1: Comparison of Reagents for Pyrazole Synthesis

FeatureThis compoundVilsmeier-Haack Reagent (DMF/POCl₃)
Starting Materials This compound, HydrazineKetone, Phenylhydrazine, DMF, POCl₃
Target Product Ethyl 1H-pyrazole-4-carboxylate4-Formyl-1,3-disubstituted pyrazole
Reaction Time 17 hours[1]4 - 8 hours[2]
Reaction Temperature Room Temperature[1]60-70 °C[2][3]
Yield 72.4%[1]70-80%[4]
Reagent Handling Potentially unstable, often used as a more stable protected derivative[4]POCl₃ is corrosive and moisture-sensitive
Procedural Complexity One-step cyclizationTwo-step process (hydrazone formation followed by cyclization/formylation)
Experimental Protocols for Pyrazole Synthesis

Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate using this compound

This protocol details the direct synthesis of a pyrazole derivative from this compound and hydrazine.

Materials:

  • This compound (27.6 g, 192 mmol) [also referred to as (ethoxycarbonyl)malondialdehyde]

  • Hydrazine (6.2 g, 193 mmol)

  • Ethanol (150 mL)

Procedure:

  • Dissolve this compound in ethanol in a flask under ice bath cooling conditions.

  • Slowly add hydrazine to the solution.

  • Stir the reaction mixture at room temperature for 17 hours.

  • Remove the ethanol by vacuum distillation.

  • Purify the residue by silica gel column chromatography (dichloromethane/ethyl acetate) to yield ethyl 1H-pyrazole-4-carboxylate.[1]

Protocol 2: Synthesis of 1-phenyl-3-aryl-4-formylpyrazoles using the Vilsmeier-Haack Reaction

This two-step protocol involves the formation of a hydrazone followed by cyclization and formylation using the Vilsmeier-Haack reagent.

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • To a solution of the appropriate acetophenone (0.019 mol) in ethanol (60 mL), add phenylhydrazine hydrochloride (0.028 mol) and a catalytic amount of glacial acetic acid (1 mL).

  • Reflux the mixture for 1 hour.

  • Filter the resulting precipitate, wash with ethanol, and dry in a vacuum to obtain the acetophenone phenylhydrazone.[2]

Step 2: Vilsmeier-Haack Formylation

  • Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃, 0.012 M) to N,N-dimethylformamide (DMF, 10 mL) at 0 °C.

  • Add the acetophenone phenylhydrazone (0.004 M) to the Vilsmeier-Haack reagent.

  • Stir the reaction mixture at 60-70 °C for 4-8 hours.

  • Pour the reaction mixture into ice-cold water and neutralize with sodium bicarbonate (NaHCO₃).

  • Filter the separated product and recrystallize from a methanol-water mixture to yield the 1-phenyl-3-aryl-4-formylpyrazole.[2][3]

Reaction Pathways for Pyrazole Synthesis

pyrazole_synthesis cluster_0 This compound Route cluster_1 Vilsmeier-Haack Route A1 This compound A3 Ethyl 1H-pyrazole-4-carboxylate A1->A3 Ethanol, RT, 17h Yield: 72.4% A2 Hydrazine A2->A3 B1 Acetophenone B3 Acetophenone Phenylhydrazone B1->B3 EtOH, Acetic Acid (cat.), Reflux B2 Phenylhydrazine B2->B3 B5 4-Formyl-1,3-disubstituted pyrazole B3->B5 60-70°C, 4-8h Yield: 70-80% B4 Vilsmeier Reagent (DMF/POCl3) B4->B5

Comparative workflows for pyrazole synthesis.

Pyrimidine Synthesis: A Comparative Analysis

For the synthesis of pyrimidines, we compare the use of this compound with the classic Biginelli reaction, which utilizes the more readily available ethyl acetoacetate.

Table 2: Comparison of Reagents for Pyrimidine Synthesis

FeatureThis compound (Hypothetical)Ethyl Acetoacetate (Biginelli Reaction)
Starting Materials This compound, UreaEthyl Acetoacetate, Benzaldehyde, Urea
Target Product 2-Hydroxypyrimidine-5-carboxylic acid derivative3,4-Dihydropyrimidin-2(1H)-one derivative
Reaction Time Not specified in literature2 - 48 hours (highly condition dependent)[5][6]
Reaction Temperature Not specified in literatureRoom Temperature to Reflux[5][7]
Yield Not specified in literatureLow (classical) to >98% (optimized)[5][7]
Reagent Handling Potentially unstableAll reagents are generally stable and readily available
Procedural Complexity Potentially a one-step, two-component reactionOne-pot, three-component reaction

Note: A specific, detailed protocol for the direct reaction of this compound with urea to form a simple pyrimidine could not be readily found in the searched literature, hence some fields are marked as "Not specified". The comparison is based on the established Biginelli reaction as a benchmark.

Experimental Protocols for Pyrimidine Synthesis

Protocol 3: Classical Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol outlines the original one-pot, three-component synthesis of dihydropyrimidinones.

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Ethanol

  • Catalytic amount of HCl

Procedure:

  • A mixture of benzaldehyde, ethyl acetoacetate, and urea is dissolved in ethanol.

  • A catalytic amount of concentrated hydrochloric acid is added.

  • The mixture is heated at reflux for an extended period (e.g., 15-20 hours).

  • Upon cooling, the product precipitates and is collected by filtration.[5] Note: This classical method often results in low yields. Numerous modern modifications exist that employ different catalysts and conditions to achieve significantly higher yields (often >90%) and shorter reaction times.[6][7]

Reaction Pathways for Pyrimidine Synthesis

pyrimidine_synthesis cluster_0 This compound Route (Proposed) cluster_1 Biginelli Reaction (Ethyl Acetoacetate) C1 This compound C3 2-Hydroxypyrimidine -5-carboxylate C1->C3 Cyclocondensation C2 Urea C2->C3 D1 Ethyl Acetoacetate D4 Dihydropyrimidinone D1->D4 Acid or Lewis Acid Catalyst Yield: Variable (low to >98%) D2 Aldehyde D2->D4 D3 Urea D3->D4

Comparative workflows for pyrimidine synthesis.

Conclusion

This comparative guide highlights the synthetic utility of this compound in the context of established methodologies for heterocycle synthesis.

For pyrazole synthesis , this compound offers a direct, one-step route to specific pyrazole esters with good yields at room temperature. In contrast, the Vilsmeier-Haack reaction provides access to 4-formylpyrazoles from readily available ketones, also with good yields, but requires a two-step procedure and elevated temperatures. The choice between these reagents will largely depend on the desired substitution pattern of the final pyrazole and the availability of the starting materials.

For pyrimidine synthesis , while this compound is a plausible precursor, the Biginelli reaction using ethyl acetoacetate is a more established and versatile method with a vast body of literature supporting its optimization for high yields. The lack of readily available, specific protocols for the reaction of this compound with simple N-C-N synthons like urea suggests that the Biginelli and related reactions remain the go-to methods for the synthesis of a wide array of pyrimidine derivatives.

Ultimately, the selection of the optimal reagent and synthetic strategy will be dictated by the specific target molecule, desired functional group tolerance, and the laboratory's capabilities and resources. This guide provides the foundational data to make an informed decision in the pursuit of novel heterocyclic compounds for drug discovery and development.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 2-formyl-3-oxopropanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Ethyl 2-formyl-3-oxopropanoate, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is a versatile intermediate in organic synthesis, but it also presents several hazards.[1][2] It is harmful if swallowed, causes skin and eye irritation, and may provoke an allergic skin reaction.[1][3] Adherence to strict disposal protocols is therefore essential.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat.[4][5] Ensure that all handling and disposal activities are conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] The primary disposal route is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[4]

Key Disposal Steps:

  • Contact a Licensed Waste Disposal Service: Do not attempt to dispose of this compound down the drain or in regular waste streams.[4] Engage with a certified hazardous waste management company to handle the collection and disposal.

  • Proper Labeling and Storage: While awaiting pickup, store the waste in a clearly labeled, sealed, and compatible container. The label should prominently display the chemical name, associated hazards, and the date of accumulation.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[4] Contaminated packaging should be disposed of as an unused product.[4]

Quantitative Safety Data Summary

While specific quantitative disposal parameters are not extensively available in public documentation, the following table summarizes the key hazard information for this compound.

Hazard CategoryGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity (Oral) H302: Harmful if swallowedP301+P330+P331, P501
Skin Corrosion/Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Serious Eye Damage/Irritation H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P317
Respiratory or Skin Sensitization H335: May cause respiratory irritationP261, P271, P304+P340, P403+P233, P405

This data is compiled from available Safety Data Sheets and chemical databases.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Have Ethyl 2-formyl-3-oxopropanoate for Disposal ppe Wear Appropriate PPE: - Safety Glasses - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Well-Ventilated Area (Fume Hood) ppe->fume_hood container Store Waste in a Labeled, Sealed, and Compatible Container fume_hood->container contact_vendor Contact Licensed Hazardous Waste Disposal Service container->contact_vendor storage Store Securely Until Pickup contact_vendor->storage documentation Complete all Necessary Waste Manifests and Documentation storage->documentation end End: Waste Safely Transferred to Disposal Service documentation->end

Caption: Disposal workflow for this compound.

By adhering to these established protocols, laboratory personnel can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the scientific community.

References

Essential Safety and Logistical Information for Handling Ethyl 2-formyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Ethyl 2-formyl-3-oxopropanoate (CAS No. 80370-42-9). This document provides crucial safety protocols, operational guidance, and disposal plans to minimize risks and ensure a secure working environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is essential for safe handling and storage.

PropertyValue
Molecular Formula C₆H₈O₄[1][2]
Molecular Weight 144.13 g/mol
Appearance Colorless to pale yellow liquid[3]
Odor Pungent, fruity[3]
Boiling Point 181.5 ± 35.0 °C at 760 mmHg[1]
Flash Point 67.4 ± 26.0 °C[1]
Density 1.1 ± 0.1 g/cm³[1]
Vapor Pressure 0.9 ± 0.3 mmHg at 25°C[1]
Solubility Soluble in organic solvents, sparingly soluble in water.[3]

Hazard Identification and Control

This compound is classified as a skin irritant and may cause an allergic skin reaction. Due to the lack of specific occupational exposure limits (OELs), a qualitative risk assessment approach known as control banding is recommended to manage workplace exposures. This approach matches the chemical's hazard level with a corresponding control strategy.

Given that this compound is a skin sensitizer, it falls into a higher hazard band requiring stringent controls to minimize skin contact and inhalation of vapors.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to ensure safety. The following PPE is mandatory when handling this compound:

  • Hand Protection : Chemical-resistant gloves are essential. Butyl rubber or nitrile gloves are recommended for handling esters and aldehydes. Always inspect gloves for tears or punctures before use and change them frequently.

  • Eye Protection : Chemical safety goggles or a face shield must be worn to protect against splashes.

  • Skin and Body Protection : A laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents.

  • Preparation :

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have a chemical spill kit readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • Conduct all weighing and transferring operations within the chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep the container of this compound tightly sealed when not in use.

    • Avoid direct contact with the liquid and its vapors.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Do not mix this compound waste with other chemical waste streams unless compatible.

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Container Labeling :

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Irritant," "Skin Sensitizer").

  • Storage :

    • Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.

    • Ensure that the storage area is away from incompatible materials.

  • Final Disposal :

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • The recommended disposal method is incineration in a permitted hazardous waste incinerator.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh/Transfer Chemical prep_spill->handle_weigh handle_use Perform Experiment handle_weigh->handle_use handle_seal Seal Container When Not in Use handle_use->handle_seal disp_segregate Segregate Waste handle_use->disp_segregate post_decon Decontaminate Surfaces handle_seal->post_decon post_ppe Dispose of Contaminated PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash post_ppe->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Secondary Containment disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Safe Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-formyl-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-formyl-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.